molecular formula C8H9ClN2O B1592503 4-Chloro-N-ethylpicolinamide CAS No. 604813-07-2

4-Chloro-N-ethylpicolinamide

Cat. No.: B1592503
CAS No.: 604813-07-2
M. Wt: 184.62 g/mol
InChI Key: KBQBJOVQVQXLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-ethylpicolinamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-10-8(12)7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQBJOVQVQXLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628625
Record name 4-Chloro-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604813-07-2
Record name 4-Chloro-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Strategic Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-ethylpicolinamide

This compound is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib. Its structural architecture, featuring a chlorinated pyridine ring coupled with an ethylamide moiety, presents a specific synthetic challenge that requires a nuanced understanding of heterocyclic chemistry and amidation strategies. This guide moves beyond a simple recitation of procedures to provide a deep, mechanistic-driven exploration of its synthesis. We will dissect the strategic decisions behind precursor selection, reagent choice, and reaction optimization, offering field-proven insights for researchers and process chemists aiming for efficient, scalable, and reproducible outcomes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. The primary disconnection for this compound is the robust amide bond. This cleavage immediately simplifies the target into two readily accessible precursors: a 4-chloropicolinic acid derivative and ethylamine. The 4-chloropicolinic acid itself can be traced back to the more common starting material, picolinic acid, via a chlorination step.

G Target This compound Disconnect1 Amide Bond Disconnection Target->Disconnect1 Precursor1 4-Chloropicolinic Acid (or activated derivative) Disconnect1->Precursor1 Precursor2 Ethylamine Disconnect1->Precursor2 Disconnect2 Chlorination Disconnection Precursor1->Disconnect2 StartingMaterial Picolinic Acid Disconnect2->StartingMaterial

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Pathways: A Comparative Overview

Two principal routes dominate the synthesis of this compound, differing primarily in the method used to activate the carboxylic acid of the picolinoyl scaffold for amidation.

  • Pathway A: The Acyl Chloride Route. This is the most direct and classic approach. It involves the conversion of a picolinic acid derivative into a highly reactive 4-chloropicolinoyl chloride, which readily undergoes nucleophilic acyl substitution with ethylamine.

  • Pathway B: The Ester Aminolysis Route. This pathway proceeds through a more stable intermediate, a 4-chloropicolinate ester (e.g., methyl or ethyl ester). The ester is subsequently converted to the target amide via aminolysis. This route can offer advantages in terms of milder reaction conditions and avoidance of highly corrosive reagents.

Pathway A: Synthesis via Acyl Chloride Intermediate

This robust, two-step method is favored for its high reactivity and generally good yields. The core principle is to transform the relatively unreactive carboxylic acid into an excellent electrophile (the acyl chloride) to facilitate amide bond formation.

Step 1: Chlorination and Acyl Chloride Formation

The synthesis begins with picolinic acid. This step simultaneously achieves two critical transformations: chlorination at the C4 position of the pyridine ring and conversion of the carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is the classic reagent for this purpose, though its efficacy can be significantly enhanced.

Expertise & Causality: While SOCl₂ alone can work, the reaction often requires harsh conditions (high temperatures, long reaction times) and may yield suboptimal results.[1] A combination of thionyl chloride and phosphorus oxychloride (POCl₃) has been shown to be more effective. POCl₃ acts as a co-reagent that facilitates the chlorination of the pyridine ring, a notoriously electron-deficient system, leading to higher yields under milder conditions (e.g., 85°C vs. 100°C).[1]

G cluster_0 Pathway A: Acyl Chloride Route Start Picolinic Acid Reagents1 SOCl₂ / POCl₃ Chlorobenzene, 85°C Start->Reagents1 Chlorination & Acyl Chloride Formation Intermediate 4-Chloropicolinoyl Chloride Hydrochloride Reagents1->Intermediate Reagents2 Ethylamine (2 eq.) or Ethylamine (1 eq.) + Base Solvent: THF Intermediate->Reagents2 Amidation Product This compound Reagents2->Product

Caption: Workflow for the Acyl Chloride synthesis pathway.

Step 2: Amidation with Ethylamine

The 4-chloropicolinoyl chloride intermediate is highly electrophilic and reacts readily with ethylamine, a potent nucleophile.[2]

Trustworthiness & Self-Validation: A critical aspect of this reaction is managing the hydrogen chloride (HCl) byproduct.[3][4] Each mole of amide formed generates one mole of HCl. This acid will immediately react with the basic ethylamine to form ethylammonium chloride, rendering it non-nucleophilic and halting the reaction.[4] To ensure the reaction proceeds to completion, one of two strategies must be employed:

  • Use of Excess Amine: At least two equivalents of ethylamine are used. The first acts as the nucleophile, and the second acts as a sacrificial base to neutralize the HCl.

  • Use of a Non-Nucleophilic Base: One equivalent of ethylamine is used along with an external, non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to scavenge the HCl.[1] This is often preferred when the amine is valuable or complex.

Pathway B: Synthesis via Ester Aminolysis

This alternative route avoids the direct handling of highly reactive acyl chlorides, which can be advantageous for process safety and scalability. The carboxylic acid is first converted to a more stable ester, which is then subjected to aminolysis.

Step 1: Esterification of 4-Chloropicolinic Acid

Starting from 4-chloropicolinic acid (which can be synthesized from picolinic acid), a standard acid-catalyzed esterification (e.g., Fischer esterification with methanol or ethanol in the presence of H₂SO₄) yields the corresponding 4-chloropicolinate ester.

Step 2: Aminolysis of the Ester

The conversion of the ester to the amide is achieved by reacting it with ethylamine. This reaction is typically slower than the acyl chloride route and often requires heat or catalysis.

Expertise & Causality: Direct aminolysis of esters can be sluggish. To drive the reaction forward, a Lewis acid catalyst such as magnesium chloride (MgCl₂) can be employed.[5] The Mg²⁺ ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethylamine. This catalytic approach allows the reaction to proceed efficiently at room temperature.[5]

G cluster_1 Pathway B: Ester Aminolysis Route Start 4-Chloropicolinic Acid Reagents1 Methanol or Ethanol Acid Catalyst (e.g., H₂SO₄) Start->Reagents1 Esterification Intermediate Methyl/Ethyl 4-Chloropicolinate Reagents1->Intermediate Reagents2 Ethylamine Solution Catalyst: MgCl₂ Solvent: THF, 20°C Intermediate->Reagents2 Catalytic Aminolysis Product This compound Reagents2->Product

Caption: Workflow for the Ester Aminolysis synthesis pathway.

Data Summary and Protocols

Quantitative Data Comparison
StepPathwayKey ReagentsTemp.TimeYieldReference
Chlorination ASOCl₂ / POCl₃85°C15 h~93%[1]
Amidation (Acyl Chloride) AEthylamine, BaseRoom Temp.2-5 h>90%[6]
Aminolysis (Ester) BEthylamine, MgCl₂20°C~2.25 h~98%[5]

Note: Yields are highly dependent on specific reaction scale and purification methods. The values cited are representative of reported laboratory procedures.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Pathway A)

Part A: Synthesis of 4-Chloropicolinoyl Chloride [1]

  • To a stirred mixture of picolinic acid (1 eq.) and a catalytic amount of NaBr in chlorobenzene, slowly add a 5:1 mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to 85°C and maintain for 15 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent.

  • The resulting crude yellow viscous oil (4-chloropicolinoyl chloride) is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • Dissolve the crude 4-chloropicolinoyl chloride (1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of ethylamine (2.2 eq.) in THF to the cooled mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis via Ester Aminolysis (Pathway B, adapted from a similar synthesis) [5]

  • Dissolve methyl 4-chloropicolinate (1 eq.) and anhydrous magnesium chloride (MgCl₂, 0.5 eq.) in anhydrous THF.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add a solution of ethylamine (e.g., 2M in THF, 1.8 eq.) dropwise over 10-15 minutes.

  • Stir the resulting suspension for 2 hours at room temperature.

  • Quench the reaction by adding water and 1N hydrochloric acid to dissolve the magnesium salts.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the product.

Conclusion

The synthesis of this compound is most effectively achieved through two primary, reliable pathways. The acyl chloride route offers a direct and high-yield approach, leveraging the high reactivity of the acyl chloride intermediate. The ester aminolysis route provides a milder, safer alternative that is highly amenable to catalytic optimization and may be preferable for large-scale industrial applications. The choice between these pathways will ultimately depend on the specific constraints of the laboratory or manufacturing environment, including scale, safety protocols, and available starting materials. Both methods, when executed with a sound understanding of the underlying chemical principles, provide robust access to this critical pharmaceutical intermediate.

References

A Technical Guide to the Physicochemical Properties of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethylpicolinamide is a substituted pyridine amide, a class of compounds recognized for its significant utility in medicinal chemistry and synthetic organic chemistry. Picolinamides serve as crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), and are notable for their role as effective directing groups in C-H bond functionalization reactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. Understanding these properties is paramount for its effective application in research and development, from designing synthetic routes to formulating and analyzing final products.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is structurally defined by a pyridine ring substituted with a chlorine atom at the 4-position and an N-ethylcarboxamide group at the 2-position.

  • IUPAC Name: 4-chloro-N-ethylpyridine-2-carboxamide

  • Synonyms: this compound[1]

  • CAS Number: 604813-07-2[1]

  • Molecular Formula: C₈H₉ClN₂O[1]

  • 2D Structure: (A representative 2D structure would be depicted here).

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that while data for the N-ethyl derivative is limited, extensive data exists for the closely related N-methyl analogue (4-Chloro-N-methylpicolinamide, CAS: 220000-87-3), which can serve as a valuable reference point for predicting behavior.

PropertyValueSource / Notes
Molecular Weight 184.62 g/mol [1]
Appearance Off-White to Light Yellow SolidPredicted, based on N-methyl analogue[2][3].
Melting Point ~41-43 °CThis is the consistent experimental value for the N-methyl analogue[4]. Experimental data for the N-ethyl compound is not readily available.
Boiling Point ~315 °C (at 760 mmHg)Predicted normal boiling point for the N-methyl analogue[5][6]. High boiling point indicates low volatility under standard conditions.
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterBased on the N-methyl analogue[2]. The ethyl group may slightly decrease aqueous solubility compared to the methyl analogue.
pKa ~13.41 (Predicted)Predicted for the amide proton of the N-methyl analogue[4]. The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the ring substituents.
LogP ~1.1 - 1.5 (Predicted)The N-methyl analogue has a predicted XLogP3 of 1.1[7][8]. The addition of a methylene group would be expected to increase the LogP value slightly.
Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the properties listed above must be verifiable through robust experimental methods. The following section details standard protocols for determining these key parameters.

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is chosen due to the compound's moderate polarity. A gradient elution is employed to ensure the separation of the main analyte from potential impurities that may have significantly different polarities.

Methodology:

  • System Preparation: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing prep_sample 1. Prepare 1 mg/mL Sample Stock prep_mobile 2. Prepare Mobile Phases A and B prep_system 3. Equilibrate HPLC System with 5% B inject 4. Inject 10 µL of Sample prep_system->inject Ready run_gradient 5. Run Gradient Elution Program inject->run_gradient detect 6. Detect at 254 nm run_gradient->detect integrate 7. Integrate Peak Areas detect->integrate Generate Chromatogram calculate 8. Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity determination.

Rationale: The shake-flask method is a reliable technique for determining equilibrium solubility.[9] It involves saturating a solvent with the compound and measuring the resulting concentration. This is critical for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a specific solvent (e.g., water, ethanol, DMSO, acetone).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described above or UV-Vis spectrophotometry against a standard curve.

  • Calculation: Express solubility in units such as mg/mL or mol/L.

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is reported as onset-completion temperature.

Synthesis and Reactivity Insights

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, its synthesis can be reliably inferred from established methods for analogous picolinamides.

A common synthetic pathway involves the amidation of an activated picolinic acid derivative. For instance, 4-chloropicolinic acid can be converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[10][11] This highly reactive intermediate is then treated with ethylamine to yield the final product, this compound.[10] Alternatively, coupling reagents can be used to directly react the carboxylic acid with ethylamine. The chlorine atom at the 4-position makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, a key aspect of its utility as a synthetic intermediate.

Safety, Storage, and Handling

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Profile: The N-methyl analogue is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[7][12] Similar precautions should be taken for the N-ethyl derivative.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at 2-8°C is recommended.[1]

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a foundational requirement. 4-Chloro-N-ethylpicolinamide, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and agrochemical development. The picolinamide scaffold is a privileged structure, known for its diverse biological activities. The introduction of a chlorine atom at the 4-position and an N-ethyl group on the amide introduces specific electronic and steric properties that can modulate bioactivity, solubility, and metabolic stability.

This technical guide provides a comprehensive overview of the core spectroscopic techniques required to characterize this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is designed for researchers and drug development professionals, emphasizing not just the data itself, but the scientific rationale behind the experimental design and data interpretation, ensuring a robust and validated structural confirmation.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound (C₈H₉ClN₂O, Molecular Weight: 184.62 g/mol ) is the cornerstone of our analysis.[1] Key structural features to be interrogated include:

  • Aromatic Pyridine Ring: A dichlorosubstituted heterocyclic system with distinct electronic properties.

  • Amide Moiety: A critical functional group (-CONH-) whose conformation and electronic environment are key to molecular interactions.

  • Ethyl Group: An aliphatic chain whose protons serve as sensitive probes of the local chemical environment.

  • Chloro-substituent: An electron-withdrawing group that influences the chemical shifts of adjacent protons and carbons.

Our analytical strategy is to employ a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Syn Synthesis of This compound Pur Purification (e.g., Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Confirm Integrated Data Analysis & Structural Elucidation NMR->Confirm IR->Confirm MS->Confirm caption General Workflow for Spectroscopic Characterization

Caption: General Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can map the precise connectivity of atoms.

Expertise & Rationale for NMR Analysis

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides rapid information on the number and environment of protons, while ¹³C NMR confirms the carbon backbone. A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is typically chosen for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peaks.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on analysis of structurally similar compounds, such as 4-Chloro-N-methylpicolinamide.[3] The ethyl group provides a classic ethyl pattern (a quartet and a triplet), while the three protons on the pyridine ring will appear as distinct signals in the aromatic region.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.60Doublet (d)1HH6The proton adjacent to the pyridine nitrogen is deshielded.
~ 8.10Doublet (d)1HH3Proton ortho to the electron-withdrawing amide group.
~ 7.70Doublet of Doublets (dd)1HH5Influenced by both the adjacent chlorine and H6.
~ 6.5-7.0Broad Singlet (br s)1HN-HThe amide proton chemical shift is variable and concentration-dependent.
~ 3.45Quartet (q)2H-CH₂-Methylene protons adjacent to the nitrogen and coupled to the methyl group.
~ 1.25Triplet (t)3H-CH₃Methyl protons coupled to the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the presence of eight unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 164.0C=OCarbonyl carbon, typically found in this region for amides.
~ 151.0C2Carbon bearing the amide group.
~ 149.0C6Aromatic carbon adjacent to nitrogen.
~ 145.0C4Carbon bearing the chlorine atom.
~ 127.0C5Aromatic CH carbon.
~ 123.0C3Aromatic CH carbon.
~ 35.0-CH₂-Aliphatic methylene carbon.
~ 15.0-CH₃Aliphatic methyl carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale for IR Analysis

For this compound, the key diagnostic peaks will be the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II), in addition to vibrations from the aromatic ring and the C-Cl bond.[4][5] The position of these bands provides confirmation of the amide functionality and the overall molecular structure. An Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples as it requires minimal sample preparation.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3300N-H StretchSecondary AmideA moderately sharp peak characteristic of N-H stretching in secondary amides.
~ 3100-3000C-H StretchAromaticCharacteristic stretching vibrations for sp² C-H bonds.
~ 2980-2850C-H StretchAliphatic (Ethyl)Stretching vibrations for sp³ C-H bonds of the ethyl group.
~ 1670C=O Stretch (Amide I)AmideA strong, sharp absorption is expected for the carbonyl group.
~ 1540N-H Bend (Amide II)AmideA characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching.
~ 1600, 1470C=C StretchAromatic RingSkeletal vibrations of the pyridine ring.
~ 850-750C-Cl StretchAryl HalideThe C-Cl stretch is typically found in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal of an FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Data Acquisition:

    • Typically scan the range of 4000-650 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Resolution is typically set to 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce a final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Rationale for MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, as it typically yields a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement. The presence of a chlorine atom will be readily identifiable by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Predicted Mass Spectrum Data (ESI+)
m/z ValueIonRationale
185.0425[M+H]⁺ (³⁵Cl)The protonated molecular ion for the most abundant chlorine isotope.
187.0396[M+H]⁺ (³⁷Cl)The corresponding ion for the ³⁷Cl isotope, with an expected relative abundance of ~32%.
156.0371[M+H - C₂H₅]⁺Loss of the ethyl group via cleavage of the N-C bond.
141.9952[M+H - C₂H₄ - NH]⁺A potential fragmentation involving the loss of the ethyl group and the amide nitrogen.
111.9901[C₅H₃ClN]⁺Cleavage of the amide group, leaving the chloropyridine fragment.

The fragmentation of amides can be complex, but key cleavages often occur alpha to the carbonyl group and at the amide C-N bond.[7][8]

Experimental Protocol for Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Positive Ion Mode):

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of the [M+H]⁺ ion.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • Ensure the mass resolution is set to a high value (e.g., >10,000) to allow for accurate mass determination.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Confirm the presence of the characteristic chlorine isotopic pattern.

    • Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula (C₈H₁₀ClN₂O⁺).

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups, particularly the secondary amide, and high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately characterize this and other related molecules, ensuring the integrity and validity of their scientific endeavors.

References

solubility and stability of 4-Chloro-N-ethylpicolinamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-N-ethylpicolinamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, dictate the trajectory of a compound from a laboratory curiosity to a viable therapeutic agent. Picolinamides, a class of compounds containing the pyridine-2-carboxamide scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities.

This guide provides a comprehensive technical framework for evaluating the solubility and stability of this compound. As specific experimental data for this compound is not extensively available in public literature, this document will leverage data from the closely related analog, 4-Chloro-N-methylpicolinamide, as a surrogate to illustrate the requisite experimental protocols and scientific rationale. This approach serves as a robust blueprint for researchers, scientists, and drug development professionals to characterize novel picolinamide derivatives.

The methodologies detailed herein are grounded in established principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is not merely to present protocols, but to instill a deep understanding of the causality behind each experimental choice, ensuring that the data generated is both reliable and meaningful for critical development decisions.

Section 1: Physicochemical Foundation of the Analyte

Before embarking on solubility or stability assessments, a baseline characterization of the active pharmaceutical ingredient (API) is essential. This initial data provides crucial context for experimental design and data interpretation. For the purpose of this guide, we will reference the known properties of the structural analog, 4-Chloro-N-methylpicolinamide (CAS 220000-87-3).

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide (Analog)

Property Value Source
Chemical Name 4-chloro-N-methylpyridine-2-carboxamide [4]
Molecular Formula C₇H₇ClN₂O [4]
Molecular Weight 170.60 g/mol [4][5]
Appearance White to off-white crystalline powder [5]

| Melting Point | 142-145°C |[5] |

  • Expert Insight: The structure, featuring a pyridine ring, an amide linkage, and a chloro-substituent, suggests potential for hydrogen bonding and dipole-dipole interactions. The chlorine atom enhances lipophilicity, which may lead to poor aqueous solubility. The amide bond is a known liability for hydrolysis under acidic or basic conditions, a critical consideration for stability studies.

Section 2: A Framework for Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[6] Poor aqueous solubility can severely hamper oral absorption and present significant formulation challenges. A multi-faceted approach, evaluating both thermodynamic and kinetic solubility, is required for a complete profile.[7]

Theoretical Underpinnings: Why We Measure Solubility This Way
  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's saturation point in a solvent at equilibrium. It represents the maximum amount of a substance that can be dissolved under specific conditions (e.g., temperature, pH). The traditional "shake-flask" method is the gold standard for this determination because it allows sufficient time for the system to reach equilibrium.[6] This value is indispensable for pre-formulation studies, helping to select appropriate excipients and predict performance in vivo.[8]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the compound's propensity to precipitate out of a supersaturated solution. This assay is high-throughput and highly relevant in early drug discovery, where it helps flag compounds that might precipitate during screening assays or upon initial formulation attempts.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Methanol). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining microparticulates.[8]

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions, alongside a standard curve of the compound, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

  • Calculation: The concentration determined from the analytical method represents the equilibrium solubility of the compound in that specific solvent.

Data Presentation: Expected Solubility Profile

While specific quantitative data for this compound is pending experimental determination, a qualitative summary based on its structural analog provides a useful starting point.

Table 2: Anticipated Solubility Profile of a 4-Chloro-Picolinamide Derivative

Solvent Expected Solubility Rationale / Reference
Water Sparingly soluble to insoluble The hydrophobic chlorine and pyridine ring likely dominate over the polar amide group.[5]
Methanol Soluble A polar protic solvent capable of hydrogen bonding with the amide.[5][10]
Ethanol Soluble Similar to methanol, effective at solvating the molecule.
Dimethyl Sulfoxide (DMSO) Soluble A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[5]
Ethyl Acetate Soluble A solvent of intermediate polarity, shown to be effective for this class of compounds.[10]

| Methylene Dichloride (MDC) | Soluble | A non-polar solvent, indicating some lipophilic character of the molecule.[10] |

Visualization: Solubility Assessment Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess API prep2 Add to known volume of test solvents prep1->prep2 equil Incubate with agitation (e.g., 24-48h at 25°C) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant (0.45 µm syringe filter) sep1->sep2 analysis1 Prepare standard curve & sample dilutions sep2->analysis1 analysis2 Analyze via HPLC or LC-MS/MS analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3 report Report Solubility (e.g., mg/mL) analysis3->report G cluster_stress 1. Forced Degradation Sample Generation cluster_method 2. Stability-Indicating Method Development cluster_analysis 3. Stability Study Analysis stress_acid Acid Hydrolysis method_val Inject stressed samples to confirm peak separation (API vs. Degradants) stress_acid->method_val stress_base Base Hydrolysis stress_base->method_val stress_ox Oxidation (H₂O₂) stress_ox->method_val stress_therm Thermal stress_therm->method_val stress_photo Photolytic stress_photo->method_val stress_control Control Sample stress_control->method_val method_dev Develop HPLC/UPLC Method method_dev->method_val analysis Analyze long-term and accelerated stability samples method_val->analysis Validated Method report Determine Shelf-Life & Storage Conditions analysis->report

References

An In-depth Technical Guide on the Potential Biological Activity of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 4-Chloro-N-ethylpicolinamide, a novel picolinamide derivative. While direct experimental data for this specific compound is not yet publicly available, this document leverages a hypothesis-driven approach based on the well-established biological profile of its close structural analog, 4-Chloro-N-methylpicolinamide. The foundational premise of this guide is that this compound likely serves as a valuable scaffold for the development of kinase inhibitors, mirroring the role of its methyl counterpart in the synthesis of clinically approved anti-cancer therapeutics such as Sorafenib and Regorafenib. We will explore the chemical rationale for this hypothesis, delineate potential molecular targets, and propose detailed experimental workflows for the validation of its biological activity. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics targeting oncogenic signaling pathways.

Introduction: The Picolinamide Scaffold in Medicinal Chemistry

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, renowned for its versatile roles in shaping the biological activity of a diverse range of therapeutic agents.[1] Its unique electronic and structural properties make it an effective building block for molecules targeting various biological pathways. Picolinamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and potent enzyme inhibition.[1][2][3] The nitrogen atom in the pyridine ring and the amide group provide key hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets.[4]

The Precedent: 4-Chloro-N-methylpicolinamide as a Cornerstone for Kinase Inhibitors

The most compelling evidence for the potential biological activity of this compound comes from its closest analog, 4-Chloro-N-methylpicolinamide. This compound is a well-documented and critical intermediate in the synthesis of multiple blockbuster anti-cancer drugs, most notably Sorafenib and Regorafenib.[5][6][7] These drugs are multi-kinase inhibitors that play a pivotal role in the treatment of various cancers, including hepatocellular carcinoma and colorectal cancer.[8][9]

The synthesis of Sorafenib and Regorafenib involves the reaction of 4-Chloro-N-methylpicolinamide with a substituted aminophenol to form a diaryl ether linkage, which is a core structural motif of these inhibitors.[6][10] This established synthetic route underscores the importance of the 4-chloro-picolinamide core in constructing molecules with potent kinase inhibitory activity.

Compound CAS Number Molecular Formula Key Role
4-Chloro-N-methylpicolinamide220000-87-3C₇H₇ClN₂OIntermediate for Sorafenib and Regorafenib[4][11]
Sorafenib284461-73-0C₂₁H₁₆ClF₃N₄O₃Multi-kinase inhibitor[8]
Regorafenib755037-03-7C₂₁H₁₅ClF₄N₄O₃Multi-kinase inhibitor[9]

Hypothesized Biological Activity of this compound

Based on the established role of its methyl analog, it is highly probable that this compound can serve as a scaffold for the development of novel kinase inhibitors. The primary difference, the N-ethyl group versus the N-methyl group, is a common modification in medicinal chemistry aimed at fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Molecular Targets

The kinase targets of Sorafenib and Regorafenib provide a logical starting point for investigating the potential activity of derivatives of this compound. These targets include:

  • RAF Kinases (BRAF, CRAF): Key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.

  • Other Tyrosine Kinases: Including KIT, FLT-3, and RET, which are implicated in various malignancies.

The following diagram illustrates the central role of these kinases in cancer cell signaling, providing a rationale for their targeting.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Outcomes Cell_Outcomes Transcription->Cell_Outcomes Proliferation, Survival, Angiogenesis GrowthFactor Growth Factors (VEGF, PDGF) GrowthFactor->RTK Picolinamide_Derivative Potential This compound Derivative Picolinamide_Derivative->RTK Inhibition Picolinamide_Derivative->RAF Inhibition

Caption: Proposed mechanism of action targeting key oncogenic signaling pathways.

Structure-Activity Relationship (SAR) Considerations

The substitution of the N-methyl group with an N-ethyl group in the picolinamide scaffold can have several predictable effects:

  • Increased Lipophilicity: The ethyl group is larger and more nonpolar than the methyl group, which could enhance membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modified Binding Affinity: The increased steric bulk of the ethyl group could either enhance or diminish binding to the target kinase, depending on the topology of the ATP-binding pocket. This highlights the importance of experimental validation.

  • Altered Metabolism: The N-dealkylation metabolic pathway might be affected, potentially leading to a different metabolic profile and half-life.

Proposed Experimental Workflows

To validate the hypothesized biological activity of this compound and its derivatives, a systematic series of in vitro and in vivo experiments is proposed.

In Vitro Evaluation
4.1.1. Kinase Inhibition Assays

The initial step is to synthesize a panel of compounds derived from this compound, mirroring the structures of known kinase inhibitors. These compounds should then be screened against a panel of relevant kinases.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compounds in kinase buffer.

    • Prepare a solution of the target kinase (e.g., VEGFR2, BRAF) and a europium-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and determine the IC₅₀ values for each compound.

Rationale: This assay provides a direct measure of the compound's ability to bind to the target kinase, offering a quantitative assessment of its potency.

4.1.2. Cellular Proliferation Assays

Compounds that demonstrate significant kinase inhibition should be evaluated for their ability to inhibit the growth of cancer cell lines that are dependent on the targeted signaling pathways.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2 for liver cancer, HCT116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Rationale: This assay provides evidence that the observed kinase inhibition translates into a functional anti-proliferative effect in a cellular context.[12]

The following diagram outlines the proposed in vitro screening cascade:

G Compound_Synthesis Synthesis of This compound Derivatives Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET) Compound_Synthesis->Kinase_Assay Cell_Proliferation_Assay Cellular Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation_Assay Active Compounds Hit_Compounds Hit Compounds for Further Development Cell_Proliferation_Assay->Hit_Compounds Potent and Efficacious Compounds

References

An In-Depth Technical Guide to 4-Chloro-N-ethylpicolinamide and Its Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-N-ethylpicolinamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on the N-ethyl derivative, this document leverages the extensive research on its close analogue, 4-Chloro-N-methylpicolinamide, as a primary exemplar. The principles of synthesis, biological activity, and structure-activity relationships (SAR) discussed for the N-methyl analogue are presented to inform and guide research into the N-ethyl compound and the broader class of 4-chloropicolinamide derivatives.

Introduction: The 4-Chloropicolinamide Scaffold in Oncology

The picolinamide moiety is a significant pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. The strategic placement of a chlorine atom at the 4-position of the pyridine ring renders the scaffold susceptible to nucleophilic substitution, making it a versatile building block for creating libraries of derivatives. 4-Chloro-N-methylpicolinamide, a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib, has emerged as a focal point for the development of novel anti-cancer agents.[1] Its derivatives have demonstrated potent anti-proliferative activities, often exceeding the efficacy of established drugs, by targeting key pathways in cancer progression such as angiogenesis and apoptosis.[2][3][4][5] This guide will delve into the known derivatives, synthetic methodologies, biological activities, and mechanistic insights, with a continuous perspective on their application to the lesser-explored this compound.

Synthesis of 4-Chloro-N-alkylpicolinamides

The synthesis of 4-Chloro-N-alkylpicolinamides is typically achieved through a multi-step process commencing from readily available starting materials like 2-picolinic acid. The general synthetic strategy involves the chlorination of the pyridine ring followed by amidation of the carboxylic acid.

General Synthetic Pathway

A common and adaptable synthetic route is illustrated below. This pathway is well-documented for the synthesis of 4-Chloro-N-methylpicolinamide and can be directly applied to the synthesis of this compound by substituting methylamine with ethylamine in the final step.

Synthesis_Pathway Picolinic_Acid Picolinic Acid Chlorinated_Intermediate 4-Chloropicolinoyl chloride Picolinic_Acid->Chlorinated_Intermediate Chlorination (e.g., SOCl₂, POCl₃) Final_Product 4-Chloro-N-alkylpicolinamide Chlorinated_Intermediate->Final_Product Amidation (e.g., Alkylamine, Base)

A generalized synthetic scheme for 4-Chloro-N-alkylpicolinamides.
Detailed Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol provides a representative method for the synthesis of the N-methyl analogue. To synthesize this compound, ethylamine would be substituted for methylamine.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride [6]

  • To a solution of picolinic acid in a suitable solvent such as chlorobenzene, add thionyl chloride (SOCl₂) and a catalytic amount of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture at reflux (e.g., 85°C) for an extended period (e.g., 15 hours).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the excess chlorinating agents are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide [7]

  • Dissolve the crude 4-chloropicolinoyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add a solution of methylamine (or ethylamine for the N-ethyl analogue) in THF dropwise to the cooled solution. An excess of the amine is typically used.

  • Allow the reaction to stir at room temperature for several hours (e.g., 2 hours).

  • Quench the reaction with water and adjust the pH to be acidic with an acid like HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or recrystallization, to yield pure 4-Chloro-N-methylpicolinamide.

Known Derivatives and Their Biological Activities

The majority of the available literature focuses on derivatives of 4-Chloro-N-methylpicolinamide. These derivatives primarily involve modifications at the 4-position of the picolinamide ring.

4-Anilino and 4-Phenoxy Derivatives

A significant class of derivatives involves the nucleophilic substitution of the 4-chloro group with anilines or phenols.

  • 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives: These compounds have been synthesized and evaluated for their anti-tumor properties.[2][4] Several derivatives demonstrated potent anti-proliferative activity against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer).[2][3][4]

  • N-Methyl-4-phenoxypicolinamide Derivatives: These analogues also exhibit significant cytotoxic activity against various cancer cell lines.[8]

4-Thio Derivatives
  • N-Methylpicolinamide-4-thiol Derivatives: A series of these compounds have been synthesized and showed potent, broad-spectrum anti-proliferative activities in vitro, in some cases superior to Sorafenib.[5]

The biological data for selected potent derivatives are summarized in the table below.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
4-(4-Formamidophenylamino)-N-methylpicolinamideCompound 5qHCT116< 10[2][3]
N-Methylpicolinamide-4-thiolCompound 6pHepG2< 10[5]
N-Methyl-4-phenoxypicolinamideCompound 8eH4601.7[8]

Mechanism of Action and Signaling Pathways

The anti-cancer effects of 4-chloropicolinamide derivatives are often multi-faceted, involving the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of Angiogenesis

Several potent derivatives of 4-Chloro-N-methylpicolinamide have been shown to act as angiogenesis inhibitors.[2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By suppressing this process, these compounds can effectively starve the tumor of essential nutrients and oxygen.

Induction of Apoptosis and Necrosis

In addition to inhibiting angiogenesis, these compounds have been observed to induce programmed cell death (apoptosis) and necrosis in cancer cells.[2][3] This dual mechanism of action contributes to their potent anti-tumor activity.

Kinase Inhibition

A specific derivative of N-methylpicolinamide-4-thiol has been identified as a selective inhibitor of Aurora-B kinase.[5] Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their inhibition leads to defects in cell division and subsequent cell death, making them attractive targets for cancer therapy.

Mechanism_of_Action cluster_0 4-Chloropicolinamide Derivatives cluster_1 Cellular Effects Core_Compound 4-Chloropicolinamide Scaffold Angiogenesis Inhibition of Angiogenesis Core_Compound->Angiogenesis Apoptosis Induction of Apoptosis/Necrosis Core_Compound->Apoptosis Kinase_Inhibition Kinase Inhibition (e.g., Aurora-B) Core_Compound->Kinase_Inhibition Tumor_Growth Inhibition of Tumor Growth Angiogenesis->Tumor_Growth Apoptosis->Tumor_Growth Kinase_Inhibition->Tumor_Growth

Key mechanisms of action for 4-chloropicolinamide derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent 4-chloropicolinamide derivatives has been guided by structure-activity relationship studies.[9] While a comprehensive SAR for the entire class is still evolving, some key trends have been observed for the N-methylpicolinamide-4-thiol derivatives:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the 4-thio position significantly influence the anti-proliferative activity. Electron-donating and electron-withdrawing groups at different positions can either enhance or diminish the cytotoxic effects.

  • The N-Alkyl Group: While most studies have focused on the N-methyl group, the impact of altering this to an N-ethyl or other alkyl groups on biological activity and pharmacokinetics remains an area for further investigation. It is plausible that modifying the size and lipophilicity of this group could influence target binding and cell permeability.

Future Directions and the Potential of this compound

The extensive research on 4-Chloro-N-methylpicolinamide and its derivatives has established the 4-chloropicolinamide scaffold as a promising starting point for the development of novel anti-cancer therapeutics. The limited data on this compound presents a clear opportunity for further research.

Key areas for future investigation include:

  • Direct Biological Evaluation: A thorough in vitro and in vivo evaluation of this compound and its derivatives against a panel of cancer cell lines is warranted to determine its potency and spectrum of activity.

  • Comparative Studies: A direct comparison of the N-ethyl and N-methyl analogues would provide valuable insights into the SAR at the amide nitrogen.

  • Exploration of Novel Derivatives: The synthesis and evaluation of new derivatives of this compound with diverse substitutions at the 4-position could lead to the discovery of compounds with improved efficacy and pharmacological profiles.

  • Target Identification: Elucidating the specific molecular targets of this compound and its active derivatives will be crucial for understanding their mechanism of action and for rational drug design.

References

A Technical Guide to the Theoretical and Computational Modeling of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the theoretical and computational investigation of 4-Chloro-N-ethylpicolinamide, a picolinamide derivative of interest in pharmaceutical and agrochemical research. While dedicated computational studies on this specific molecule are not extensively published, this document establishes a prospective methodology based on well-accepted practices for similar heterocyclic compounds. We will detail the application of Density Functional Theory (DFT) for elucidating intrinsic molecular properties, followed by Molecular Docking and Molecular Dynamics (MD) simulations to predict and analyze its interactions with a hypothetical biological target. This whitepaper is designed for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and step-by-step, field-proven protocols to guide future research.

Introduction to this compound

Picolinamides, amides derived from picolinic acid (pyridine-2-carboxylic acid), are a versatile class of compounds.[1] They are recognized for their significant roles in coordination chemistry, organic synthesis, and a wide array of biological processes, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1] The subject of this guide, this compound, is a specific derivative noted as a key intermediate in the synthesis of advanced pharmaceuticals, including kinase inhibitors.[2][3] Its structure, featuring a pyridine ring, a chloro substituent, and an N-ethyl amide group, suggests a potential for diverse molecular interactions, making it a prime candidate for in-silico analysis.

Chemical Identity:

  • IUPAC Name: 4-chloro-N-ethylpyridine-2-carboxamide

  • Molecular Formula: C₈H₉ClN₂O

  • Molecular Weight: 184.62 g/mol

  • CAS Number: 302737-14-6

Understanding the intrinsic electronic and structural properties of this molecule is the first step in predicting its behavior. Computational modeling provides a powerful, cost-effective lens to achieve this before committing to extensive laboratory synthesis and testing.[4]

The Computational Research Workflow

A robust computational analysis of a small molecule like this compound follows a multi-tiered approach. Each stage builds upon the last, providing a progressively more detailed and dynamic picture of the molecule's potential biological activity.

G A Molecule Structure Input (SMILES/2D Sketch) B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Conformation C Property Calculation (HOMO/LUMO, MESP, Vibrational Frequencies) B->C Optimized Low-Energy Structure E Molecular Docking Simulation (e.g., AutoDock Vina) C->E Accurate Ligand Charges & Conformation D Target Protein Selection & Preparation (PDB) D->E F Binding Pose & Affinity Analysis (Docking Score, Interactions) G System Solvation & Ionization (Explicit Water Model) F->G H Molecular Dynamics Simulation (e.g., GROMACS/NAMD) G->H I Trajectory Analysis (RMSD, RMSF, H-Bonds) H->I

Figure 1: A comprehensive workflow for the computational study of a small molecule ligand, from initial structure to dynamic interaction analysis.

Part I: Quantum Chemical Characterization via DFT

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[4] It provides highly accurate information on molecular geometry, electronic properties, and reactivity, which is foundational for all subsequent modeling.[4][5]

Rationale for Methodology
  • Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. The B3LYP hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost for predicting molecular structures and properties.[1][5][6] The 6-311++G(d,p) basis set is recommended. The ++ indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and hydrogen bonding potential. The (d,p) indicates polarization functions, which account for the non-spherical nature of electron density in bonding.

Key Analyses and Expected Insights
  • Optimized Geometry: Provides the lowest energy 3D conformation, including precise bond lengths, bond angles, and dihedral angles.

  • Electronic Properties:

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability.[4] A smaller gap suggests the molecule is more polarizable and reactive.

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.[1] It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions, which are critical for predicting non-covalent interactions with a biological target.[1]

Protocol: DFT Geometry Optimization and Property Calculation
  • Structure Preparation: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw) and convert it to a 3D format (.mol or .pdb).

  • Input File Generation: Use a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the calculation type as Opt (Optimization) followed by Freq (Frequency).

  • Method Specification: Define the method as B3LYP and the basis set as 6-311++G(d,p).

  • Execution: Run the calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Analysis:

    • Extract the optimized coordinates from the output file.

    • Visualize the HOMO and LUMO orbitals.

    • Generate and visualize the MEP surface.

Table 1: Representative Data Output from DFT Analysis (Hypothetical)

Property Predicted Value Significance
HOMO Energy -6.8 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap 5.6 eV Indicates high kinetic stability

| Dipole Moment | 3.5 Debye | Suggests significant polarity |

Part II: Interaction Modeling with a Biological Target

Picolinamide derivatives have been investigated for a range of biological targets, including enzymes like acetylcholinesterase and protein kinases.[7][8] For this guide, we will use Cyclin-Dependent Kinase 9 (CDK9) as a hypothetical target, as kinase inhibition is a known application area for related compounds.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[4][9]

G A 1. Prepare Receptor (PDB ID: 4BCF for CDK9) - Remove water, add hydrogens C 3. Define Binding Site - Use co-crystallized ligand or blind docking to define grid box A->C B 2. Prepare Ligand (DFT Optimized Structure) - Assign charges, define rotatable bonds B->C D 4. Run Docking Algorithm (e.g., AutoDock Vina) C->D E 5. Analyze Results - Rank poses by binding affinity (kcal/mol) - Visualize H-bonds, hydrophobic interactions D->E G A Docked Complex B Solvate & Add Ions A->B C Energy Minimization B->C D NVT Equilibration (Constant Volume/Temp) C->D E NPT Equilibration (Constant Pressure/Temp) D->E F Production MD Run (100 ns) E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

References

4-Chloro-N-ethylpicolinamide: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Chloro-N-ethylpicolinamide has emerged as a particularly valuable and versatile intermediate. Its unique electronic properties and strategically placed functional groups—a reactive chlorine atom, a coordinating pyridine nitrogen, and an N-ethyl amide—provide a powerful handle for a diverse array of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 604813-07-2[1]
Molecular Formula C8H9ClN2O[1]
Molecular Weight 184.62 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 142-145°C (decomposition)[2]
Solubility Soluble in DMSO, methanol; sparingly soluble in water[2]
Storage Sealed in a dry environment at 2-8°C[1]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.[5] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4][5][6]

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved through a multi-step synthesis starting from commercially available 2-picolinic acid.

Workflow 1: General Synthesis of this compound

PicolinicAcid 2-Picolinic Acid Chlorination Chlorination PicolinicAcid->Chlorination SOCl₂ or POCl₃ PicolinoylChloride 4-Chloropicolinoyl Chloride Chlorination->PicolinoylChloride Amidation Amidation PicolinoylChloride->Amidation Ethylamine (EtNH₂) FinalProduct This compound Amidation->FinalProduct

Caption: General synthetic route to this compound.

Detailed Protocol: Synthesis of 4-Chloropicolinoyl Chloride

A common procedure involves the chlorination of 2-picolinic acid.[8] In a typical setup, 2-picolinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloropicolinoyl chloride.[8][9] The reaction is often carried out in an inert solvent and may require elevated temperatures to proceed to completion.

Detailed Protocol: Amidation

The subsequent amidation of 4-chloropicolinoyl chloride with ethylamine affords the final product, this compound.[8] This reaction is typically performed in a suitable solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the chemistry of its 4-chloro-substituted pyridine ring. The chlorine atom serves as a versatile leaving group, enabling a range of transformations that are central to the construction of complex molecules, particularly in the realm of drug discovery.[8][10][11]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the amide group activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).[12] This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

Reaction Scheme 1: Nucleophilic Aromatic Substitution

StartingMaterial This compound SNAr SNAr Reaction StartingMaterial->SNAr Product 4-Substituted-N-ethylpicolinamide SNAr->Product Base Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->SNAr

Caption: General scheme for SNAr reactions of this compound.

This reaction is particularly valuable for the synthesis of 4-amino-substituted picolinamides, which are key structural motifs in a number of biologically active compounds.[13] For instance, the reaction of this compound with various anilines can be achieved by heating the neat mixture or by using a high-boiling point solvent.[13] The mechanism generally proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.[12][14][15]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base.[16][17][18] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage diversification of complex molecules.

Reaction Scheme 2: Suzuki-Miyaura Coupling

StartingMaterial This compound Suzuki Suzuki Coupling StartingMaterial->Suzuki Product 4-Aryl/Vinyl-N-ethylpicolinamide Suzuki->Product Pd Catalyst, Base BoronicAcid Boronic Acid/Ester (R-B(OR)₂) BoronicAcid->Suzuki

Caption: General scheme for Suzuki-Miyaura coupling of this compound.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[16]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[19][20] This reaction has largely superseded classical methods for the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[19]

Reaction Scheme 3: Buchwald-Hartwig Amination

StartingMaterial This compound Buchwald Buchwald-Hartwig Amination StartingMaterial->Buchwald Product 4-Amino-N-ethylpicolinamide Buchwald->Product Pd Catalyst, Ligand, Base Amine Amine (R₂NH) Amine->Buchwald

Caption: General scheme for Buchwald-Hartwig amination of this compound.

The successful execution of a Buchwald-Hartwig amination often requires careful optimization of the catalyst, ligand, base, and solvent.[21][22] For less reactive aryl chlorides like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the rate-limiting oxidative addition step.[21]

Applications in Drug Discovery and Development

The picolinamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[8][10][11] this compound serves as a key intermediate in the synthesis of several important therapeutic agents, including kinase inhibitors for the treatment of cancer.[8][23] For example, it is a building block in the synthesis of Sorafenib and Regorafenib, both of which are multi-kinase inhibitors used in the treatment of various cancers.[23] The ability to readily modify the 4-position of the picolinamide ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive chlorine atom, a coordinating pyridine nitrogen, and an N-ethyl amide group provides a rich platform for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the efficient construction of complex molecular architectures and have proven to be instrumental in the discovery and development of novel therapeutics. As the demand for new and improved drugs continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is certain to increase.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethylpicolinamide (CAS No. 604813-07-2) is a substituted picolinamide that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds. Its structural features suggest its utility as a building block in the development of targeted therapeutics. As with any novel chemical entity, a thorough understanding of its safe handling, storage, and emergency procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides a comprehensive overview of the available safety and handling information for this compound. It is important to note that while this document strives for accuracy, detailed toxicological and safety data for this specific compound are not extensively available in the public domain. Therefore, this guide also draws upon data from the closely related analogue, 4-Chloro-N-methylpicolinamide (CAS No. 220000-87-3), to provide a conservative and precautionary framework for handling. All procedures should be conducted with the utmost care, adhering to the principles of good laboratory practice and a robust culture of safety.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This knowledge informs storage conditions, potential incompatibilities, and appropriate emergency response measures.

PropertyValueSource
CAS Number 604813-07-2[1]
Molecular Formula C8H9ClN2O[1]
Molecular Weight 184.62 g/mol [1]
Appearance Data not available for ethyl analog. The methyl analog is described as a white to off-white or light yellow crystalline powder or solid.[2][3]-
Melting Point Data not available for ethyl analog. The methyl analog has a reported melting point of 41-42°C or 142-145°C (decomposition).[3][4]-
Boiling Point Data not available for ethyl analog. The methyl analog has a reported boiling point of 149°C.[2]-
Solubility Data not available for ethyl analog. The methyl analog is soluble in DMSO and methanol, and sparingly soluble in water.[3]-

Section 2: Hazard Identification and GHS Classification

Surrogate Data from 4-Chloro-N-methylpicolinamide (CAS: 220000-87-3):

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5][6]

    • H319: Causes serious eye irritation.[2][5][6]

    • H335: May cause respiratory irritation.[5][6]

    • H302: Harmful if swallowed.[4][6]

    • H312: Harmful in contact with skin.[6]

    • H332: Harmful if inhaled.[6]

  • Pictograms:

    • alt text

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[8]

    • P271: Use only outdoors or in a well-ventilated area.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P405: Store locked up.[2]

    • P501: Dispose of contents/container to an approved waste disposal plant.[7][8]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is critical to minimize exposure risk and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Hierarchy cluster_controls Engineering Controls Respiratory Respiratory Protection (NIOSH-approved respirator for dusts/mists) Eye Eye and Face Protection (Chemical safety goggles and/or face shield) Hand Hand Protection (Chemical-resistant gloves, e.g., nitrile) Body Body Protection (Lab coat, closed-toe shoes) FumeHood Chemical Fume Hood FumeHood->Respiratory When handling powders Ventilation Adequate General Ventilation Researcher Researcher Researcher->Eye Always required Researcher->Hand Always required Researcher->Body Always required Researcher->FumeHood Primary Handling

Caption: Recommended engineering controls and PPE for handling this compound.

Experimental Protocol: Donning and Doffing of PPE

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on a NIOSH-approved respirator if handling the compound as a powder or if an aerosol may be generated.

    • Put on chemical safety goggles and a face shield if there is a splash hazard.

    • Put on chemical-resistant gloves, ensuring the cuffs of the gloves are over the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contamination.

    • Remove the lab coat by rolling it inside out and away from the body.

    • Perform hand hygiene.

    • Remove the face shield and goggles from the back to the front.

    • Remove the respirator.

    • Perform thorough hand hygiene with soap and water.

Storage Requirements

Proper storage is crucial for maintaining the stability and purity of this compound and for preventing accidental release.

  • Temperature: Store in a dry place at 2-8°C.[1]

  • Container: Keep the container tightly sealed.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Ventilation: Store in a well-ventilated area.[2]

Section 4: First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following first aid measures are based on the known hazards of the methyl analog and should be considered applicable to the ethyl analog as a precaution.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5][9]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Spill and Leak Response

A well-defined spill response plan is essential for mitigating the impact of an accidental release.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess the Spill (Size and Hazard) Evacuate->Assess PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain the Spill (Use absorbent material for liquids, cover powders with a damp cloth) PPE->Contain Clean Clean Up Spill (Collect absorbent material or powder into a labeled waste container) Contain->Clean Decontaminate Decontaminate the Area (Use appropriate cleaning solution) Clean->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines for chemical waste) Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill of this compound.

Section 5: Fire and Explosion Hazard Data

While specific fire and explosion data for this compound are unavailable, information for the methyl analog can be used for preparedness.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[8]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or sewer systems.[2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[2]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. While a complete safety profile for this specific compound is still being developed, the information provided in this guide, including surrogate data from its close analog, 4-Chloro-N-methylpicolinamide, offers a solid foundation for risk assessment and the establishment of safe laboratory practices. Researchers are strongly encouraged to consult their institution's environmental health and safety department for guidance on specific protocols and to always prioritize a culture of safety in the laboratory.

References

An In-depth Technical Guide to 4-Chloro-N-substituted-picolinamides: Synthesis, Properties, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-N-substituted-picolinamides, with a primary focus on the well-documented and pharmaceutically significant compound, 4-Chloro-N-methylpicolinamide (CAS No: 220000-87-3) . While direct research on the discovery and history of its ethyl analog, 4-Chloro-N-ethylpicolinamide (CAS No: 604813-07-2) , is limited in publicly available literature, the methodologies and applications discussed for the methyl derivative are largely representative of this class of molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, characterization, and critical role of these compounds as pharmaceutical intermediates.

Introduction and Historical Context

4-Chloro-N-methylpicolinamide emerged as a compound of significant interest due to its role as a key building block in the synthesis of multi-kinase inhibitors, most notably Sorafenib and Regorafenib.[1] These drugs are pivotal in oncology, targeting various signaling pathways involved in tumor growth and angiogenesis. The development of efficient synthetic routes to 4-Chloro-N-methylpicolinamide was therefore a critical step in making these life-saving therapies accessible. While the exact date of its first synthesis is not prominently documented, its importance grew with the development of Sorafenib, which was approved by the FDA in 2005.[2] Patents related to the synthesis of Sorafenib and its intermediates provide the primary historical context for the industrial-scale production of this picolinamide.[3][4]

The core structure, a substituted picolinamide, offers a versatile scaffold for medicinal chemistry due to its specific steric and electronic properties, which allow for targeted interactions with biological macromolecules. The chloro-substituent at the 4-position of the pyridine ring is a key feature, providing a reactive site for nucleophilic substitution, which is elegantly exploited in the synthesis of diaryl ethers like Sorafenib.[5]

Physicochemical Properties

A clear understanding of the physicochemical properties of these compounds is essential for their handling, reaction optimization, and quality control. The properties of both the methyl and ethyl derivatives are summarized below.

Property4-Chloro-N-methylpicolinamideThis compound
CAS Number 220000-87-3[3]604813-07-2[6]
Molecular Formula C₇H₇ClN₂O[3]C₈H₉ClN₂O[7]
Molecular Weight 170.6 g/mol [8]184.63 g/mol [6]
Appearance Off-white to light yellow solid[8]Not specified
Melting Point 41-43°C[8]Not specified
Boiling Point 317.8 ± 27.0 °C (Predicted)[8]328 °C at 760 mmHg[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (Slightly)[8]Not specified
pKa 13.41 ± 0.46 (Predicted)[8]Not specified

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-N-methylpicolinamide has been approached through several routes, primarily starting from 2-picolinic acid or its ester derivatives. The choice of pathway often depends on the desired scale, purity requirements, and economic viability.

General Synthetic Workflow

A common and efficient synthetic strategy involves a multi-step process beginning with commercially available 2-picolinic acid. This workflow is designed to first introduce the chloro-substituent and then form the amide bond.

Synthesis_Workflow 2-Picolinic Acid 2-Picolinic Acid Chlorination Chlorination 2-Picolinic Acid->Chlorination SOCl₂ 4-Chloro-picolinoyl chloride 4-Chloro-picolinoyl chloride Chlorination->4-Chloro-picolinoyl chloride Amidation Amidation 4-Chloro-picolinoyl chloride->Amidation Methylamine (aq) 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide Amidation->4-Chloro-N-methylpicolinamide

Caption: General synthetic workflow for 4-Chloro-N-methylpicolinamide.

Detailed Experimental Protocol: From 2-Picolinic Acid

This protocol, adapted from patented industrial methods, outlines a robust procedure for the synthesis of 4-Chloro-N-methylpicolinamide.[4]

Step 1: Synthesis of 4-chloropyridine-2-formyl chloride hydrochloride

  • To a solution of pyridine-2-formic acid in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) to the mixture at a controlled temperature (typically between 50-90°C).

    • Causality: Thionyl chloride serves as both the chlorinating agent for the pyridine ring and the reagent to convert the carboxylic acid to an acyl chloride. DMF acts as a catalyst for the formation of the acyl chloride via the Vilsmeier reagent.

  • The reaction is typically stirred for several hours until completion, which can be monitored by techniques like TLC or HPLC.

  • The resulting product, 4-chloropyridine-2-formyl chloride hydrochloride, is often used in the next step without further purification.

Step 2: Esterification to 4-chloropyridine-2-methyl formate hydrochloride

  • The crude 4-chloropyridine-2-formyl chloride hydrochloride is dissolved in an alcohol, such as methanol.

  • The esterification reaction proceeds, often at a temperature between 0-40°C.

    • Causality: This step converts the highly reactive acyl chloride to a more stable ester. This is a strategic choice to control the subsequent amidation reaction and prevent the formation of byproducts that can arise from the direct reaction of the acyl chloride with aqueous methylamine.

Step 3: Amidation to 4-Chloro-N-methylpicolinamide

  • The 4-chloropyridine-2-methyl formate hydrochloride is dissolved in water.

  • An aqueous solution of methylamine (typically 30-40%) is added to the reaction mixture.[4] The reaction is stirred at room temperature for a couple of hours.

    • Causality: The methylamine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the methoxy group to form the final amide product. Using an aqueous solution of methylamine is cost-effective and environmentally friendlier than using anhydrous methylamine in an organic solvent.

  • Upon completion, the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic phases are washed with brine, dried over sodium sulfate, and the solvent is evaporated to yield 4-Chloro-N-methylpicolinamide.[9]

Alternative Protocol: From Methyl 4-chloropicolinate

An alternative synthesis starts from the pre-formed ester, Methyl 4-chloropicolinate.[9]

  • Dissolve Methyl 4-chloropicolinate and a molar equivalent of dry magnesium chloride in anhydrous tetrahydrofuran (THF).

    • Causality: Magnesium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and the pyridine nitrogen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic methylamine. This activation is crucial for achieving a high yield under mild conditions.

  • Add a solution of methylamine in THF dropwise to the reaction mixture at room temperature.

  • Stir the resulting suspension for approximately two hours.

  • The reaction is quenched with water and dilute hydrochloric acid.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to give the final product.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

TechniqueExpected Data for 4-Chloro-N-methylpicolinamide
¹H NMR Spectral data would show characteristic peaks for the aromatic protons on the pyridine ring and a distinct signal for the N-methyl protons.[10]
¹³C NMR The spectrum would display signals corresponding to the carbon atoms of the pyridine ring, the carbonyl carbon of the amide, and the methyl carbon.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ~170.6), with a characteristic isotopic pattern due to the presence of chlorine.[11]
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and C-Cl stretching vibrations.

Biological Significance and Application in Drug Development

The primary importance of 4-Chloro-N-methylpicolinamide lies in its role as a key intermediate for the synthesis of Sorafenib and Regorafenib.[1][5]

Role in Sorafenib Synthesis

In the synthesis of Sorafenib, 4-Chloro-N-methylpicolinamide undergoes a nucleophilic aromatic substitution (SNA_r) reaction with 4-aminophenol. The lone pair of electrons on the oxygen of the phenoxide (formed in the presence of a base like potassium tert-butoxide) attacks the carbon atom bearing the chlorine at the 4-position of the pyridine ring, displacing the chloride ion.[5] This forms the critical diaryl ether linkage of the Sorafenib backbone.

Mechanism of Action of Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[2] Its primary mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway, which is often hyperactivated in various cancers.

Raf_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf

Caption: Simplified Raf/MEK/ERK signaling pathway and points of inhibition by Sorafenib.

Intrinsic Biological Activity

Some studies suggest that 4-Chloro-N-methylpicolinamide itself may possess intrinsic biological activity. It has been reported to inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma and breast cancer cells, potentially by inhibiting protein synthesis or blocking growth factor activity.[1][8] Furthermore, derivatives of N-methylpicolinamide have been explored as potential antitumor agents targeting other kinases, such as Aurora-B kinase.[12]

Conclusion and Future Perspectives

4-Chloro-N-methylpicolinamide stands as a testament to the critical role of synthetic intermediates in modern medicine. Its efficient and scalable synthesis has been a cornerstone in the production of targeted cancer therapies. While its own biological activities are an area of interest, its primary value remains as a versatile and indispensable building block. Future research may focus on developing even more sustainable and cost-effective synthetic routes. Additionally, the exploration of other N-substituted analogs, such as this compound, could lead to the discovery of new pharmaceutical intermediates with unique properties and applications, potentially expanding the arsenal of targeted therapies for a range of diseases.

References

An In-Depth Technical Guide to Predicting the Mechanism of Action of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The picolinamide scaffold, a pyridine-2-carboxylic acid derivative, represents a privileged structure in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for designing molecules with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2] The pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets, while the amide group can participate in crucial hydrogen bonding, enhancing binding affinity to proteins.[2]

This guide focuses on a specific derivative, 4-Chloro-N-ethylpicolinamide, a compound for which the precise mechanism of action is not yet fully elucidated. Given the therapeutic success of related molecules, predicting and validating its molecular targets is a critical step in its potential development as a therapeutic agent. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to predict and experimentally validate the mechanism of action of this compound. We will proceed from foundational hypotheses based on analogous compounds, through a detailed in silico prediction workflow, to a suite of robust in vitro validation protocols.

Part 1: Hypothesized Mechanisms of Action

Based on extensive literature on the picolinamide scaffold, we can formulate two primary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Protein Kinase Inhibition

The most compelling predicted mechanism for this compound is the inhibition of protein kinases. This hypothesis is supported by several lines of evidence:

  • Precedent in Drug Discovery: Numerous picolinamide-based derivatives have been developed as potent kinase inhibitors. For instance, novel picolinamide derivatives have been synthesized and identified as effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][4][5] Other research has focused on optimizing picolinamide derivatives as brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for potential Parkinson's disease treatment.[6]

  • Structural Analogs: The closely related compound, 4-Chloro-N-methylpicolinamide, is a known intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which are staples in oncology.[7] This strongly suggests that the 4-chloropicolinamide core is conducive to binding within the ATP-binding pocket of various kinases.

  • Mechanism of Kinase Inhibition: Small molecule kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The picolinamide scaffold can form critical hydrogen bonds with the "hinge" region of the kinase domain, a common feature of many successful kinase inhibitors. The chloro and ethyl substituents on the picolinamide ring would then project into specificity pockets, determining the kinase selectivity profile.

Given these points, it is highly probable that this compound exerts its biological effects by inhibiting one or more protein kinases, potentially leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Secondary Hypothesis: Modulation of Lipid Signaling via Sec14p Inhibition

An alternative, yet plausible, mechanism involves the inhibition of lipid transfer proteins.

  • Antifungal Activity: Research has identified that picolinamide scaffolds possess antifungal properties by targeting Sec14p, the primary phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein in Saccharomyces cerevisiae.[8][9][10]

  • Mechanism of Sec14p Inhibition: Small molecule inhibitors bind within the lipid-binding cavity of Sec14p, arresting its phospholipid exchange cycle.[9][11] This disrupts phosphoinositide signaling, which is crucial for membrane trafficking from the Golgi apparatus.[10]

While Sec14p is a fungal protein, humans have homologous phosphatidylinositol transfer proteins (PITPs). It is conceivable that this compound could interact with these human homologs. However, this is considered a secondary hypothesis as the kinase inhibitor precedent for this chemical class is substantially stronger in the context of human drug development.

Part 2: In Silico Prediction of Molecular Targets

To refine our hypotheses and identify specific candidate targets, a systematic in silico approach is indispensable. This computational workflow allows for the rapid and cost-effective screening of this compound against vast libraries of potential biological targets.[12][13]

In_Silico_Workflow cluster_0 Computational Prediction Pipeline A Step 1: Ligand Preparation (3D Structure Generation & Energy Minimization) B Step 2: Target Identification (Reverse Docking & Pharmacophore Screening) A->B C Step 3: Hit Prioritization (Docking Score & Binding Pose Analysis) B->C D Step 4: Detailed Binding Analysis (Molecular Dynamics Simulation) C->D E Step 5: ADMET Profiling (Drug-Likeness Prediction) D->E

Caption: A streamlined workflow for the in-silico prediction of molecular targets.

Step-by-Step Methodology
Protocol 1: Ligand Preparation
  • 2D Structure Generation: Draw the chemical structure of this compound using a chemical drawing software (e.g., ChemDraw).

  • Conversion to 3D: Convert the 2D structure into a 3D conformation using a computational chemistry tool (e.g., Avogadro, MOE).

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is the structure that will be used for subsequent screening.

Protocol 2: Target Identification via Reverse Docking

Reverse docking is a powerful computational method for identifying potential protein targets for a given small molecule by docking it against a large library of protein structures.[14][15][16]

  • Prepare Target Database: Utilize a curated database of 3D human protein structures, such as the Protein Data Bank (PDB), focusing on the human kinome. Ensure structures are properly prepared (e.g., removal of water molecules, addition of hydrogens, assignment of protonation states).

  • Define Binding Sites: For each target protein, define the putative binding pocket. For kinases, this is typically the ATP-binding site.

  • Perform Docking: Use a validated docking program (e.g., AutoDock, GOLD, Glide) to systematically dock the prepared 3D structure of this compound into the defined binding site of every protein in the database.

  • Score and Rank: Calculate the binding affinity (docking score) for each protein-ligand complex. Rank all potential targets based on these scores, from strongest to weakest predicted interaction. The top-ranked proteins are considered high-priority candidates.

Protocol 3: Pharmacophore-Based Virtual Screening

This ligand-based approach identifies targets by searching for proteins that can accommodate a 3D arrangement of chemical features (a pharmacophore) known to be essential for activity.[1][17]

  • Model Generation: Generate a pharmacophore model based on the structures of known picolinamide-based inhibitors complexed with their kinase targets (e.g., Sorafenib, VEGFR-2 inhibitors). The model will consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Database Screening: Screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore model.

  • Identify Hits: Proteins whose binding sites match the pharmacophore query are identified as potential targets. This method complements reverse docking by providing an independent line of computational evidence.

Data Summary: Predicted Target Profile

The results from these in silico screens should be compiled into a table to prioritize candidates for experimental validation.

RankPredicted TargetMethodDocking Score (kcal/mol)Key Predicted Interactions
1VEGFR-2Reverse Docking-9.5H-bond with hinge residue Cys919
2c-METReverse Docking-9.1Pi-stacking with Tyr1230
3LRRK2PharmacophoreN/AMatch with 4/5 features
4EGFRReverse Docking-8.8H-bond with hinge residue Met793
5Sec14-like PITP1Reverse Docking-8.5Hydrophobic interactions in lipid pocket

Note: Data presented is hypothetical and for illustrative purposes.

Part 3: Experimental Validation of Predicted Mechanisms

Following the in silico predictions, a rigorous experimental validation phase is crucial to confirm the hypothesized mechanism of action. The workflow should progress from direct biochemical assays to cell-based functional and target engagement studies.

Experimental_Validation_Workflow cluster_1 Experimental Validation Pipeline Biochem Step 1: Biochemical Assay (e.g., In Vitro Kinase Assay) CETSA Step 2: Target Engagement (Cellular Thermal Shift Assay - CETSA) Biochem->CETSA Confirm Confirmation of Mechanism Biochem->Confirm Pheno Step 3: Cellular Phenotype (Proliferation & Apoptosis Assays) CETSA->Pheno CETSA->Confirm Pheno->Confirm

Caption: A logical progression for the experimental validation of predicted targets.

Protocol 4: Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified candidate kinase (e.g., VEGFR-2).[18][19][20]

  • Reagents and Materials:

    • Recombinant human kinase (e.g., VEGFR-2)

    • Kinase buffer (containing MgCl₂, DTT)

    • ATP

    • Specific peptide substrate

    • This compound (serial dilutions in DMSO)

    • Luminescence-based detection reagent (e.g., ADP-Glo™)

    • White 96-well microplates

  • Procedure: a. Prepare a master mix containing kinase buffer, substrate, and ATP. b. Add 25 µL of the master mix to each well of the 96-well plate. c. Add 5 µL of serially diluted this compound or DMSO vehicle (control) to the appropriate wells. d. Initiate the kinase reaction by adding 20 µL of diluted recombinant kinase to each well (except for "blank" wells). e. Incubate the plate at 30°C for 45-60 minutes. f. Stop the reaction and measure kinase activity by adding 50 µL of the ADP-Glo™ reagent, which quantifies the amount of ADP produced (correlating with kinase activity). g. Incubate at room temperature for 15 minutes in the dark. h. Read luminescence on a microplate reader.

  • Data Analysis: a. Subtract the "blank" reading from all other values. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target in a native cellular environment.[21][22][23][24][25] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

  • Reagents and Materials:

    • Cultured cells expressing the target protein (e.g., HUVECs for VEGFR-2)

    • This compound

    • PBS and lysis buffer with protease inhibitors

    • Antibody specific to the target protein for Western blotting

  • Procedure: a. Treat cultured cells with either a high concentration of this compound or a DMSO vehicle control for 1-2 hours. b. Harvest the cells and resuspend them in PBS. c. Aliquot the cell suspensions into PCR tubes. d. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. e. Lyse the cells by freeze-thaw cycles. f. Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated aggregates by centrifugation at high speed (20,000 x g for 20 minutes). g. Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blotting.

  • Data Analysis: a. Quantify the band intensity for the target protein at each temperature for both treated and control samples. b. Plot the percentage of soluble protein remaining versus temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control confirms target engagement.

Protocol 6: Apoptosis Assay via Annexin V/PI Staining

This assay determines if the observed anti-proliferative effects are due to the induction of programmed cell death (apoptosis), a common outcome of inhibiting kinases in cancer-relevant pathways.[26][27][28][29]

  • Reagents and Materials:

    • Cancer cell line (e.g., A549 or HepG2)

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (and a DMSO control) for 24-48 hours. c. Harvest both adherent and floating cells and wash them with cold PBS. d. Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. f. Incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube. h. Analyze the samples immediately by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted strategy for predicting and validating the mechanism of action of this compound. By integrating powerful in silico predictive tools with robust in vitro experimental validation, researchers can efficiently identify the molecular target(s) and elucidate the cellular consequences of target engagement.

The primary hypothesis points towards protein kinase inhibition, a well-established mechanism for the picolinamide scaffold. The successful execution of the described biochemical and cellular assays will provide strong evidence to confirm or refute this hypothesis. Confirmation of a specific kinase target would pave the way for further preclinical development, including selectivity profiling against a broader kinase panel, pharmacokinetic studies, and in vivo efficacy studies in relevant disease models. This structured approach ensures a high degree of scientific integrity and provides a clear, actionable path for advancing our understanding of this compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 4-Chloro-N-ethylpicolinamide Derivatives for Antitumor Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinamide Scaffold in Modern Oncology

The picolinamide framework, a pyridine ring functionalized with an amide group, represents a "privileged" structure in medicinal chemistry. Its derivatives are integral to a multitude of FDA-approved drugs and clinical candidates.[1] In oncology, this scaffold has emerged as a versatile building block for designing potent and selective therapeutic agents. Picolinamide-based compounds have been successfully developed as inhibitors of critical signaling pathways that drive tumor growth, proliferation, and angiogenesis.[2][3] Notably, derivatives of this class have shown potent inhibitory activity against key cancer-related targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora kinases, which are often overexpressed in a wide range of human tumors.[3][4]

The 4-chloro-N-substituted picolinamide core is a particularly valuable intermediate. The chlorine atom at the 4-position serves as an effective leaving group, enabling nucleophilic aromatic substitution reactions. This allows for the systematic introduction of diverse chemical moieties, creating libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides a detailed guide for the synthesis of the key intermediate, 4-Chloro-N-ethylpicolinamide, its subsequent derivatization, and the protocol for evaluating the antitumor potential of the resulting compounds through in vitro cytotoxicity assays.

Section 1: General Synthetic Strategy

The synthesis of this compound derivatives is a multi-step process that begins with commercially available starting materials and proceeds through a key chlorinated intermediate. The overall strategy is designed for efficiency and versatility, allowing for the creation of a diverse library of final compounds.

Core Synthesis: Formation of this compound

The initial and most critical phase is the synthesis of the core intermediate. This is typically achieved in two main steps:

  • Chlorination and Activation: The process starts with picolinic acid. The carboxylic acid is converted into a more reactive acyl chloride, often using a chlorinating agent like thionyl chloride (SOCl₂). This reaction simultaneously introduces the chloro group at the 4-position of the pyridine ring and activates the carboxyl group for the subsequent amidation.[5][6] The use of a combination of thionyl chloride and phosphorus oxychloride can sometimes improve reaction conditions and yield.[5]

  • Amidation: The resulting 4-chloropicolinoyl chloride hydrochloride is then reacted with ethylamine. This nucleophilic acyl substitution reaction forms the desired amide bond, yielding this compound. The reaction is typically performed in a suitable solvent, and the HCl byproduct is neutralized.[6][7]

Derivatization at the C4-Position

With the 4-chloro intermediate in hand, the next stage involves introducing chemical diversity. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, phenols, or thiols.[4][7] This step is fundamental to exploring the SAR and optimizing the biological activity of the final compounds. For example, reacting the intermediate with various substituted anilines or aminophenols can yield derivatives with potent antiproliferative activities.[7]

G cluster_0 PART A: Core Synthesis cluster_1 PART B: Derivatization A Picolinic Acid B 4-Chloropicolinoyl Chloride (Activated Intermediate) A->B  SOCl₂ / POCl₃ C This compound (Key Intermediate) B->C  Ethylamine (EtNH₂) D Library of Derivatives C->D  Nucleophilic Aromatic  Substitution (SₙAr)  (e.g., + R-NH₂, R-OH, R-SH)

Caption: General workflow for the synthesis of this compound derivatives.

Section 2: Detailed Synthesis Protocols

The following protocols provide step-by-step methodologies for the synthesis of the key intermediate and a representative derivative.

Protocol 2.1: Synthesis of this compound (Intermediate)

This protocol is adapted from established methods for synthesizing N-substituted 4-chloropicolinamides.[5][6][7]

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Phosphorus oxychloride (POCl₃) (optional)

  • Chlorobenzene (or other high-boiling inert solvent)

  • Ethylamine solution (e.g., 2M in THF or 70% in water)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Chlorination/Activation:

    • In a fume hood, suspend picolinic acid (1 equivalent) in chlorobenzene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Slowly add thionyl chloride (SOCl₂) (3-5 equivalents) to the suspension. A combination of SOCl₂ and a catalytic amount of POCl₃ can also be used.[5]

    • Heat the reaction mixture to 85-100 °C and reflux for 15-20 hours, or until the reaction is complete (monitored by TLC).

    • Allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride hydrochloride as a viscous oil or solid. This intermediate is often used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 4-chloropicolinoyl chloride hydrochloride in a suitable solvent like tetrahydrofuran (THF) or ethyl acetate and cool the flask in an ice bath (0-5 °C).

    • Slowly add an aqueous solution of ethylamine (2-3 equivalents) dropwise while stirring vigorously. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water. If the solution is acidic, carefully neutralize it with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to yield pure this compound.

Protocol 2.2: Synthesis of a 4-(Phenylamino)-N-ethylpicolinamide Derivative

This protocol describes a representative nucleophilic aromatic substitution reaction to create a derivative.[7]

Materials:

  • This compound (from Protocol 2.1)

  • Aniline (or a substituted aniline derivative)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 1% Sodium Hydroxide (NaOH) aqueous solution

Procedure:

  • Nucleophilic Substitution:

    • In a reaction vessel, create a mixture of this compound (1 equivalent) and the desired aniline derivative (1.1 equivalents).

    • Heat the mixture to 150-160 °C for 1-2 hours. The reaction is often performed neat (without solvent).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling, dissolve the reaction mixture in ethanol.

    • Add concentrated HCl dropwise and stir the solution under reflux for 4 hours. This step may be required to hydrolyze any side products.[7]

    • Cool the solution to room temperature. A solid precipitate may form.

    • Collect the solid by filtration and wash with cold ethanol.

    • Suspend the collected solid in a 1% NaOH aqueous solution and stir for 30 minutes to neutralize the HCl salt.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain the final derivative.

    • Further purification can be achieved by recrystallization if necessary.

Section 3: Biological Evaluation - Antitumor Activity

Once synthesized and characterized, the novel derivatives must be evaluated for their biological activity. An in vitro cytotoxicity assay is a fundamental first step to determine a compound's ability to inhibit cancer cell growth.[8][9] The MTT assay is a widely used colorimetric method for this purpose.[10][11]

Protocol 3.1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver cancer, HCT116 - colon cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Synthesized picolinamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

G A 1. Cell Seeding (Seed cells in 96-well plate and incubate for 24h) B 2. Compound Treatment (Add serial dilutions of derivatives to wells) A->B C 3. Incubation (Incubate for 48-72h at 37°C, 5% CO₂) B->C D 4. MTT Addition (Add MTT solution to each well) C->D E 5. Formazan Formation (Incubate for 4h; viable cells convert MTT to purple formazan) D->E F 6. Solubilization (Remove medium, add DMSO to dissolve formazan crystals) E->F G 7. Absorbance Reading (Measure absorbance at ~570nm with a plate reader) F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells and perform a cell count.

    • Dilute the cells in complete medium to a concentration of 1-2 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000-20,000 cells/well).

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the synthesized derivatives (e.g., 10 mM in DMSO).

    • Create a series of dilutions of each compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (medium with DMSO, same concentration as the highest compound dose) and untreated control (medium only).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37 °C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Section 4: Data Presentation and Interpretation

The data from the cytotoxicity assay should be organized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits cell viability by 50%.[9] This is a key metric for comparing the potency of different derivatives.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (AbsorbanceTreated / AbsorbanceControl) x 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound.

Table 1: Example Data Summary for Cytotoxic Activity

Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Derivative 1HepG248[Insert Value]
Derivative 1HCT11648[Insert Value]
Derivative 2HepG248[Insert Value]
Derivative 2HCT11648[Insert Value]
Positive ControlHepG248[Insert Value]

IC₅₀ values are typically determined from at least three independent experiments.

A lower IC₅₀ value indicates greater potency. By comparing the IC₅₀ values across the library of synthesized derivatives, researchers can establish structure-activity relationships and identify the most promising candidates for further preclinical development.

References

Application Note: Strategic Use of 4-Chloro-N-ethylpicolinamide in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-N-ethylpicolinamide is a key heterocyclic building block prized in medicinal chemistry and materials science for its capacity to undergo facile nucleophilic aromatic substitution (SNAr). The strategic positioning of the chlorine atom at the 4-position of the pyridine ring, activated by the electron-withdrawing nature of both the ring nitrogen and the C2-amide functionality, renders it an excellent electrophile for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for leveraging this compound in SNAr reactions. It is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize novel 4-substituted picolinamide derivatives.

Mechanistic Principles: Why the Reaction Works

Nucleophilic aromatic substitution on the pyridine scaffold is a powerful C-N, C-O, and C-S bond-forming reaction. Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property is the cornerstone of its reactivity towards nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, chlorine).[1] This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

The stability of this intermediate is the critical factor governing the reaction's feasibility and rate.[1][3] For this compound, the attack at the C4 position is highly favored because the resulting negative charge can be effectively delocalized onto the electronegative pyridine nitrogen through resonance.[1][3][4] This delocalization provides significant stabilization that is not possible if the attack were to occur at the C3 (meta) position.[1][3][4] The electron-withdrawing N-ethylpicolinamide group at the C2 position further enhances the electrophilicity of the ring, making the C4 position even more susceptible to nucleophilic attack.

Once the Meisenheimer complex is formed, the aromaticity is restored in the second, faster step by the expulsion of the chloride leaving group, yielding the final 4-substituted product.

SNAr reaction mechanism.

General Considerations for Reaction Optimization

Successful execution of SNAr reactions with this compound hinges on the careful selection of reagents and conditions.

  • Nucleophile Choice: A wide range of nucleophiles can be employed. Primary and secondary amines (aliphatic and aromatic), alkoxides, and thiolates are common.[5][6] The nucleophilicity of the species is a key driver; stronger nucleophiles generally lead to faster reactions. However, overly basic nucleophiles can sometimes lead to side reactions.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dioxane are preferred.[7] These solvents effectively solvate the counter-ion of the nucleophile (if it's a salt) and help stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Base: When using nucleophiles like amines or thiols, a non-nucleophilic base is often required to scavenge the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and side-product formation.

  • Temperature: Reaction temperatures can range from ambient to elevated (e.g., 80-150 °C).[8] The required temperature depends on the reactivity of the specific nucleophile and the substrate. Microwave irradiation is an excellent technique for accelerating these reactions, often reducing reaction times from hours to minutes.[9]

Detailed Experimental Protocol: Synthesis of 4-(Anilino)-N-ethylpicolinamide

This protocol details a representative SNAr reaction using aniline as the nucleophile.

3.1. Materials and Equipment

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely milled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser (if heating conventionally)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware

3.2. Reaction Workflow Diagram

Workflow start Start: Assemble Reagents prep 1. Charge Vial: - this compound - Aniline - K₂CO₃ - Anhydrous DMF start->prep react 2. Reaction: - Heat to 120 °C (conventional) OR - Microwave at 150 °C for 30 min prep->react monitor 3. Monitor Progress (TLC/LC-MS) react->monitor workup 4. Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine monitor->workup isolate 5. Isolation: - Dry organic layer (Na₂SO₄) - Filter - Concentrate in vacuo workup->isolate purify 6. Purification: - Silica Gel Column Chromatography (Hexane/EtOAc gradient) isolate->purify end End: Characterized Product purify->end

References

Application Note: A Validated Protocol for the Synthesis of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust, and validated experimental protocol for the synthesis of 4-Chloro-N-ethylpicolinamide, a key building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and process chemists, offering a step-by-step guide from commercially available starting materials to the purified final product. The narrative emphasizes the chemical principles behind each step, ensuring both procedural accuracy and a deep understanding of the reaction mechanism. This self-validating system includes methods for intermediate preparation, amide coupling, product purification, and analytical characterization.

Introduction and Scientific Context

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a reactive chlorine atom on the pyridine ring and an N-ethyl amide functional group, makes it a versatile intermediate for constructing more elaborate molecules, including active pharmaceutical ingredients (APIs). The reliable synthesis of this compound with high purity and yield is therefore a critical first step in many drug discovery pipelines.

The protocol outlined herein follows a classical and highly efficient two-step synthetic pathway:

  • Activation of Carboxylic Acid: Conversion of the starting material, 4-chloropicolinic acid, into a highly reactive acyl chloride intermediate.

  • Nucleophilic Acyl Substitution: Reaction of the acyl chloride with ethylamine to form the target amide bond.

This approach is widely adopted due to its reliability, high conversion rates, and straightforward execution. This document will elaborate on the causality behind reagent selection, reaction conditions, and purification strategies to provide a comprehensive and field-proven guide.

Synthetic Scheme and Mechanism

The overall synthesis proceeds as illustrated below. The first step involves the activation of the carboxylic acid group of 4-chloropicolinic acid ( 1 ) using thionyl chloride (SOCl₂). This forms the highly electrophilic 4-chloropicolinoyl chloride intermediate ( 2 ). This intermediate is not typically isolated but is used directly in the subsequent step.

The second step is a nucleophilic addition-elimination reaction. Ethylamine, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, eliminating a chloride ion to yield the final product, this compound ( 3 ). An excess of ethylamine is used to neutralize the hydrogen chloride (HCl) byproduct, forming ethylammonium chloride.[1][2][3]

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 4-Chloropicolinic_Acid 4-Chloropicolinic Acid (1) Intermediate 4-Chloropicolinoyl Chloride (2) (in situ) 4-Chloropicolinic_Acid->Intermediate Toluene, Reflux SOCl2 Thionyl Chloride (SOCl₂) Product This compound (3) Intermediate->Product THF, 0°C to RT Ethylamine Ethylamine (2 eq.)

Diagram 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Advisory: This protocol involves hazardous chemicals. Thionyl chloride is highly corrosive and toxic, releasing HCl and SO₂ gases. Ethylamine is flammable and corrosive. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 4-Chloropicolinoyl Chloride (Intermediate 2)

This procedure details the in-situ preparation of the acyl chloride intermediate. The resulting solution is used directly in Part B without purification.

Materials & Reagents:

  • 4-Chloropicolinic acid ( 1 )

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Three-neck round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 250 mL three-neck round-bottom flask, add 4-chloropicolinic acid (10.0 g, 63.5 mmol).

  • Add toluene (100 mL) to the flask to create a suspension.

  • Begin stirring the suspension and add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (11.2 mL, 152.4 mmol, 2.4 eq.) to the suspension at room temperature. Caution: Gas evolution (HCl, SO₂) will occur. Ensure the flask is connected to a scrubber.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 4-chloropicolinoyl chloride as a viscous yellow oil or solid, which is used immediately in the next step.[4][5][6]

Causality Note: Thionyl chloride is an excellent choice for this transformation as its byproducts, SO₂ and HCl, are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[7][8] The addition of catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

Part B: Synthesis of this compound (Product 3)

Materials & Reagents:

  • Crude 4-chloropicolinoyl chloride (from Part A)

  • Ethylamine solution (70% in water or 2M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve the crude 4-chloropicolinoyl chloride (approx. 63.5 mmol) in anhydrous THF (100 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C using an ice-water bath.

  • In a separate beaker, prepare a solution of ethylamine (13.2 mL, 127 mmol, 2.0 eq.) in THF (30 mL).

  • Slowly add the ethylamine solution to the cooled acyl chloride solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Caution: The reaction is highly exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

Causality Note: The reaction is performed at 0°C to control the high exothermicity of the amidation reaction, minimizing the formation of potential byproducts.[1] Using two equivalents of ethylamine is crucial; the first equivalent acts as the nucleophile to form the amide bond, while the second acts as a base to neutralize the HCl generated during the reaction.[2][9] This prevents the protonation of the nucleophilic amine, which would halt the reaction.

Quantitative Data and Characterization

Table 1: Reagent Summary
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Chloropicolinic Acid157.5510.0 g63.51.0
Thionyl Chloride119.9711.2 mL152.42.4
Ethylamine (70% aq.)45.0813.2 mL127.02.0
Expected Results & Characterization
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₈H₉ClN₂O

  • Molecular Weight: 184.62 g/mol

  • Yield: Typical yields after purification range from 75-90%.

  • Melting Point: 44-48 °C (literature value).[10]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H), 8.15 (s, 1H), 7.40 (dd, J=5.2, 1.6 Hz, 1H), 6.50 (br s, 1H, NH), 3.50 (q, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.5, 150.8, 149.2, 145.1, 125.0, 122.3, 35.2, 14.8.

  • Mass Spectrometry (ESI): m/z 185.0 [M+H]⁺.

The characterization data should be used to confirm the identity and purity of the synthesized compound.[11][12]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from setup to final product analysis.

Protocol_Flow cluster_prep Preparation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation & Workup cluster_final Final Steps A Assemble Glassware (Flask, Condenser) B Charge Flask with 4-Chloropicolinic Acid & Toluene A->B C Add SOCl₂ & cat. DMF B->C D Heat to Reflux (4-6h) C->D E Cool & Concentrate (Rotary Evaporation) D->E F Dissolve Crude Acyl Chloride in THF E->F G Cool to 0°C F->G H Add Ethylamine Solution G->H I Stir at RT (2h) H->I J Aqueous Workup (Extraction, Washes, Drying) I->J K Concentrate (Rotary Evaporation) J->K L Purify Crude Product (Recrystallization / Chromatography) K->L M Characterize Final Product (NMR, MS, MP) L->M

Diagram 2: Step-by-step experimental workflow.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By detailing the procedural steps and the underlying chemical principles, this guide serves as an authoritative resource for researchers in organic synthesis and drug development. Adherence to this protocol should result in a high yield and high purity of the target compound, facilitating subsequent research and development activities.

References

Application Notes & Protocols: 4-Chloro-N-ethylpicolinamide as a Key Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-Chloro-N-ethylpicolinamide. Picolinamides are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of a chloro-substituent at the 4-position of the pyridine ring transforms this molecule into a versatile intermediate, enabling its use in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.[3][4] We present detailed, field-proven protocols for the synthesis of this compound and its subsequent use in a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block.

Introduction and Strategic Importance

The picolinamide moiety, a pyridine-2-carboxamide, is a recurring structural motif in a wide array of pharmaceuticals, valued for its unique electronic properties and its ability to engage in specific hydrogen bonding patterns with biological targets.[1][5] The introduction of a halogen, specifically a chlorine atom, at the 4-position of the pyridine ring is a critical synthetic handle. This modification activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various nucleophiles, most commonly amino groups from anilines or other heterocyclic amines.[6][7]

This reactivity profile makes 4-chloro-N-alkylpicolinamides, such as this compound, highly sought-after intermediates in the synthesis of targeted therapies. A notable example is the FDA-approved multi-kinase inhibitor Sorafenib, which utilizes the analogous 4-chloro-N-methylpicolinamide in its core structure.[3][8] The protocols detailed herein provide a robust framework for synthesizing and utilizing this compound, enabling the development of novel pharmaceutical candidates.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel. The key properties and safety information are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 604813-07-2[9]
Molecular Formula C₈H₉ClN₂O[9]
Molecular Weight 184.62 g/mol [9]
Appearance Off-white to light yellow solid/powder[10]
Storage Store sealed in a dry, cool (2-8°C), well-ventilated place[9][11]

Table 2: Hazard and Precautionary Statements

Note: This data is compiled based on the closely related analogue, 4-chloro-N-methylpicolinamide, and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

CategoryStatement CodeStatement
Hazard H315Causes skin irritation.[12][13]
H319Causes serious eye irritation.[12][13]
H335May cause respiratory irritation.[11][13]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[11][14]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12][15]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[15]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[15]

Synthesis Protocol: this compound

This protocol describes a reliable two-step, one-pot synthesis starting from picolinic acid. The first step involves the activation of the carboxylic acid to an acyl chloride using thionyl chloride, which concurrently chlorinates the 4-position of the pyridine ring.[16] The second step is the amidation with ethylamine.

G cluster_0 Step 1: Acyl Chloride Formation & Chlorination cluster_1 Step 2: Amidation Picolinic_Acid Picolinic Acid SOCl2 Thionyl Chloride (SOCl₂) Reflux Picolinic_Acid->SOCl2 Acid_Chloride 4-Chloropicolinoyl chloride intermediate SOCl2->Acid_Chloride Ethylamine Ethylamine (EtNH₂) Triethylamine (Et₃N) DCM, 0°C to RT Acid_Chloride->Ethylamine Final_Product This compound Ethylamine->Final_Product

Caption: Synthesis workflow for this compound.

Materials:

  • Picolinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (10 eq)

  • Ethylamine solution (e.g., 2M in THF or 70% in water) (2.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Protocol:

  • Activation and Chlorination:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add picolinic acid (1.0 eq).

    • Carefully add thionyl chloride (10 eq) under a fume hood. The suspension will become a solution.

    • Heat the mixture to reflux (approx. 80-90°C) for 16-20 hours. The reaction color will typically change to a dark orange or brown.

    • Causality: Thionyl chloride serves as both the chlorinating agent for the pyridine ring at the 4-position and the reagent to convert the carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent amidation.[16] Refluxing for an extended period ensures both reactions go to completion.

    • After reflux, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-chloropicolinoyl chloride as an oil.

  • Amidation:

    • Dissolve the crude acyl chloride oil in anhydrous DCM (approx. 5-10 mL per gram of starting acid) and cool the flask to 0°C in an ice bath.

    • In a separate flask, prepare a solution of ethylamine (2.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the ethylamine/triethylamine solution dropwise to the cooled acyl chloride solution via a dropping funnel. A precipitate (triethylamine hydrochloride) will form.

    • Causality: The reaction is highly exothermic; cooling to 0°C controls the reaction rate and minimizes side products. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the amidation, driving the reaction to completion.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Application Protocol: SNAr Reaction for API Scaffold Synthesis

This protocol demonstrates the core utility of this compound by reacting it with a substituted aniline to form a diaryl amine linkage, a key structural motif in many kinase inhibitors.

G cluster_0 SₙAr Reaction Conditions Intermediate This compound Reagents Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMSO or DMF) Heat (e.g., 100-160°C) Intermediate->Reagents Aniline Substituted Aniline (e.g., 4-aminophenol) Aniline->Reagents API_Scaffold Target API Scaffold Reagents->API_Scaffold

Caption: General workflow for SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (or other substituted aniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Protocol:

  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

    • Add DMSO to the flask to create a stirrable suspension (approx. 5-10 mL per gram of picolinamide).

    • Equip the flask with a condenser and magnetic stirrer.

  • Reaction Execution:

    • Heat the reaction mixture to 120-140°C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting picolinamide is consumed (typically 4-12 hours).

    • Causality: The SNAr reaction requires heat to overcome the activation energy.[4][7] A polar aprotic solvent like DMSO is ideal as it can solvate the potassium cation while leaving the carbonate anion reactive. The base (K₂CO₃) deprotonates the nucleophile (the aniline's amino group or the phenol's hydroxyl group, depending on the desired product), increasing its nucleophilicity.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the dark mixture into a beaker of cold water. A precipitate of the crude product should form.

    • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with ample water to remove DMSO and inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel chromatography.

Quality Control and Characterization

A robust analytical workflow is essential to validate the identity, purity, and structure of the synthesized intermediate and final API scaffold.

G Crude_Product Crude Product (Post-Workup) Purification Purification (Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Purified Compound Purification->Pure_Product QC_Checks QC Analysis Pure_Product->QC_Checks QC_Checks->Purification Fails Spec. Final_Report Certificate of Analysis (CoA) QC_Checks->Final_Report Identity, Purity, Structure Confirmed

Caption: Quality control workflow for synthesized compounds.

Analytical Methods: The current techniques of choice involve a combination of chromatography and spectroscopy to ensure purity and confirm identity.[17][18]

Table 3: Typical Analytical Characterization Data

TechniquePurposeExpected Result for 4-(4-hydroxyphenylamino)-N-ethylpicolinamide
HPLC Purity Assessment>98% peak area at the specified retention time.
LC-MS (ESI+) Molecular Weight ConfirmationCalculated m/z for C₁₄H₁₃N₃O₂ [M+H]⁺: 256.10. Found: 256.1 ± 0.1
¹H NMR Structural ElucidationAromatic Protons: Peaks between δ 6.8-8.5 ppm corresponding to protons on both rings. Ethyl Protons: A quartet (~δ 3.4 ppm) and a triplet (~δ 1.2 ppm). Amine/Hydroxyl Protons: Broad singlets, exchangeable with D₂O.
¹³C NMR Carbon Skeleton ConfirmationCarbonyl Carbon: Peak around δ 164-168 ppm. Aromatic Carbons: Multiple peaks in the δ 105-160 ppm region. Ethyl Carbons: Peaks around δ 35 ppm and δ 15 ppm.
FT-IR Functional Group IdentificationN-H/O-H Stretch: Broad peak ~3200-3400 cm⁻¹. C=O Stretch (Amide): Strong peak ~1650-1680 cm⁻¹. C=C/C=N Stretches: Peaks in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its activated pyridine ring system provides a reliable anchor point for constructing complex molecular architectures through nucleophilic aromatic substitution. The protocols detailed in this guide offer a robust and reproducible pathway for its synthesis and subsequent elaboration into API scaffolds relevant to modern drug discovery, particularly in the field of oncology. Adherence to the outlined synthetic and analytical procedures will ensure high-purity material suitable for advancing drug development programs.

References

reaction conditions for coupling 4-Chloro-N-ethylpicolinamide with amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 4-Chloro-N-ethylpicolinamide with Amines

Introduction

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structures found in a vast array of biologically active molecules. This compound serves as a valuable heterocyclic building block, and its functionalization via C–N coupling opens a direct pathway to novel derivatives with potential therapeutic applications.

Historically, the formation of such bonds on electron-deficient heteroaromatic rings like pyridine was challenging, often requiring harsh conditions that limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized this field.[1][2] This application note provides a comprehensive guide for researchers on the reaction conditions, mechanistic underpinnings, and practical protocols for the successful coupling of this compound with a variety of primary and secondary amines.

Reaction Mechanism: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds from aryl/heteroaryl halides and amines.[1] The process operates via a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The generally accepted catalytic cycle proceeds through three primary stages:

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the this compound. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) intermediate. The rate of this step is often influenced by the ligand's steric and electronic properties.[3][4]

  • Amine Coordination and Deprotonation : The amine substrate coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium adduct but not so nucleophilic as to interfere with the catalyst.[5]

  • Reductive Elimination : This is the final, product-forming step. The C–N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step of the cycle.[3][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OA_Complex->Amine_Complex + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex + Base - Base-H⁺Cl⁻ Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex Amine Amine (R₂NH) Amine->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Reaction Parameters and Optimization

The success of the coupling reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, which is an electron-deficient heteroaryl chloride, the choice of ligand is particularly critical.[7]

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd-ligand complexes (e.g., XPhos Pd G3)Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[8] Preformed catalysts (precatalysts) offer better stability, reproducibility, and often higher activity, especially for challenging substrates.
Ligand Bulky Dialkylbiaryl Phosphines: XPhos, RuPhos, tBuBrettPhos. Ferrocene-based: Josiphos.Chloro-pyridines are challenging substrates. Bulky, electron-rich monophosphine ligands are essential.[1] They promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination.[7] Bidentate ligands like BINAP may be less effective for this specific substrate class.[1]
Base NaOtBu, KOtBu, LiHMDS, K₂CO₃, Cs₂CO₃A strong, non-coordinating base is required to deprotonate the amine without poisoning the palladium catalyst.[5] Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[2]
Solvent Toluene, Dioxane, CPME, t-Amyl alcoholAnhydrous, deoxygenated, and relatively non-polar aprotic solvents are preferred. Toluene and dioxane are standard choices. The choice of solvent can influence the solubility of the base and other reagents, affecting reaction rates.[5]
Temperature 80 - 120 °CThe reaction typically requires heating to overcome the activation barriers for oxidative addition and reductive elimination. The optimal temperature depends on the reactivity of the specific amine and the chosen catalyst system.
Amine Primary & Secondary Aliphatic/Aromatic AminesThe nucleophilicity and steric bulk of the amine will affect the reaction rate. Less nucleophilic amines (e.g., anilines) or very bulky amines may require more active catalyst systems or higher temperatures.

Experimental Protocols

Safety Precautions: Palladium catalysts, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and pyrophoric. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

General Protocol for Coupling of this compound with Amines

This protocol provides a general starting point for screening reactions.

Reagents & Equipment:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Inert atmosphere supply (Schlenk line or glovebox)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add this compound, the palladium precatalyst, and the base to the oven-dried reaction vial.

  • Reagent Addition: Add the anhydrous, degassed solvent to the vial, followed by the amine.

  • Reaction Setup: Seal the vial tightly with the screw cap. If not in a glovebox, purge the headspace with inert gas for several minutes.

  • Heating & Stirring: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (typically 100-110 °C) and stir vigorously for the intended reaction time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or CH₂Cl₂) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

Specific Protocol: Synthesis of 4-(Morpholino)-N-ethylpicolinamide

This example details the coupling of this compound with morpholine.

Caption: Workflow for the synthesis of 4-(Morpholino)-N-ethylpicolinamide.

Reagents:

  • This compound (1.00 g, 5.42 mmol, 1.0 equiv)

  • Morpholine (0.56 mL, 6.50 mmol, 1.2 equiv)

  • XPhos Pd G3 (87 mg, 0.108 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (781 mg, 8.13 mmol, 1.5 equiv)

  • Anhydrous, degassed Toluene (20 mL)

Procedure:

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g), XPhos Pd G3 (87 mg), and sodium tert-butoxide (781 mg) under an argon atmosphere.

  • Add degassed toluene (20 mL) via syringe, followed by morpholine (0.56 mL).

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 16 hours. Monitor completion by LC-MS.

  • Cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) to yield the title compound as a solid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed). 2. Insufficiently inert conditions (oxygen or moisture present). 3. Incorrect ligand or base for the substrate. 4. Insufficient temperature.1. Use a fresh catalyst or a more stable precatalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous and properly degassed. Use a glovebox. 3. Screen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases. 4. Increase the reaction temperature in 10 °C increments.
Side Product: Hydrodehalogenation The chloro-group is replaced by hydrogen. This can occur via β-hydride elimination from a Pd-amide intermediate if a primary amine is used.[9]Use a ligand designed to promote reductive elimination over β-hydride elimination (e.g., bulky dialkylbiaryl phosphines). Ensure the base is not excessively strong or used in large excess.
Side Product: Diarylation (with primary amines)The product primary amine reacts with another molecule of the starting material.Use a more sterically hindered ligand to disfavor the second coupling.[7] Use a slight excess of the primary amine (1.1-1.2 eq) but avoid a large excess.
Poor Reproducibility Variations in reagent quality (especially base and solvent) or catalyst activity.Use high-purity reagents from a reliable source. Use a stable precatalyst for more consistent results. Ensure inert atmosphere technique is consistent.

References

Application Note: High-Purity Isolation of 4-Chloro-N-ethylpicolinamide using Recrystallization and Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-N-ethylpicolinamide is a key heterocyclic intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Achieving high purity (>99%) is critical for ensuring the efficacy, safety, and reproducibility of downstream processes. This application note provides a comprehensive guide for researchers and drug development professionals on the purification of crude this compound. We present two robust, scalable, and validated methodologies: strategic recrystallization and automated flash column chromatography. This guide details the theoretical principles, step-by-step protocols, and troubleshooting advice for each technique, enabling scientists to select and implement the optimal purification strategy based on impurity profile, scale, and available resources.

Introduction: The Critical Need for Purity

The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can have significant consequences in a drug development pipeline, leading to altered biological activity, increased toxicity, and difficulties in regulatory approval. This compound (MW: 184.62 g/mol ), as a structural analogue to intermediates like 4-Chloro-N-methylpicolinamide used in the synthesis of kinase inhibitors, demands stringent purity standards.[1][2] This document serves as a practical, field-proven guide to achieving this standard.

Compound Properties & Strategic Considerations

Understanding the physicochemical properties of the target compound and its likely impurities is the foundation of an effective purification strategy. The N-methyl analog provides a useful proxy for solubility and thermal characteristics.

PropertyValue (this compound)Value (4-Chloro-N-methylpicolinamide - Analog)[1][3][4]Implication for Purification
CAS Number 604813-07-2[5]220000-87-3Ensures correct compound identification.
Appearance White to off-white crystalline solid[3]White to off-white crystalline powderThe solid, crystalline nature makes it an excellent candidate for recrystallization.
Melting Point Not widely reported142-145°CA sharp melting point post-purification is a key indicator of high purity.
Solubility Inferred from analogSoluble in Methanol, Ethyl Acetate, Dichloromethane (MDC); Sparingly soluble in water.[1][6]Provides a starting point for selecting recrystallization solvents and chromatography mobile phases.

Overall Purification Workflow

The choice between recrystallization and chromatography depends on the specific purification challenge. Recrystallization is often preferred for its scalability and cost-effectiveness when dealing with thermally stable crystalline compounds and a favorable impurity profile.[7] Chromatography offers superior resolving power for complex mixtures or when impurities have similar solubility to the product.[8][9]

G crude Crude this compound (Post-synthesis, >85% purity) tlc Initial Purity Assessment (TLC/LCMS) crude->tlc decision Impurity Profile Analysis tlc->decision recryst Recrystallization (High Purity, Scalable) decision->recryst  Few, well-separated  impurities chrom Flash Chromatography (High Resolution) decision->chrom  Complex mixture or  impurities with similar  polarity final_qc Final QC Analysis (HPLC, NMR, MP) recryst->final_qc chrom->final_qc product Purified Product (>99% Purity) final_qc->product

Figure 1: Decision workflow for selecting the appropriate purification method.

Part I: Purification by Recrystallization

Recrystallization is a powerful technique based on the principle that the solubility of a compound in a solvent increases with temperature.[10] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[11][12]

Solvent Selection: The Key to Success

The selection of an appropriate solvent is the most critical step.[13] Based on the properties of the analogous 4-Chloro-N-methylpicolinamide, several solvents are prime candidates.

SolventPredicted Solubility (Cold)Predicted Solubility (Hot)Rationale & Comments
Isopropanol (IPA) LowHighExcellent choice for single-solvent recrystallization. Its polarity is well-suited for the amide functionality.
Ethanol Low-ModerateHighSimilar to IPA, but may show slightly higher solubility at room temperature, potentially reducing yield.
Ethyl Acetate ModerateHighGood dissolving solvent. Often used in a two-solvent system with an anti-solvent like hexanes.
Toluene LowModerate-HighA non-polar option that can be effective for removing polar impurities. Pyridine rings often crystallize well from toluene.[14]
Water InsolubleSparingly SolubleUnlikely to be a good primary solvent due to low organic solubility, but can be used for pre-purification washes.[1]
Protocol 1: Single-Solvent Recrystallization from Isopropanol

This protocol is ideal when the crude material is relatively clean (>90%) and a suitable single solvent has been identified.

G cluster_0 Recrystallization Workflow A 1. Dissolution Place crude solid in flask. Add minimal hot Isopropanol until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter the hot solution quickly. A->B C 3. Slow Cooling Allow flask to cool undisturbed to room temperature. Crystal formation should initiate. B->C D 4. Chilling Place flask in an ice-water bath for 30 min to maximize precipitation. C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing & Drying Wash crystals with a small amount of ice-cold Isopropanol. Dry under vacuum. E->F

Figure 2: Step-by-step workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add ~50 mL of isopropanol and heat the mixture to a gentle boil with stirring. Add more hot isopropanol in small portions until the solid is completely dissolved.

    • Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing recovery yield.[15] An overly dilute solution will result in poor or no crystallization upon cooling.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

    • Rationale: This step removes impurities that are insoluble in the hot recrystallization solvent. Pre-heating the apparatus prevents premature crystallization of the product on the filter paper.[10]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

    • Rationale: Slow cooling promotes the growth of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10][16]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals using a Büchner funnel and vacuum filtration.[17]

  • Washing: Wash the filter cake with a small portion (e.g., 2 x 10 mL) of ice-cold isopropanol.

    • Rationale: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[15]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight in a vacuum oven at 40-50°C.

Self-Validation/QC: The purified product should be a white crystalline solid. Purity should be confirmed by HPLC (>99% area) and the melting point should be sharp (e.g., within a 1-2°C range).

Part II: Purification by Flash Column Chromatography

Flash chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a pressurized mobile phase to separate components of a mixture based on their polarity.[18][19] It is particularly useful for separating closely related compounds or when recrystallization fails.

Method Development via TLC

Before running a column, the optimal mobile phase (eluent) must be determined using Thin-Layer Chromatography (TLC).

  • Objective: Find a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the target compound.

  • Procedure: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems. A good starting point is a gradient of ethyl acetate (polar) in hexanes (non-polar).

  • Example Systems to Test: 20% EtOAc/Hexanes, 30% EtOAc/Hexanes, 40% EtOAc/Hexanes.

  • Visualization: View the developed plate under a UV lamp (254 nm). The product and impurities should be well-separated.

Protocol 2: Flash Chromatography Purification

This protocol assumes a system using pre-packed silica gel cartridges, common in modern organic synthesis labs.[19][20]

G cluster_1 Flash Chromatography Workflow A 1. Prepare Column Equilibrate a silica gel cartridge with the starting mobile phase (e.g., 10% EtOAc/Hexanes). B 2. Sample Loading (Dry) Adsorb crude product onto a small amount of silica gel. Load into a dry-loading cartridge. A->B C 3. Elution Run the column with a solvent gradient (e.g., 10% to 50% EtOAc/Hexanes). B->C D 4. Fraction Collection Collect fractions based on UV absorbance peaks detected by the system. C->D E 5. Fraction Analysis Analyze collected fractions by TLC to identify those containing the pure product. D->E F 6. Concentration Combine pure fractions and remove solvent under reduced pressure. E->F

Figure 3: Step-by-step workflow for purification by flash chromatography.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve 5.0 g of crude material in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate. Add ~10 g of silica gel to the solution. Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.

    • Scientist's Note: Dry loading is superior to liquid injection for less soluble compounds or for larger scales, as it results in sharper bands and better separation.[20]

  • Column Setup: Select an appropriately sized pre-packed silica gel cartridge (e.g., 40 g cartridge for a 5.0 g sample). Equilibrate the column with the starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Loading: Transfer the silica-adsorbed sample into an empty solid-loading cartridge and place it in-line before the main purification cartridge.

  • Elution: Run the purification method. A typical gradient might be:

    • 0-2 column volumes (CVs): 10% EtOAc/Hexanes (isocratic)

    • 2-12 CVs: Linear gradient from 10% to 50% EtOAc/Hexanes

    • 12-15 CVs: 50% EtOAc/Hexanes (isocratic)

  • Fraction Collection: Collect fractions throughout the run, guided by the system's UV detector.

  • Analysis and Concentration: Spot every other fraction on a TLC plate and develop it using the eluent system that gave the best separation. Combine all fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified this compound as a solid.

Summary: Method Comparison

FeatureRecrystallizationFlash Chromatography
Principle Differential solubility[10]Differential adsorption/partitioning[9]
Throughput High (can process kgs)Low to Medium (mgs to ~100 g)
Resolution Lower; best for removing bulk impuritiesHigh; can separate closely related compounds
Solvent Usage ModerateHigh
Cost Low (glassware, solvents)High (instrument, cartridges, solvents)
Best For Final purification of crystalline solids; scale-upComplex mixtures; difficult separations; method development

Conclusion

The purification of this compound to a high degree of purity is readily achievable through either recrystallization or flash chromatography. For large-scale synthesis where the crude product is relatively clean, single-solvent recrystallization from isopropanol offers a cost-effective and scalable solution. For more complex impurity profiles or smaller research-scale batches requiring the highest possible resolution, flash chromatography with an ethyl acetate/hexanes gradient provides a robust and reliable alternative. The protocols and principles outlined in this note provide a validated framework for scientists to achieve their purification goals efficiently and effectively.

References

A Practical Guide to the Laboratory Scale-Up Synthesis of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 4-Chloro-N-ethylpicolinamide, a key intermediate in pharmaceutical and agrochemical research.[1][2] The guide is designed for researchers, chemists, and drug development professionals requiring a reliable method for producing gram-to-kilogram quantities in a laboratory setting. We present a classic and highly efficient two-step synthetic strategy, beginning with the conversion of 4-chloropicolinic acid to its corresponding acyl chloride, followed by amidation with ethylamine. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis and scale-up.

Introduction and Strategic Approach

This compound (CAS 604813-07-2) is a valuable pyridine-based building block.[3] Its synthesis is a frequent requirement in medicinal chemistry and process development. While numerous methods exist for amide bond formation, the chosen strategy must be reproducible, high-yielding, and amenable to scale-up.[4][]

The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and slow, requiring high temperatures or specialized coupling agents that can be costly and generate significant waste.[6][7] A more effective and widely adopted strategy for laboratory synthesis involves the activation of the carboxylic acid.[6]

This guide details a two-step approach:

  • Activation: Conversion of 4-chloropicolinic acid to the highly reactive 4-chloropicolinoyl chloride using thionyl chloride (SOCl₂). This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[8][9]

  • Coupling: Reaction of the in-situ generated or isolated acyl chloride with ethylamine. This nucleophilic acyl substitution, a type of Schotten-Baumann reaction, is typically fast, exothermic, and high-yielding.[6]

This pathway is selected for its reliability, use of readily available reagents, and straightforward purification, making it ideal for laboratory scale-up.

Overall Reaction Scheme:

Step 1: Acyl Chloride Formation

4-Chloropicolinic Acid → 4-Chloropicolinoyl Chloride

Step 2: Amidation

4-Chloropicolinoyl Chloride + Ethylamine → this compound

Safety First: Hazard Analysis and Mitigation

Chemical synthesis at any scale demands a rigorous approach to safety. The reagents used in this protocol possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

ReagentCAS NumberKey HazardsRecommended Precautions
**Thionyl Chloride (SOCl₂) **7719-09-7Highly Corrosive & Reactive. Causes severe skin burns and eye damage.[10][11] Toxic if inhaled.[11] Reacts violently with water, releasing toxic gases (SO₂, HCl).[10][12]Work exclusively in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[13] Ensure an eyewash station and safety shower are immediately accessible.[14] Handle under an inert atmosphere (N₂ or Ar) and use anhydrous solvents and glassware.[10]
4-Chloropicolinic Acid 5470-22-4Irritant. May cause skin, eye, and respiratory irritation.Avoid generating dust. Wear standard PPE (lab coat, gloves, safety glasses).
Ethylamine (Solution) 75-04-7Flammable liquid and vapor. Corrosive. Causes skin and eye irritation. Harmful if swallowed or inhaled.Work in a fume hood. Keep away from ignition sources. Wear standard PPE.
Triethylamine (Et₃N) 121-44-8Flammable liquid. Toxic if inhaled. Causes severe skin and eye damage.Handle in a fume hood. Wear standard PPE, including chemical-resistant gloves.
Dichloromethane (DCM) 75-09-2Suspected carcinogen. Causes skin and eye irritation. Harmful if swallowed or inhaled.Use only in a well-ventilated fume hood. Wear appropriate gloves and PPE.

Materials and Equipment

Reagents:
  • 4-Chloropicolinic acid (≥98% purity)

  • Thionyl chloride (SOCl₂, ≥99% purity)

  • Ethylamine solution (e.g., 2 M in THF or 70% in water)

  • Triethylamine (Et₃N, ≥99%, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:
  • Three-neck round-bottom flasks appropriate for the desired scale

  • Reflux condenser with a drying tube or inert gas inlet

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Dropping funnel/addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

Detailed Experimental Protocols

This protocol is designed for a ~10-gram scale and can be adjusted proportionally.

Workflow Overview

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation & Work-up cluster_2 Purification & Analysis A Charge 4-Chloropicolinic Acid & Toluene B Add SOCl₂ & DMF (cat.) A->B C Heat to Reflux (2-4 hours) B->C D Solvent Removal (Vacuum) C->D E Dissolve Acyl Chloride in Anhydrous DCM D->E Crude Acyl Chloride F Cool to 0 °C E->F G Slowly Add Ethylamine & Triethylamine F->G H Warm to RT (1-2 hours) G->H I Aqueous Work-up (Quench, Wash, Dry) H->I J Concentrate Crude Product I->J Crude Amide K Purify (Recrystallization or Chromatography) J->K L Characterize Final Product (NMR, LC-MS, MP) K->L M M L->M Pure this compound

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of 4-Chloropicolinoyl Chloride (Intermediate)

Causality: Thionyl chloride is used in excess to drive the reaction to completion. Toluene is a suitable high-boiling, non-reactive solvent. A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier reagent, which is a more potent acylating agent.[9][15] The reaction must be performed under anhydrous conditions as the acyl chloride product and thionyl chloride both react with water.[9][16]

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution to neutralize HCl and SO₂), and a stopper. Purge the entire system with nitrogen or argon.

  • Charging Reagents: To the flask, add 4-chloropicolinic acid (10.0 g, 63.5 mmol) and anhydrous toluene (100 mL).

  • Reaction Initiation: While stirring, add thionyl chloride (11.0 mL, 152.3 mmol, 2.4 equiv.) dropwise at room temperature. Add 2-3 drops of anhydrous DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The solid starting material should fully dissolve.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases. The resulting crude 4-chloropicolinoyl chloride, often a yellow or brown oil/solid, can be used directly in the next step.[17]

Part B: Synthesis of this compound (Final Product)

Causality: The amidation reaction is highly exothermic and is performed at 0 °C to control the reaction rate and minimize side reactions.[] An organic base like triethylamine is added to neutralize the HCl formed during the reaction, preventing it from protonating the ethylamine nucleophile and driving the reaction to completion.[6] An aqueous work-up is necessary to remove salts and other water-soluble impurities.

  • Setup: In a separate dry three-neck flask equipped with a stir bar, a nitrogen inlet, and a dropping funnel, dissolve the crude 4-chloropicolinoyl chloride from Part A in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate beaker, prepare a solution of ethylamine (e.g., using a 2M solution in THF, 38 mL, 76.2 mmol, 1.2 equiv.) and triethylamine (13.3 mL, 95.2 mmol, 1.5 equiv.) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the ethylamine/triethylamine solution dropwise to the cold, stirred acyl chloride solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any remaining acidic impurities), 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

Purification and Characterization

The crude this compound is typically an off-white to light yellow solid.[1][18]

  • Purification:

    • Recrystallization: This is often the most effective method for scale-up. Suitable solvent systems include ethyl acetate/hexanes or isopropanol/water. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to induce crystallization.

    • Silica Gel Chromatography: If recrystallization is insufficient, the compound can be purified on a silica gel column using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Identity and Purity: Confirm using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.[19][20]

    • Physical Properties: Determine the melting point (MP) and compare it to literature values if available.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

G cluster_step1 Step 1: Acyl Chloride Formation (with DMF catalyst) cluster_step2 Step 2: Nucleophilic Acyl Substitution (Amidation) RCOOH 4-Cl-Picolinic Acid Vilsmeier Vilsmeier Reagent [Active Intermediate] DMF DMF SOCl2 SOCl₂ SOCl2->Vilsmeier + DMF RCOCl 4-Cl-Picolinoyl Chloride Vilsmeier->RCOCl + RCOOH - SO₂ - HCl - DMF AcylChloride 4-Cl-Picolinoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + EtNH₂ Amine EtNH₂ Amide This compound Tetrahedral->Amide - Cl⁻ Salt Et₃N·HCl

Caption: Simplified reaction mechanisms for the two-step synthesis.

The first step involves the formation of a reactive intermediate, which is then attacked by the carboxylic acid.[15] The second step is a classic nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, proceeding through a tetrahedral intermediate to form the stable amide product.[6]

Data Summary and Troubleshooting

ParameterExpected Value
Starting Material 10.0 g (63.5 mmol)
Ethylamine 1.2 equivalents
Overall Yield 80-95%
Purity (Post-Purification) >98% (by HPLC/NMR)
Appearance Off-white to light yellow solid
ProblemPotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Increase reflux time. Confirm SOCl₂ quality.
Low yield in Step 2 Insufficient base; amine degradation; poor quality acyl chloride.Ensure at least 1 equivalent of base is used per equivalent of HCl produced. Add amine solution slowly at 0 °C. Use freshly prepared acyl chloride.
Product is dark/oily Impurities from side reactions or degradation.Purify via column chromatography. Ensure reaction temperatures were controlled. Degas solvents if necessary.
Multiple spots on TLC Incomplete reaction or side products.Check stoichiometry and reaction time. Adjust purification method (change solvent system for chromatography or recrystallization).

Conclusion

This application note provides a validated and scalable protocol for the synthesis of this compound. By activating 4-chloropicolinic acid with thionyl chloride and subsequently coupling it with ethylamine, the target compound can be reliably produced in high yield and purity. Adherence to the detailed safety precautions and procedural steps outlined herein will enable researchers to confidently scale this synthesis for their laboratory needs, supporting further research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Efficacy Testing of 4-Chloro-N-ethylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Specifically, derivatives of 4-Chloro-N-ethylpicolinamide represent a promising class of small molecules for therapeutic development. Establishing the efficacy of novel derivatives requires a systematic, multi-tiered testing strategy that progresses from broad phenotypic screening in vitro to specific mechanism-of-action studies and finally to validation in relevant in vivo models.[4][5] This guide provides a comprehensive framework and detailed protocols for evaluating the biological efficacy of this compound derivatives, with a focus on two key therapeutic areas: oncology and inflammation. The methodologies herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

A Multi-Tiered Strategy for Efficacy Evaluation

A logical and resource-efficient approach to drug discovery involves a tiered screening cascade.[5] This strategy allows for the rapid screening of many compounds in cost-effective, high-throughput primary assays, with progressively more complex and targeted assays reserved for the most promising candidates. This ensures that resources are focused on derivatives with the highest potential for clinical success.

G cluster_0 Tier 1: In Vitro Phenotypic Screening cluster_1 Tier 2: Mechanism of Action (MoA) & Target Validation cluster_2 Tier 3: In Vivo Efficacy Models A Compound Library of This compound Derivatives B Primary Assay 1: Cell Viability / Cytotoxicity (e.g., MTT, CellTiter-Glo) A->B C Primary Assay 2: Functional / Phenotypic Screen (e.g., Anti-inflammatory Assay) A->C D Biochemical / Enzymatic Assay (e.g., Kinase Inhibition) B->D Active Compounds C->D Active Compounds E Cellular Target Engagement (e.g., CETSA) D->E Confirmed Activity F Animal Model of Disease (e.g., Tumor Xenograft) E->F Target Engagement Confirmed G Lead Candidate Selection F->G Efficacy & Tolerability Demonstrated

Caption: Tiered workflow for evaluating novel chemical derivatives.

Tier 1: In Vitro Primary Screening

The initial goal is to assess the general biological activity of the derivatives to identify "hits." This involves testing compounds across a relevant concentration range in cell-based models to measure their impact on cell viability and a disease-relevant phenotype.

Protocol 1: Cell Viability and Cytotoxicity Assay

Rationale: Before assessing specific efficacy, it is crucial to determine the concentration at which a compound affects basic cell health. This assay identifies the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), establishing a therapeutic window and distinguishing targeted anti-proliferative effects from non-specific cytotoxicity.[6] The MTT assay is a colorimetric method that measures metabolic activity, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma)[1]

  • Murine macrophage cell line (RAW 264.7)[7][8]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Positive control (e.g., Doxorubicin for cancer cells, Staurosporine for general cytotoxicity)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock of each derivative in complete medium by serial dilution from a DMSO stock. Ensure the final DMSO concentration in the assay will be ≤0.1% to avoid solvent toxicity.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with 0.1% DMSO) and positive control wells. Typically, an 8-point, 3-fold serial dilution is used (e.g., 100 µM down to 45 nM final concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (100% viability) and blank wells (0% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[9]

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

Rationale: Picolinamide derivatives have shown potential anti-inflammatory activity.[7] This assay uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response in RAW 264.7 macrophages.[8] Efficacy is measured by the reduction of nitric oxide (NO), a key inflammatory mediator, using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • Positive control (e.g., Dexamethasone)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivatives.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the 50 µL of supernatant with 50 µL of Griess reagent.

  • Incubation and Measurement: Incubate at room temperature for 15 minutes in the dark. Measure the absorbance at 540 nm.

  • Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Plot the results to determine the IC50.

Tier 2: Mechanism of Action & Target Engagement

Once active compounds are identified, the next critical step is to determine their mechanism of action (MoA). Since related picolinamides are known kinase inhibitors, assays targeting specific enzymes are a logical starting point.[1][2] Confirming that the compound binds to its intended target within the complex cellular environment is the gold standard for MoA validation.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes induces transcription of Compound Picolinamide Derivative Compound->IKK potential inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocol 3: Biochemical Kinase Inhibition Assay (e.g., Aurora B)

Rationale: A novel series of N-methyl-picolinamide-4-thiol derivatives was found to selectively inhibit Aurora B kinase.[1][2] A biochemical assay using purified enzyme allows for the direct measurement of a compound's ability to inhibit the target, free from confounding cellular factors like membrane permeability or off-target effects. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant human Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (containing MgCl₂)

  • Positive control (e.g., a known Aurora B inhibitor like Barasertib)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.

  • Compound Plating: Dispense serial dilutions of the test compounds in assay buffer into a 384-well plate.

  • Kinase Reaction Initiation: Add the Aurora B enzyme and substrate mixture to the wells. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.

  • Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration to determine the IC50 value.[11]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful method to confirm direct target engagement in a cellular environment.[12] The principle is that a drug binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This change in thermal stability is a direct indicator of target engagement.[13]

Materials:

  • Intact cells (e.g., HCT-116)

  • Test compound and vehicle (DMSO)

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or heating blocks

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein (e.g., anti-Aurora B)

  • Secondary HRP-conjugated antibody

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration (e.g., 10x IC50 from the cell viability assay) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant containing soluble proteins.

  • Heating Step: Aliquot the supernatant into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine, then cool to room temperature.

  • Separation of Aggregates: Centrifuge the heated samples again at high speed to pellet the denatured, aggregated proteins.

  • Sample Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target stabilization and engagement.

Tier 3: In Vivo Efficacy Models

The final preclinical step is to evaluate the lead candidates in a living organism to assess efficacy, pharmacokinetics, and tolerability. The choice of model is critical and must be relevant to the intended clinical indication.[14]

Protocol 5: Human Tumor Xenograft Model for Anticancer Efficacy

Rationale: The subcutaneous xenograft model is a widely used and well-established method for evaluating the in vivo efficacy of potential anticancer agents.[6][15] It involves implanting human cancer cells into immunodeficient mice, allowing the formation of a measurable tumor that can be monitored for response to treatment.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel (optional, to improve tumor take rate)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC)

  • Positive control drug (e.g., 5-Fluorouracil for HCT-116)

  • Calipers for tumor measurement

  • Animal scale

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Initiation: Begin dosing the animals with the test compound, vehicle, or positive control. Administration can be via oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection, depending on the compound's properties. Dosing is typically performed daily or on another optimized schedule.

  • Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the vehicle control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Plot the mean tumor volume and mean body weight over time for each group. Statistically significant differences in tumor growth between treated and control groups indicate in vivo efficacy.

Data Summary and Interpretation

A successful derivative will exhibit a clear and logical progression of activity through the testing cascade. The data can be summarized for comparison across multiple derivatives.

Table 1: Example Efficacy Profile for this compound Derivatives

Compound IDHCT-116 Viability IC50 (µM)RAW 264.7 NO-Inhibition IC50 (µM)Aurora B Kinase IC50 (µM)CETSA Shift (ΔTm, °C) @ 10µMTGI (%) in HCT-116 Xenograft @ 50 mg/kg
DERIV-001 0.85> 500.12+4.565%
DERIV-002 25.41.5> 50No ShiftNot Tested
DERIV-003 1.22.80.25+3.858%
Control VariesVariesVariesN/AVaries

Interpretation:

  • DERIV-001 shows potent activity in the cancer cell line, which is confirmed to be due to direct inhibition of its target, Aurora B, in both biochemical and cellular assays. This translates to strong in vivo efficacy, making it a strong lead candidate for an oncology indication.

  • DERIV-002 displays selective anti-inflammatory activity with minimal cytotoxicity, suggesting a different MoA that is not related to Aurora B. This compound would be prioritized for further investigation as an anti-inflammatory agent.

  • DERIV-003 shows dual activity. While promising, further studies would be needed to understand if the anti-inflammatory effect is on-target (via Aurora B) or due to off-target activity, and to assess the therapeutic potential of this dual profile.

References

Application Notes & Protocols: Leveraging 4-Chloro-N-ethylpicolinamide in the Synthesis of Novel Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and their ability to engage with biological targets in a specific manner. Among the myriad of starting materials available to the synthetic chemist, 4-Chloro-N-ethylpicolinamide has emerged as a particularly versatile and valuable building block. Its unique electronic and steric properties, conferred by the chlorine atom at the 4-position of the pyridine ring and the N-ethylamido group, make it an ideal substrate for a range of chemical transformations.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthetic utility of this compound in the preparation of novel heterocyclic compounds. We will delve into the key reaction pathways, provide detailed experimental protocols, and discuss the potential applications of the resulting molecules in drug discovery. The emphasis here is not merely on the "how" but also on the "why"—elucidating the rationale behind the choice of reagents, conditions, and synthetic strategies.

The Strategic Advantage of the this compound Scaffold

The this compound molecule is primed for synthetic diversification. The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) and a prime candidate for various cross-coupling reactions. The pyridine ring itself is an electron-deficient system, which further activates the 4-position towards nucleophilic attack. The N-ethylamido group at the 2-position can act as a directing group and can also be involved in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

G cluster_0 This compound cluster_1 Key Reaction Pathways A Pyridine Ring (Electron Deficient) B 4-Chloro Group (Leaving Group) A->B Activates C N-Ethylamido Group (Directing/Cyclization Partner) A->C Positions D Cross-Coupling Reactions B->D E Nucleophilic Aromatic Substitution B->E F Cyclization Reactions C->F

Figure 1: Key reactive sites of this compound and resultant synthetic pathways.

Core Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of the 4-position of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds, typically involving the reaction of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 4-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)2 or PdCl2(dppf) is used, which is reduced in situ to Pd(0). The choice of ligand (e.g., dppf, SPhos, XPhos) is critical and depends on the specific substrates. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The choice of base can influence the reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

G A This compound F 4-Substituted-N-ethylpicolinamide A->F B R-B(OH)2 (Boronic Acid) B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Synthesis of 4-(1H-Pyrazol-4-yl)-N-ethylpicolinamide

This protocol is adapted from a procedure described in patent literature for the synthesis of kinase inhibitors.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Potassium carbonate (K2CO3)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave vial, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K2CO3 (3.0 eq).

  • Add PdCl2(dppf) (0.1 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat to 100 °C for 2 hours in a microwave reactor.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

ReagentMolar Eq.Purpose
This compound1.0Starting material
4-(...)-1H-pyrazole1.2Boronic ester coupling partner
K2CO33.0Base to activate boronic ester
PdCl2(dppf)0.1Palladium catalyst precursor
Dioxane/Water-Solvent system

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide variety of amino groups at the 4-position. This is a crucial transformation in medicinal chemistry as the amino group can serve as a key pharmacophore.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a palladium catalyst and a phosphine ligand are used. Ligands like BINAP or Josiphos are often effective. The choice of ligand is critical to prevent catalyst deactivation and promote reductive elimination.

  • Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are strong enough to deprotonate the amine nucleophile without competing in the reaction.

Protocol 2: Synthesis of 4-Anilino-N-ethylpicolinamide

Materials:

  • This compound

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene

  • Diatomaceous earth

  • Hexanes

Procedure:

  • In a glovebox, combine this compound (1.0 eq), aniline (1.1 eq), NaOtBu (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.08 eq) in a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 110 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product.

Intramolecular Cyclization Strategies

In some cases, the N-ethylamido group can participate in cyclization reactions to form fused heterocyclic systems. For example, after functionalizing the 4-position with a suitable group, an intramolecular reaction can be triggered to form a bicyclic product.

G A This compound B Step 1: Functionalization at C4 (e.g., introduction of a nucleophile) A->B C Intermediate B->C D Step 2: Intramolecular Cyclization (Amide nitrogen attacks the new substituent) C->D E Fused Heterocyclic Product D->E

Figure 3: General workflow for the synthesis of fused heterocycles via intramolecular cyclization.

Applications in Drug Discovery: Targeting Kinases

Many of the heterocyclic compounds synthesized from this compound have shown promising biological activity, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The picolinamide scaffold can act as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The substituent at the 4-position, introduced via the methods described above, can then be tailored to occupy other pockets of the ATP-binding site, thereby improving potency and selectivity.

Compound ClassSynthetic MethodTarget ClassReference
4-Aryl-N-ethylpicolinamidesSuzuki-Miyaura CouplingKinases
4-Heteroaryl-N-ethylpicolinamidesSuzuki-Miyaura CouplingKinases
4-Amino-N-ethylpicolinamidesBuchwald-Hartwig AminationKinases-

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The strategic placement of the chloro and N-ethylamido groups allows for a variety of synthetic manipulations, with palladium-catalyzed cross-coupling reactions being particularly powerful. The resulting substituted picolinamides are of significant interest in drug discovery, especially in the development of kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical scaffold.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N-ethylpicolinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. By understanding the reaction's nuances and implementing the troubleshooting strategies outlined below, you can significantly improve your synthetic outcomes.

Section 1: Reaction Fundamentals and Core Mechanism

This compound is typically synthesized via the amidation of a 4-chloropicolinic acid derivative with ethylamine. The most common and industrially scalable approach involves the activation of the carboxylic acid group of 4-chloropicolinic acid to facilitate the nucleophilic attack by ethylamine.

A prevalent method is the conversion of 4-chloropicolinic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloropicolinoyl chloride is a highly reactive intermediate that readily undergoes amidation with ethylamine.

Primary Synthesis Pathway

The synthesis can be broken down into two primary steps:

  • Activation Step: Conversion of 4-chloropicolinic acid to 4-chloropicolinoyl chloride.

  • Coupling Step: Reaction of 4-chloropicolinoyl chloride with ethylamine to form the final amide product.

A patent describes a method where picolinic acid is first chlorinated and then converted to an ester before reacting with an aqueous methylamine solution to yield the corresponding amide.[1] This highlights a multi-step approach that can be adapted for N-ethylpicolinamide synthesis.

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-Chloropicolinic_Acid 4-Chloropicolinic Acid Acyl_Chloride 4-Chloropicolinoyl Chloride Intermediate 4-Chloropicolinic_Acid->Acyl_Chloride Chlorination Thionyl_Chloride SOCl₂ (or Oxalyl Chloride) DMF (cat.) Thionyl_Chloride->Acyl_Chloride Final_Product This compound Acyl_Chloride->Final_Product Amide Coupling Ethylamine Ethylamine (H₂NCH₂CH₃) Base (e.g., Et₃N, K₂CO₃) Ethylamine->Final_Product Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Activation Step 1 Issue? (Acid Activation) Start->Check_Activation Check_Coupling Step 2 Issue? (Amidation) Check_Activation->Check_Coupling No Sol_Activation1 Verify Anhydrous Conditions (Dry Glassware/Solvents) Check_Activation->Sol_Activation1 Yes Sol_Coupling1 Check Amine Quality & Stoichiometry (Use 1.1-1.3 eq) Check_Coupling->Sol_Coupling1 Yes End Optimized Yield Check_Coupling->End No (Re-evaluate Purity of Starting Materials) Sol_Activation2 Use Fresh SOCl₂ (1.2-1.5 eq) + Catalytic DMF Sol_Activation1->Sol_Activation2 Sol_Activation2->End Sol_Coupling2 Ensure Sufficient Base (>1.0 eq Et₃N or K₂CO₃) Sol_Coupling1->Sol_Coupling2 Sol_Coupling3 Control Temperature (Add amine at 0°C) Sol_Coupling2->Sol_Coupling3 Sol_Coupling3->End

References

overcoming solubility issues with 4-Chloro-N-ethylpicolinamide in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

A Note on Analog Data

This guide provides comprehensive strategies for overcoming solubility challenges with 4-Chloro-N-ethylpicolinamide. Direct, experimentally-verified solubility data for this specific molecule is not widely available in published literature. Therefore, this document leverages data from its closest structural analog, 4-Chloro-N-methylpicolinamide (CAS: 220000-87-3), which differs only by a single methylene group on the N-alkyl chain.[1][2] The physicochemical behaviors are expected to be highly similar, making the strategies and principles discussed herein directly applicable.

Compound Profile: this compound

A substituted picolinamide that serves as a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its utility is often hampered by limited solubility in common reaction media, necessitating careful solvent selection and optimization.

PropertyDescriptionSource(s)
Molecular Formula C₈H₉ClN₂O(Calculated)
Molecular Weight 184.62 g/mol (Calculated)
Appearance (Analog) White to off-white crystalline powder
Core Structure Pyridine-2-carboxamide[2]
Known Solvents (Analog) Soluble in DMSO, methanol; sparingly soluble in water.
Primary Application Intermediate for API development and organic synthesis.
Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. What's the first thing I should do?

A1: The first step is to verify you are using an appropriate solvent. Based on its structural analog, this compound is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[1][3] It is sparingly soluble in water and likely has poor solubility in non-polar solvents like hexanes or toluene. Always start by attempting to dissolve a small sample in your chosen solvent before committing the bulk of your material.

Q2: I've dissolved my compound in DMSO for a reaction, but it crashes out when I add an aqueous reagent. Why does this happen?

A2: This is a common issue known as anti-solvent precipitation. DMSO is a strong organic solvent, but it is miscible with water. When you add an aqueous solution, you dramatically increase the polarity of the solvent system. Since this compound is sparingly soluble in water, the new, highly aqueous environment can no longer support its solvation, causing it to precipitate.[1] To mitigate this, consider a slow, dropwise addition of the aqueous reagent to the reaction mixture under vigorous stirring to allow for localized reaction before bulk precipitation occurs.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, for most solids, solubility increases with temperature.[4] Heating provides the energy needed to overcome the crystal lattice energy of the solid.[4] However, you must first confirm the thermal stability of this compound and other reactants in your system. Check the compound's Safety Data Sheet (SDS) for decomposition information and run a small-scale test reaction at an elevated temperature to ensure no degradation occurs.

Q4: How does pH affect the solubility of this compound?

A4: The this compound molecule contains a pyridine ring, which is a weak base. By lowering the pH of an aqueous medium with a non-interfering acid (like HCl), you can protonate the pyridine nitrogen. This forms a hydrochloride salt, which is generally much more soluble in water than the free base. This strategy is highly effective but must be compatible with your downstream reaction chemistry.

Q5: What is a co-solvent, and how can it help?

A5: A co-solvent is a water-miscible organic solvent that is added to an aqueous system to increase the solubility of a poorly soluble compound. Co-solvents work by reducing the overall polarity of the solvent mixture, making it a more favorable environment for hydrophobic molecules. For example, adding ethanol or propylene glycol to a water-based reaction can significantly enhance the solubility of compounds like this compound.

Troubleshooting Guide: Common Solubility Scenarios
Problem Encountered Underlying Cause Recommended Solution(s)
Solid material remains undissolved at the start of the reaction. Insufficient solvent power or volume.1. Increase solvent volume. 2. Switch to a stronger solvent (e.g., from THF to DMSO). 3. Employ a co-solvent system (e.g., THF/DMF).[3] 4. Gently warm the mixture, checking for thermal stability.[4]
Reaction is sluggish or incomplete, despite apparent dissolution. The dissolved concentration is too low for an efficient reaction rate.1. Increase reaction temperature to boost both solubility and kinetics.[4] 2. Reduce particle size by grinding the solid (micronization) to increase surface area and dissolution rate. 3. Use sonication to aid dissolution.
Starting material precipitates out of solution upon cooling. The compound has low solubility at lower temperatures.1. Maintain a higher reaction/workup temperature. 2. If isolation requires cooling, use a co-solvent system that provides better solubility at lower temperatures.
Two starting materials (one being this compound) are immiscible. The reactants have significantly different polarities.1. Find a single solvent in which both reactants are soluble (e.g., DMF, DMSO). 2. If using a biphasic system (e.g., organic/aqueous), employ a phase-transfer catalyst to facilitate the reaction at the interface.
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening

This protocol uses the shake-flask method, a reliable standard for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to several vials (e.g., 10 mg per vial). Ensure undissolved solid is visible.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of different test solvents to each vial. A recommended screening set includes: Water, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Protocol 2: Co-Solvent System Development
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO (e.g., 100 mg/mL).

  • Buffer Preparation: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol in water).

  • Dilution & Observation: Add a small, fixed aliquot of the stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Inspection: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the target reaction temperature. The lowest percentage of co-solvent that maintains a clear solution is your optimal starting point.

Protocol 3: Solubility Enhancement via Sonication
  • Preparation: Weigh the desired amount of this compound and place it in the reaction vessel.

  • Solvent Addition: Add the chosen reaction solvent to the vessel.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Operation: Turn on the sonicator. The high-frequency sound waves will agitate the particles, breaking intermolecular interactions and speeding up dissolution.

  • Monitoring: Continue sonication until the solid is fully dissolved or no further dissolution is observed.

Visualization of Key Concepts
Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting and selecting an appropriate solubilization strategy.

G Start Inadequate Solubility Observed Solvent Is the solvent optimal? (e.g., DMSO, DMF) Start->Solvent ChangeSolvent Switch to a more powerful polar aprotic solvent Solvent->ChangeSolvent No Temp Is the reaction thermally stable? Solvent->Temp Yes ChangeSolvent->Temp Heat Increase Temperature Temp->Heat Yes pH Is the compound ionizable and reaction pH-compatible? Temp->pH No Heat->pH CoSolvent Use a Co-Solvent System (e.g., Water/Ethanol) Advanced Consider Advanced Methods: - Surfactants - Sonication - Particle Size Reduction CoSolvent->Advanced If still problematic pH->CoSolvent No AdjustpH Adjust pH to form a salt pH->AdjustpH Yes AdjustpH->Advanced If still problematic

Caption: Decision tree for selecting a solubilization method.

Mechanism of Micellar Solubilization

Surfactants can be used to solubilize hydrophobic compounds in aqueous media by forming micelles.

Caption: Diagram of a surfactant micelle encapsulating a drug molecule.

References

optimizing reaction temperature and time for 4-Chloro-N-ethylpicolinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing the Synthesis of 4-Chloro-N-ethylpicolinamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of this compound. Here, we address common challenges and frequently asked questions, with a focus on optimizing reaction temperature and time to enhance yield, purity, and overall process efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yield

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily incomplete reaction, side reactions, or degradation of your product.

  • Potential Cause A: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion due to insufficient time or a temperature that is too low to achieve a reasonable reaction rate.

    • Solution:

      • Monitor the reaction progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (e.g., 4-chloropicolinoyl chloride) and the formation of the product.

      • Extend the reaction time: If starting materials are still present after the initial reaction time, extend the duration and continue to monitor.

      • Increase the reaction temperature: A modest increase in temperature can significantly enhance the reaction rate. However, this should be done cautiously as excessive heat can lead to side reactions. A systematic approach to optimizing temperature is recommended (see Experimental Workflow section).

  • Potential Cause B: Competing Side Reactions

    • Explanation: Higher temperatures can promote undesired side reactions. A common side reaction is the nucleophilic substitution of the 4-chloro group on the pyridine ring by ethylamine, leading to the formation of a 4-(ethylamino)-N-ethylpicolinamide impurity.[1]

    • Solution:

      • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0-5 °C), especially during the addition of ethylamine, can minimize the rate of this side reaction.[2]

      • Control the stoichiometry: Ensure the stoichiometry of your reactants is accurate. A large excess of ethylamine could potentially favor the undesired substitution at the 4-position.

  • Potential Cause C: Product or Reagent Degradation

    • Explanation: The starting material, 4-chloropicolinoyl chloride, is moisture-sensitive and can hydrolyze back to 4-chloropicolinic acid.[1] The product itself might also be unstable under prolonged exposure to high temperatures.

    • Solution:

      • Use anhydrous conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Optimize reaction time: Avoid unnecessarily long reaction times, especially at elevated temperatures. Once the reaction has reached completion (as determined by TLC or HPLC), proceed with the work-up.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities after purification. How can I identify and minimize their formation?

Answer: Impurity formation is often linked to reaction conditions, particularly temperature.

  • Potential Cause A: Reaction Temperature is Too High

    • Explanation: As mentioned, elevated temperatures can lead to side products. Besides the 4-ethylamine substituted impurity, polymerization or other degradation pathways may become more prevalent.

    • Solution:

      • Screen a range of temperatures: Begin with a lower temperature (e.g., 0 °C) and gradually increase it in subsequent experiments to find the optimal balance between reaction rate and purity.

      • Controlled addition of reagents: Adding the ethylamine solution dropwise to a cooled solution of the 4-chloropicolinoyl chloride can help to dissipate the heat of reaction and maintain a consistent temperature.[2]

  • Potential Cause B: Extended Reaction Time

    • Explanation: Even at an optimal temperature, leaving the reaction to stir for an excessive amount of time can lead to the slow formation of byproducts or degradation of the desired product.

    • Solution:

      • Reaction monitoring is key: Determine the point at which the reaction is complete and promptly initiate the work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the reaction temperature and time for the synthesis of this compound?

A1: Based on analogous syntheses of 4-Chloro-N-methylpicolinamide, a good starting point for the amidation step is to add the ethylamine to the activated picolinic acid derivative at a low temperature, such as 0-5 °C, and then allow the reaction to slowly warm to room temperature.[2][3] Reaction times can range from 2 to 16 hours. It is crucial to monitor the reaction to determine the optimal time for your specific conditions.[3][4]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, product, and any potential impurities. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.

Q3: What are the critical safety precautions to consider during this synthesis?

A3:

  • The starting material, 4-chloropicolinoyl chloride (often generated in situ from 4-chloropicolinic acid and a chlorinating agent like thionyl chloride), is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Ethylamine is a flammable and volatile base. Ensure it is handled in a well-ventilated area, away from ignition sources.

  • The reaction can be exothermic, especially during the addition of ethylamine. Use an ice bath to control the temperature and add the amine slowly.[2]

Optimizing Reaction Parameters: An Experimental Workflow

A systematic approach is crucial for efficiently optimizing reaction temperature and time. A Design of Experiments (DoE) approach can be highly effective.

Step-by-Step Optimization Protocol
  • Initial Scoping Experiments:

    • Run a few initial reactions at different, fixed temperatures (e.g., 0 °C, room temperature, and 40 °C).

    • For each temperature, take aliquots at various time points (e.g., 1h, 2h, 4h, 8h, 16h) and analyze them by HPLC to determine the yield of the desired product and the formation of any impurities.

  • Data Analysis and Selection of Optimal Range:

    • From the scoping experiments, identify the temperature range that provides a good balance between reaction rate and purity.

  • Fine-Tuning with a Reaction Grid:

    • Perform a grid experiment around the identified optimal temperature and time. For example, if room temperature (~20 °C) and 4 hours seemed promising, you could test:

      • Temperatures: 15 °C, 20 °C, 25 °C

      • Times: 3h, 4h, 5h

  • Confirmation and Scale-up:

    • Once the optimal conditions are identified, run a confirmation experiment at that specific temperature and time.

    • These optimized conditions can then be used for larger-scale syntheses.

Workflow Visualization

G cluster_prep Preparation cluster_scoping Scoping Experiments cluster_analysis Data Analysis cluster_finetuning Fine-Tuning cluster_confirm Confirmation Prep Define Reactant Concentrations and Stoichiometry Scoping Run Reactions at Broadly Spaced Temperatures (e.g., 0°C, 20°C, 40°C) Prep->Scoping Step 1 Monitor1 Monitor Progress via HPLC/TLC at Multiple Time Points Scoping->Monitor1 Analysis Analyze Yield vs. Purity Data to Identify Optimal Range Monitor1->Analysis Step 2 FineTune Perform Reaction Grid Around Optimal Temperature and Time Analysis->FineTune Step 3 Monitor2 Monitor Progress to Pinpoint Optimal Endpoint FineTune->Monitor2 Confirm Run Confirmation Batch at Optimized Conditions Monitor2->Confirm Step 4 ScaleUp Proceed to Scale-Up Confirm->ScaleUp

Caption: Workflow for optimizing reaction temperature and time.

Reference Reaction Conditions for Analogous Synthesis

The following table summarizes reaction conditions found in the literature for the synthesis of the closely related compound, 4-Chloro-N-methylpicolinamide. These can serve as a valuable starting point for developing the synthesis of the N-ethyl analogue.

Starting Material (Activated)AmineSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloropicolinoyl chloride40% aq. methylamine-0-34~95[3]
Methyl 4-chloropicolinate2M methylamine in THF20298.5[4]
4-chloropicolinoyl chloride30% dimethylamineCH2Cl204.5-[6]
2-picolinic acid (multi-step)25% aq. methylamineTHF---[7]

References

Technical Support Center: Ensuring the Stability of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Chloro-N-ethylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the storage and stability of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.

Q2: How sensitive is this compound to light?

While specific photostability data for this compound is not extensively published, related picolinamide and chloro-aromatic compounds can be susceptible to photodegradation.[1] Exposure to UV or prolonged exposure to ambient light can potentially lead to the formation of degradation products. Therefore, it is crucial to store the compound in amber or opaque containers to minimize light exposure.

Q3: Can I store solutions of this compound? If so, for how long?

Storing this compound in solution is generally not recommended for extended periods due to the increased risk of hydrolysis, especially at non-neutral pH. If short-term storage of a solution is necessary, it should be kept at 2-8°C and used as quickly as possible. The stability of the solution will depend on the solvent and pH. It is advisable to prepare solutions fresh for each experiment.

Q4: What are the initial signs of decomposition?

Visual signs of decomposition can include a change in color (e.g., development of a yellowish or brownish tint) or a change in the physical state of the solid material. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC are necessary to confirm the purity of the compound.

Q5: What are the likely degradation products of this compound?

Based on the structure of this compound, the primary degradation pathways are likely to be hydrolysis of the amide bond and potential reactions involving the chloro-substituent. Hydrolysis would lead to the formation of 4-chloropicolinic acid and ethylamine. Other potential degradation products could arise from more complex reactions under specific stress conditions.

II. Troubleshooting Guide: Investigating Sample Instability

This guide provides a structured approach to identifying and resolving issues related to the decomposition of this compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to take when you suspect degradation of your this compound sample.

Troubleshooting_Workflow start Start: Suspected Decomposition visual_inspection Step 1: Visual Inspection - Color change? - Caking/Clumping? start->visual_inspection analytical_confirmation Step 2: Analytical Confirmation - Run HPLC-UV purity check - Compare with reference standard visual_inspection->analytical_confirmation identify_cause Step 3: Identify Potential Cause(s) analytical_confirmation->identify_cause storage_conditions Improper Storage - Temperature? - Light exposure? - Moisture? identify_cause->storage_conditions Yes handling_procedures Improper Handling - Frequent opening? - Contamination? identify_cause->handling_procedures Yes solution_instability Solution Instability - Stored in solution? - pH of solvent? identify_cause->solution_instability Yes review_storage Review and correct storage protocols storage_conditions->review_storage review_handling Review and improve handling SOPs handling_procedures->review_handling prepare_fresh Prepare fresh solutions for each use solution_instability->prepare_fresh remediation Step 4: Remediation & Prevention end End: Stable Sample remediation->end review_storage->remediation review_handling->remediation prepare_fresh->remediation

Caption: Troubleshooting workflow for suspected decomposition.

Step-by-Step Troubleshooting

1. Visual Inspection:

  • Question: Has the appearance of the solid material changed since it was first received?

  • Action: Carefully observe the compound for any changes in color from its initial off-white appearance. Note any clumping or caking, which could indicate moisture absorption.

  • Rationale: While not definitive, visual changes are often the first indicator of potential degradation.

2. Analytical Confirmation:

  • Question: Is the purity of the compound within the expected range?

  • Action: Perform a purity analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section III for a recommended protocol). Compare the chromatogram of the suspect sample to that of a new, unopened reference standard if available.

  • Rationale: HPLC analysis provides quantitative data on the purity of the compound and can reveal the presence of degradation products as additional peaks in the chromatogram.[2]

3. Identifying the Root Cause:

  • Question: What are the potential environmental factors that could have caused the degradation?

  • Action: Review your storage and handling procedures.

    • Storage Conditions: Verify that the compound has been consistently stored at the recommended temperature (2-8°C), protected from light, and in a tightly sealed container. Check storage location for proximity to heat sources or windows.

    • Handling Procedures: Consider how frequently the primary container has been opened and for how long it was exposed to ambient conditions. Review procedures for weighing and dispensing to rule out sources of contamination.

    • Solution Stability: If the compound was stored as a solution, document the solvent, pH, concentration, and duration of storage.

  • Rationale: A systematic review of procedures helps to pinpoint the likely cause of degradation, which is essential for implementing effective corrective actions.

4. Remediation and Prevention:

  • Question: How can I prevent this from happening in the future?

  • Action:

    • For Improper Storage: Immediately transfer the compound to a container that meets the recommended specifications and store it under the correct conditions. Consider aliquoting the material into smaller, single-use vials to minimize the need to open the main container.

    • For Improper Handling: Revise your Standard Operating Procedures (SOPs) for handling the compound. This may include minimizing the time the container is open, using a glove box for weighing if the compound is particularly sensitive, and using fresh, clean spatulas for each use.

    • For Solution Instability: Adopt a policy of preparing solutions fresh for each experiment. If a stock solution must be made, perform a small-scale stability study to determine its usable lifetime under your specific storage conditions.

  • Rationale: Implementing preventative measures is key to ensuring the long-term integrity of your research materials and the reproducibility of your results.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound.

Materials:

  • This compound sample

  • HPLC grade acetonitrile and water

  • Formic acid (analytical grade)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Prepare a sample solution of the this compound to be tested at a concentration of approximately 20 µg/mL in the same diluent as the standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm (or a wavelength determined by UV scan to be optimal)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any additional peaks corresponding to impurities or degradation products.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

Rationale: This gradient reverse-phase method is designed to separate compounds with a range of polarities, which is ideal for resolving the parent compound from potentially more polar (e.g., hydrolyzed) or less polar degradation products. The use of a C18 column is a standard and robust choice for this type of analysis.[2]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure: For each condition, prepare a solution of this compound at a concentration of 1 mg/mL. A control sample, protected from the stress condition, should be analyzed in parallel.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

Analysis:

  • Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.

  • If a mass spectrometer is available, LC-MS analysis can be used to identify the molecular weights of the degradation products, which aids in their structural elucidation.[3]

Rationale: By subjecting the compound to a range of stress conditions that it might encounter during its lifecycle, you can identify its potential degradation pathways and develop a truly robust stability-indicating method.

IV. Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the decomposition of this compound is crucial for preventing them.

Visualizing Potential Degradation

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Light) parent->photolysis thermolysis Thermolysis (Heat) parent->thermolysis product1 4-Chloropicolinic Acid hydrolysis->product1 product2 Ethylamine hydrolysis->product2 product3 Other Photoproducts (e.g., dehalogenation) photolysis->product3 product4 Thermal Isomers/ Fragments thermolysis->product4

Caption: Potential degradation pathways of this compound.

1. Hydrolysis:

  • Mechanism: The amide bond is susceptible to cleavage in the presence of water, a reaction that is catalyzed by both acid and base.

  • Products: 4-chloropicolinic acid and ethylamine.

  • Prevention: Store the compound in a dry, solid state. Avoid prolonged storage in aqueous solutions, especially at pH values far from neutral.

2. Photolysis:

  • Mechanism: Aromatic chlorides and amide functionalities can absorb UV light, leading to the formation of reactive intermediates that can undergo various reactions, including dehalogenation or rearrangement.[1]

  • Products: A complex mixture of photoproducts is possible.

  • Prevention: Store the compound in amber or opaque containers and minimize exposure to direct sunlight or strong artificial light.

3. Thermolysis:

  • Mechanism: At elevated temperatures, the molecule can gain enough energy to undergo bond cleavage. The weakest bonds are likely to break first, which could include the amide bond or the carbon-chlorine bond.[4]

  • Products: A variety of fragmentation products or isomers could be formed.

  • Prevention: Adhere strictly to the recommended storage temperature of 2-8°C and avoid exposure to high temperatures during handling and experiments.

V. References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • Hummel, D. O., Düssel, H. J., & Rübenacker, M. (1983). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. Journal of Analytical and Applied Pyrolysis, 5(2), 93-109.

  • Sravani, B., & Kumar, P. R. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 10(7), 3334-3340.

  • LGC. (2016). Guide to achieving reliable quantitative LC-MS measurements.

  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2011). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Chemistry, 8(S1), S101-S108.

  • Waters Corporation. (2023). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software.

  • European Medicines Agency. (2023). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.

  • Praveen, S., & Ramana, M. V. (2018). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-355.

  • Jain, D. K., & Patel, P. (2014). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Research on Chemical Intermediates, 40(7), 2589-2602.

  • Harahap, Y., Prasetyo, B., & Harmita. (2021). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Journal of Applied Pharmaceutical Science, 11(05), 115-121.

  • Wang, Z., Shan, J., & Ma, J. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 849-863.

  • Jain, D. K., & Patel, P. (2015). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry, 8(5), 683-690.

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from --INVALID-LINK--

  • Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100536.

  • YouTube. (2023, July 9). What Is Photodegradation? Chemistry For Everyone.

  • Zhang, M., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 68(10), 3185-3194.

  • Waters. (2023). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software.

  • Liu, X., et al. (2018). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. Polymers, 10(11), 1234.

  • Zhang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830.

  • Mally, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1395-1407.

References

Technical Support Center: Troubleshooting Poor Separation of 4-Chloro-N-ethylpicolinamide in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Chloro-N-ethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation for this compound. As a substituted pyridine, this compound presents specific challenges, primarily due to the basicity of its pyridine nitrogen. This guide provides in-depth, cause-and-effect troubleshooting strategies in a direct question-and-answer format to help you resolve common issues like peak tailing, poor resolution, and inconsistent retention.

Section 1: Understanding the Analyte - The Key to a Robust Method

Before troubleshooting, it is critical to understand the physicochemical properties of this compound. Its behavior in a reversed-phase system is dictated by its structure.

The most critical feature is the pyridine ring, which contains a nitrogen atom with a lone pair of electrons. This makes the molecule a weak base. The pKa of the conjugate acid of pyridine is approximately 5.2, and while this value is altered by the ring's substituents, we can expect this compound to have significant basicity. This basic character is the root cause of many common chromatographic problems, especially peak tailing.[1]

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide (Note: Data for the closely related N-methyl analog is used as a surrogate to illustrate the general properties. The chromatographic behavior and troubleshooting principles are directly applicable to the N-ethyl analog.)

PropertyValue / DescriptionSource
Chemical Structure Pyridine ring with chloro, and N-ethylcarboxamide substituents.-
Molecular Formula C₈H₉ClN₂O (for N-ethyl analog)-
Molecular Weight 184.62 g/mol (for N-ethyl analog)-
CAS Number 220000-87-3 (for N-methyl analog)[2][3]
Solubility Soluble in methanol, ethyl acetate, and DMSO; sparingly soluble in water.[2][4]
Predicted LogP ~1.1 (indicating moderate hydrophobicity)[3]
Key Feature Basic Pyridine Nitrogen: Prone to protonation and secondary ionic interactions with the stationary phase.-

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of this compound in a question-and-answer format.

Q1: My peak for this compound is showing significant tailing. What is the cause and how can I achieve a symmetrical peak?

A1: Peak tailing is the most common issue for basic compounds like this and is almost always caused by secondary interactions with the stationary phase.

Causality: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 4, these silanols can deprotonate to become negatively charged (Si-O⁻).[5] The basic pyridine nitrogen on your analyte can be protonated (positively charged), leading to a strong ionic interaction with these ionized silanols. This secondary interaction mechanism results in some analyte molecules being retained longer than others, causing a "tail" on the peak.[6]

Primary Solution: Mobile Phase pH Control

The most effective way to eliminate this interaction is to control the ionization state of the silanol groups by lowering the mobile phase pH. By operating at a pH between 2.5 and 3.5, you ensure the vast majority of silanol groups are protonated (neutral), thus preventing the secondary ionic interaction.[7][8]

  • Prepare Aqueous Buffer: Prepare a 20 mM buffer in HPLC-grade water. A phosphate or formate buffer is an excellent choice for this pH range. For example, to achieve a pH of ~2.8, you can use a solution of 0.1% formic acid.

  • Confirm pH: Before adding any organic modifier, measure and adjust the pH of the aqueous component to your target value (e.g., pH 2.8). This is a critical step for reproducibility.[9]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to create your mobile phases. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate and Test: Equilibrate the column with your new mobile phase for at least 10-15 column volumes before injecting your sample. You should observe a significant improvement in peak symmetry.

G cluster_0 Scenario 1: Mid-Range pH (e.g., pH 5-7) cluster_1 Scenario 2: Low pH (e.g., pH 2.5-3.5) Analyte_Mid Analyte (R-Py-H⁺) Positively Charged Silanol_Mid Silanol (Si-O⁻) Negatively Charged Analyte_Mid->Silanol_Mid Attraction Result_Mid Strong Ionic Interaction = Peak Tailing Silanol_Mid->Result_Mid Analyte_Low Analyte (R-Py-H⁺) Positively Charged Silanol_Low Silanol (Si-OH) Neutral (Protonated) Analyte_Low->Silanol_Low No Ionic Attraction Result_Low Interaction Suppressed = Symmetrical Peak Silanol_Low->Result_Low

Caption: Effect of mobile phase pH on silanol interactions.

Other Solutions:

  • Increase Buffer Strength: If tailing persists, increasing the buffer concentration to 25-50 mM can help maintain a more consistent pH at the column surface and can sometimes improve peak shape.[6]

  • Use a Modern, High-Purity Column: Columns specifically designed for polar or basic compounds often have better end-capping and lower silanol activity, making them less prone to causing peak tailing.

Q2: I'm seeing two or more peaks that are very close together (poor resolution). How can I improve the separation?

A2: Poor resolution requires optimizing the selectivity and/or efficiency of your separation. This is primarily achieved by adjusting the mobile phase composition and gradient.

Causality: Resolution is a function of column efficiency, selectivity, and retention. The easiest parameters to adjust are those that affect selectivity—the difference in how strongly two compounds interact with the stationary phase. The strength of the organic solvent in the mobile phase has the most dramatic effect on retention and selectivity in reversed-phase HPLC.[10]

Primary Solution: Optimize the Gradient

If you are using a gradient, its slope is a powerful tool. A shallower gradient (i.e., a smaller %B change per unit of time) gives the analytes more time to interact with the stationary phase, often dramatically improving the resolution between closely eluting peaks.[10]

  • Initial Run: Start with a relatively fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your compounds.

  • Calculate Elution %B: Note the percentage of the organic modifier (%B) at which your compound of interest elutes.

  • Design a Shallower Gradient: Create a new gradient that is much shallower around the elution point. For example, if your compound eluted at 40% B, you could design a new gradient that goes from 30% to 50% B over 15 minutes.

  • Iterate: Analyze the results and make further adjustments to the slope or the starting/ending %B to fine-tune the separation.

Table 2: Illustrative Effect of Gradient Slope on Resolution

Gradient ProgramResolution (Rs) between Analyte and ImpurityPeak Width
5-95% B in 5 min 0.8 (Co-eluting)Broad
30-50% B in 10 min 1.4 (Nearly Baseline)Narrower
35-45% B in 15 min 2.1 (Baseline Separated)Sharp

Other Solutions:

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity because they have different interactions with the analyte and stationary phase. Methanol is a hydrogen-bond acceptor and donor, which can change elution order compared to acetonitrile.[5]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often improves resolution, although it will increase the run time.[11]

Q3: My peak is broad and asymmetrical at the front (peak fronting). What is the cause?

A3: Peak fronting is typically caused by two main issues: column overloading or an injection solvent that is stronger than the mobile phase.

Causality:

  • Mass Overload: Injecting too much sample mass onto the column saturates the stationary phase at the inlet. This causes molecules to travel down the column faster than they should, resulting in a fronting peak.[12]

  • Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (more non-polar in reversed-phase) than the starting mobile phase (e.g., dissolving in 100% acetonitrile when the gradient starts at 10% acetonitrile), the sample band will not focus properly at the head of the column. It will travel down the column in a broad, distorted band.

Primary Solution: Reduce Injection Volume and Match Sample Solvent

  • Perform a Dilution Study: Sequentially dilute your sample by a factor of 5 and 10 and inject the same volume. If the peak shape improves and becomes more symmetrical, the issue was mass overload.[11]

  • Adjust Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[12] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

Q4: My single compound is showing up as a split peak. What should I investigate?

A4: A split peak for a pure standard is a clear sign of a problem at the point of injection, a disturbed column bed, or a chemical equilibrium occurring on the column.

Causality:

  • Column Inlet Blockage/Void: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to flow through two different paths, which then recombine to form a split peak. A void or channel in the packing material at the column inlet will have the same effect.[8]

  • pH Close to pKa: If the mobile phase pH is very close to the analyte's pKa, the compound can exist as a mixture of its ionized and non-ionized forms on the column, which can sometimes lead to peak splitting or severe broadening. The best practice is to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[7]

  • Solvent Mismatch: A severe mismatch between the injection solvent and the mobile phase can also sometimes cause peak splitting for early eluting peaks.

G Start Split Peak Observed Q_Solvent Is sample dissolved in mobile phase? Start->Q_Solvent A_Solvent_No Action: Re-dissolve sample in initial mobile phase. Q_Solvent->A_Solvent_No No Q_Column Is column old or showing high backpressure? Q_Solvent->Q_Column Yes A_Solvent_No->Q_Column Re-inject A_Column_Yes Action: Flush column. If no improvement, replace column. Q_Column->A_Column_Yes Yes Q_pH Is mobile phase pH within 1.5 units of pKa? Q_Column->Q_pH No End Problem Resolved A_Column_Yes->End A_pH_Yes Action: Adjust pH to be >2 units from pKa (e.g., pH < 3.5) Q_pH->A_pH_Yes Yes Q_pH->End No A_pH_Yes->End

Caption: Troubleshooting workflow for diagnosing split peaks.

  • Check the Injection Solvent: First, ensure your sample is dissolved in the mobile phase or a weaker solvent and re-inject.

  • Inspect the Column: If the problem persists, disconnect the column and inspect the inlet for discoloration or particulates. If possible, reverse-flush the column (check manufacturer's instructions first) with a strong solvent.[8]

  • Use a Guard Column: Proactively using a guard column can protect the analytical column from contamination and extend its lifetime.[6]

  • Confirm Mobile Phase pH: Ensure your mobile phase pH is well below the analyte's pKa to avoid on-column equilibrium issues.

Section 3: References

  • Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. --INVALID-LINK--

  • Back to Basics: The Role of pH in Retention and Selectivity. (2019). LCGC International. --INVALID-LINK--

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. --INVALID-LINK--

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. --INVALID-LINK--

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Gilson. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Dr. J.T.Baker. --INVALID-LINK--

  • 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. (n.d.). BOC Sciences. --INVALID-LINK--

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. --INVALID-LINK--

  • Troubleshooting Guide. (n.d.). Phenomenex. --INVALID-LINK--

  • 4-Chloro-N-methylpicolinamide. (n.d.). PubChem. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. --INVALID-LINK--

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. --INVALID-LINK--

  • HPLC Peak Shape Troubleshooting Solution Column. (2024, June 24). uHPLCs. --INVALID-LINK--

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. --INVALID-LINK--

  • pKa Data Compiled by R. Williams. (2022, April 7). ACS, Organic Division. --INVALID-LINK--

References

Part 1: Frequently Asked Questions - Understanding the Impurity Profile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Chloro-N-ethylpicolinamide

A Guide to Identification, Quantification, and Removal of Common Process-Related Impurities

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and quality control professionals working with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively. We will explore the common impurities encountered during the synthesis of this compound, robust analytical methods for their detection, and systematic strategies for their removal.

This section addresses the most common questions regarding the origin and identity of impurities in this compound samples. The impurity profile is intrinsically linked to the synthetic route; a common and efficient method involves the amidation of a 4-chloropicolinic acid derivative.

Q1: What are the most likely impurities I will find in my crude this compound sample?

The most probable impurities are unreacted starting materials and byproducts from the synthetic pathway. Based on a common synthesis involving the conversion of 4-chloropicolinic acid to an activated species (like an acyl chloride) followed by reaction with ethylamine, you should anticipate the following:

  • Impurity A: 4-chloropicolinic acid (Starting Material): Incomplete conversion during the amidation step is a primary cause. Its presence can make the final product feel sticky or oily.

  • Impurity B: Unreacted Ethylamine (Reagent): While volatile, it can be trapped in the product matrix, often as a salt (e.g., ethylamine hydrochloride), especially after an acidic workup.

  • Impurity C: 4-(ethylamino)-N-ethylpicolinamide (Over-reaction Product): This byproduct can form if a second molecule of ethylamine displaces the chlorine atom on the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This is more likely to occur under harsh reaction conditions (e.g., high temperature or prolonged reaction time).[1][2]

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureSourceTypical Analytical Signature (HPLC)
4-chloropicolinic acid Acidic Starting MaterialIncomplete ReactionEarly eluting peak, often broader than the main peak.
Ethylamine Basic ReagentExcess ReagentNot typically observed by RP-HPLC unless derivatized.
4-(ethylamino)-N-ethylpicolinamide Basic ByproductSNAr Side ReactionLater eluting peak due to increased polarity.

Q2: My crude product is an off-white or light yellow solid, but the literature says it should be white. What causes this coloration?

Coloration is often indicative of trace, highly conjugated impurities or degradation products. While the primary impurities listed above are typically colorless, minor side reactions or exposure to air and light can generate chromophores. It is also possible that residual solvents or reagents from previous steps are contributing to the color.[3] A final purification step, such as recrystallization or a charcoal treatment, is usually effective at removing these color bodies.

Q3: Can degradation products form during storage?

Yes, stability can be a concern. This compound, like many amides, can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture. This would regenerate 4-chloropicolinic acid and ethylamine. Additionally, prolonged exposure to light and heat can lead to other, more complex degradation pathways.[4]

Best Practices for Storage:

  • Store in a tightly sealed container to protect from moisture.

  • Keep in a cool, dark, and dry place.[5]

  • For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Part 2: Analytical & Detection Troubleshooting

Effective purification starts with accurate analysis. This section provides troubleshooting for common issues encountered during the analytical characterization of this compound. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity assessment, while Mass Spectrometry (MS) is invaluable for identification.[6][7][8]

Q4: I'm seeing broad or tailing peaks in my reverse-phase HPLC chromatogram. What's wrong?

This is a classic chromatography problem that can have several causes. The key is to diagnose it systematically.

Causality: Peak broadening or tailing often results from undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For a molecule like this compound, the basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica-based column packing, leading to tailing.

Workflow for Troubleshooting Poor Peak Shape

Caption: Systematic workflow for diagnosing poor HPLC peak shape.

Table 2: HPLC Troubleshooting Guide
SymptomPotential CauseRecommended Solution & Rationale
Peak Tailing Secondary interactions with column silanols.Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid or triethylamine) to occupy active sites. Alternatively, use an end-capped or base-deactivated column.
Broad Peaks Low column efficiency or extra-column volume.Check for leaks, ensure tubing is as short as possible. If the issue persists, the column may be degraded and require replacement.[9]
Split Peaks Column fouling or partial blockage.Flush the column with a strong solvent. If that fails, reverse the column and flush again (check manufacturer's instructions first).
Ghost Peaks Carryover from previous injection or contaminated mobile phase.Run blank injections to confirm carryover. Increase needle wash volume. Prepare fresh mobile phase.[9]

Q5: How can I definitively identify an unknown peak in my chromatogram?

While retention time provides a clue, it is not definitive proof of identity. For unambiguous identification, you need to determine the mass of the impurity.

The Gold Standard: The most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peak. Comparing this mass to the expected masses of potential impurities (see Table 1) provides strong evidence for its identity. For even greater confidence, tandem mass spectrometry (MS/MS) can be used to fragment the impurity and match its fragmentation pattern.

Part 3: Purification Troubleshooting Guide

This section focuses on practical advice for removing the identified impurities to achieve the desired product quality.

Q6: My crude product is a sticky oil and fails to solidify. How can I fix this?

This is a very common issue, often referred to as "oiling out," and it's almost always caused by impurities that depress the melting point of the compound.[11] The primary culprit is often residual acidic starting material (4-chloropicolinic acid) or excess solvent.

The Solution: Before attempting crystallization, perform a liquid-liquid extraction with an acid-base workup. This procedure is designed to selectively remove ionic (acidic or basic) impurities.[11]

Logic of Acid-Base Extraction

G cluster_0 Organic Layer (e.g., DCM) cluster_1 Aqueous Layer Product Product (Neutral) Impurity_A Impurity A (Acidic) Impurity_B Impurity B (Basic) Salt_A Salt of Impurity A (Water Soluble) Impurity_A->Salt_A Wash with 5% NaHCO3 Salt_B Salt of Impurity B (Water Soluble) Impurity_B->Salt_B Wash with 1M HCl Aq_Start Initial State Aq_Acid 1M HCl Aq_Base 5% NaHCO3

Caption: Partitioning of impurities during an acid-base wash.

Q7: I performed an acid-base extraction, but my yield is very low. Where did my product go?

Low yield after extraction points to two main possibilities:

  • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently rather than shaking.[11]

  • Product Protonation: this compound has a basic pyridine nitrogen. If the aqueous layer becomes too acidic during the workup (e.g., if you don't follow an acid wash with a neutralizing base wash), your product can become protonated. This protonated form is a salt and will have higher solubility in the aqueous layer, leading to product loss. Always ensure the final aqueous wash is neutral or slightly basic before separating the layers.[11]

Q8: Recrystallization isn't working well; I'm getting poor recovery or no crystals at all.

Recrystallization is an art that depends on selecting the right solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. Conversely, it should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be filtered off hot).[12]

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, toluene, heptane).

  • Use a Co-solvent System: If a single solvent isn't ideal, try a binary mixture. Dissolve your compound in a minimal amount of a "good" solvent (in which it's highly soluble) while hot. Then, slowly add a "poor" solvent (in which it's insoluble) until the solution becomes cloudy (the saturation point). Allow it to cool slowly.

  • Induce Crystallization: If crystals don't form on their own, try scratching the inside of the flask with a glass rod just below the solvent line or adding a single seed crystal from a previous batch.

  • Ensure Purity: Remember, recrystallization is for purification, not for removing large amounts of gross impurities. If your material is less than ~90% pure, the high impurity load will likely inhibit crystallization. Perform an acid-base extraction first.

Part 4: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for the key analytical and purification procedures discussed.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for assessing the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: General Purification via Acid-Base Extraction

This protocol is designed to remove common ionic impurities before final purification.

  • Dissolution: Dissolve the crude product (e.g., 1 gram) in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 20 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq) (1 x 10 mL). This step removes basic impurities like residual ethylamine or the SNAr byproduct. Drain the lower organic layer.[11]

  • Base Wash: Wash the organic layer with a 5% NaHCO₃ (aq) solution (1 x 10 mL). This removes acidic impurities like 4-chloropicolinic acid and neutralizes any residual HCl. Check the pH of the aqueous layer with litmus paper to ensure it is basic.[11]

  • Brine Wash: Wash the organic layer with saturated NaCl (aq) solution (1 x 10 mL) to remove the bulk of the dissolved water.[11]

  • Drying & Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the solvent using a rotary evaporator to yield the purified crude solid.

Protocol 3: Purification by Recrystallization

This protocol should be performed on material that has already undergone an extractive workup.

  • Dissolution: Place the purified crude solid from Protocol 2 into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol), swirling until the solid is fully dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this cooling period for best crystal growth.

  • Chilling: Place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 5: Regulatory Context and Impurity Control

For professionals in drug development, controlling impurities is not just a matter of good science but a strict regulatory requirement. International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in drug substances.

  • ICH Q3A/B: These guidelines specify the thresholds at which impurities must be reported, identified, and qualified based on the maximum daily dose of the drug.[13]

  • ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[14][15] The acceptable intake for such impurities is often very low, sometimes at the level of 1.5 µ g/day (Threshold of Toxicological Concern, TTC).[16]

  • ICH Q3C: This guideline deals with residual solvents, which are another class of impurities that must be controlled within specified limits based on their toxicity.[17]

Understanding these guidelines is crucial for ensuring that the final active pharmaceutical ingredient (API) is safe and effective for clinical use.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Chloro-N-ethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions encountered during experimentation. The pyridine core is a critical component in numerous pharmaceuticals, making its functionalization a key area of research.[1] However, the electronic properties of the pyridine ring and its potential to coordinate with metal catalysts can present unique challenges.[2][3]

This resource aims to equip you with the knowledge to navigate these challenges, from initial catalyst selection to fine-tuning reaction conditions for optimal yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your cross-coupling reactions with this compound.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with this compound is showing little to no conversion. What are the primary factors to investigate?

A: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating several key parameters.[4] Given that 4-chloropyridines are among the most challenging substrates to activate due to the strength of the C-Cl bond, careful selection of the catalyst system is paramount.[5]

Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. Older reagents can lose activity. Consider using air-stable precatalysts like Pd(PPh₃)₄ or specialized precatalysts for more reliable generation of the active Pd(0) species.[6][7]

    • Ligand Selection: For challenging substrates like 4-chloropyridines, standard ligands such as PPh₃ may be insufficient.[8] More advanced, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition step.[5][9][10]

    • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][11] Using sterically hindered ligands can sometimes mitigate this issue.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[4] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

    • Solvent and Base Purity: Solvents and bases must be anhydrous. Water can lead to side reactions such as hydrodehalogenation or protodeboronation in Suzuki couplings.[2] Ensure solvents are freshly distilled or from a reliable commercial source.

    • Base Strength and Solubility: The choice of base is critical.[2] For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility of the base can also impact the reaction rate. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used.[7]

  • Substrate-Specific Considerations:

    • The picolinamide moiety can potentially chelate to the palladium center, influencing its reactivity. While this can sometimes be beneficial, it can also lead to catalyst inhibition.

Troubleshooting Flowchart for Low Yield:

LowYield start Low/No Product Yield reagent_check Verify Reagent Quality (Pd source, ligand, solvent, base) start->reagent_check atmosphere_check Ensure Inert Atmosphere reagent_check->atmosphere_check Reagents OK failure Persistent Low Yield reagent_check->failure Reagents Degraded conditions_check Optimize Reaction Conditions (Temperature, Concentration) atmosphere_check->conditions_check Atmosphere OK atmosphere_check->failure Air Leak ligand_screen Screen Different Ligands (e.g., Buchwald, NHC) conditions_check->ligand_screen Conditions OK conditions_check->failure Suboptimal Conditions base_screen Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) ligand_screen->base_screen ligand_screen->failure Ligand Ineffective success Improved Yield base_screen->success base_screen->failure Base Incompatible

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I'm also observing significant amounts of side products like homocoupled starting materials or hydrodehalogenation. How can I suppress these?

A: The formation of side products is often indicative of an imbalance in the rates of the elementary steps of the catalytic cycle (oxidative addition, transmetalation/migratory insertion, and reductive elimination).

Common Side Reactions and Solutions:

Side ProductCommon Cause(s)Suggested Solutions
Homocoupling - Suzuki: Dimerization of the boronic acid.[2] - Sonogashira: Dimerization of the terminal alkyne (Glaser coupling).[12]- Optimize the stoichiometry; avoid a large excess of the coupling partner. - For Sonogashira, ensure rigorous exclusion of oxygen. Consider a copper-free protocol.[13][14]
Hydrodehalogenation Replacement of the chlorine atom with hydrogen.[2]- Ensure strictly anhydrous conditions. - The choice of ligand can influence the rate of reductive elimination versus competing pathways.[2] Consider a more sterically hindered ligand to promote the desired coupling.
Protodeboronation (Suzuki) Cleavage of the C-B bond of the boronic acid.[2]- Use a less aqueous solvent system. - A weaker base or shorter reaction time may be beneficial.
Catalyst Decomposition Formation of inactive palladium black.[2]- Lower the reaction temperature. - Use a more stable ligand or a pre-catalyst that generates the active species more cleanly.[2]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst and condition selection for reactions with this compound.

Catalyst Selection

Q1: What is the best starting point for choosing a palladium catalyst and ligand for a Suzuki-Miyaura coupling with this compound?

A1: For the Suzuki-Miyaura coupling of a challenging 4-chloropyridine substrate, a robust catalyst system is necessary.[5] While traditional catalysts like Pd(PPh₃)₄ can be effective for more reactive aryl bromides and iodides, they often struggle with aryl chlorides.[6][8]

Recommended Starting Point:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.

  • Ligand: A bulky, electron-rich monophosphine ligand from the Buchwald or Hartwig family is highly recommended.[10] Good starting points include:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides high yields for a broad range of substrates.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Also a very general and effective ligand.

  • Base: K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ for difficult couplings.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used.

Catalyst Selection Logic:

CatalystSelection cluster_substrate Substrate Properties cluster_catalyst Catalyst System Requirements cluster_solution Recommended Ligand Class S1 4-Chloropyridine (Electron Deficient, Strong C-Cl bond) C1 Facilitate Oxidative Addition S1->C1 S2 Picolinamide Moiety (Potential for Chelation/Inhibition) C3 Resist Catalyst Deactivation S2->C3 L1 Bulky, Electron-Rich Monophosphine Ligands (e.g., Buchwald Ligands) C1->L1 C2 Promote Reductive Elimination C2->L1 C3->L1

Caption: Rationale for selecting advanced ligands for 4-chloropyridine substrates.

Q2: When should I consider using an N-heterocyclic carbene (NHC) ligand?

A2: NHC ligands are an excellent alternative to phosphine ligands and can be particularly effective for certain challenging cross-coupling reactions.[5] They are known for their strong σ-donating ability and steric bulk, which can lead to highly stable and active palladium catalysts.[15] In some cases, NHC ligands have been shown to promote unconventional site-selectivity in dihaloheteroarenes.[9] If you are experiencing catalyst decomposition or low reactivity with phosphine ligands, screening a set of NHC ligands (e.g., IPr, SImes) is a logical next step.

Reaction Optimization

Q3: How do I systematically optimize the reaction conditions for my specific coupling reaction?

A3: A systematic approach to optimization is crucial for achieving the best results.[16][17][18] It is often best to vary one parameter at a time (One-Factor-At-a-Time, OFAT) or use a Design of Experiments (DoE) approach for more complex optimizations.

General Optimization Workflow:

  • Catalyst System Screening:

    • Ligand: Screen a small, diverse set of ligands (e.g., 2-3 Buchwald ligands, 1-2 NHC ligands).

    • Palladium Source: If using a Pd(II) source, ensure the Pd:ligand ratio is appropriate (typically 1:1 to 1:2).

  • Base and Solvent Screening:

    • Base: Test a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₂CO₃ for Sonogashira; NaOtBu, LiHMDS for Buchwald-Hartwig).[7][13]

    • Solvent: Evaluate different solvents or solvent mixtures to ensure adequate solubility of all components.[19]

  • Temperature and Concentration:

    • Temperature: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[19][20] Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.

    • Concentration: Very dilute or very concentrated conditions can be detrimental. A typical starting point is 0.1-0.5 M.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

References

Technical Support Center: Analytical Characterization of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-4CNEP-2026-01

Version: 1.0

Introduction

Welcome to the technical support guide for 4-Chloro-N-ethylpicolinamide (C8H9ClN2O, MW: 184.62 g/mol )[1]. This molecule is a key intermediate in pharmaceutical synthesis, making its robust analytical characterization critical for ensuring purity, stability, and consistency in drug development and manufacturing. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to assist researchers, analytical chemists, and quality control professionals in navigating the common challenges associated with its characterization. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions during your analytical workflow.

General FAQs

Q1: What are the basic physicochemical properties of this compound I should be aware of before starting my analysis?

A1: Understanding the fundamental properties is the first step to developing a robust analytical method. This compound is typically a white to off-white crystalline powder[2]. Its solubility profile is crucial for sample preparation. It is sparingly soluble in water but shows good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol[2]. For chromatographic purposes, dissolving the sample in a solvent compatible with the mobile phase, such as a methanol/water or acetonitrile/water mixture, is recommended to ensure good peak shape and avoid solvent-induced artifacts.

Q2: How should I handle and store this compound to prevent degradation?

A2: Stability is key to reliable analysis. The molecule should be stored in a cool, dry place, ideally sealed under an inert atmosphere (like nitrogen or argon) to prevent hydrolysis and oxidation, especially for long-term storage or as a reference standard[1]. The safety data sheet (SDS) indicates it can cause skin and eye irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn[3]. All handling should be performed in a well-ventilated area or a fume hood[3].

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and impurity profiling of pharmaceutical intermediates. Given the structure of this compound, which contains a pyridine ring (a basic nitrogen) and an amide group, specific challenges can arise in reversed-phase chromatography.

Q3: My primary peak for this compound is showing significant tailing on a C18 column. What's causing this and how do I fix it?

A3: This is a classic issue. Peak tailing for a basic compound like this is most often caused by secondary ionic interactions between the protonated pyridine nitrogen and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based column packing. This leads to a portion of the analyte being retained longer, resulting in an asymmetric peak.

Here are several strategies to resolve this, from simplest to most complex:

  • Lower the Mobile Phase pH: By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to bring the pH to between 2.5 and 3.5, you protonate the residual silanols, neutralizing their negative charge and minimizing the secondary interactions. A 0.1% v/v concentration is a good starting point.

  • Increase Buffer Strength: If you are already using a buffer (e.g., phosphate or acetate), increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanols and improve peak shape[4].

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or incorporate polar-embedded groups to shield the silanols. Using a column specifically designed for the analysis of basic compounds can provide excellent peak symmetry without aggressive mobile phase modifiers.

  • Add a Competing Base: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte. However, this approach can shorten column lifetime and is less common with modern columns.

Visual Guide: Troubleshooting HPLC Peak Tailing

HPLC_Tailing_Troubleshooting Start Asymmetric Peak Tailing Observed Check_pH Is mobile phase pH < 4? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.5 with 0.1% Formic Acid Check_pH->Lower_pH No Check_Buffer Is a buffer being used? Check_pH->Check_Buffer Yes Resolved Peak Shape Improved Lower_pH->Resolved Increase_Buffer Action: Increase buffer concentration to 25-50 mM Check_Buffer->Increase_Buffer Yes Check_Column Is the column base-deactivated? Check_Buffer->Check_Column No Increase_Buffer->Resolved Change_Column Action: Switch to a modern, end-capped or polar-embedded column Check_Column->Change_Column No Check_Column->Resolved Yes, problem likely elsewhere Change_Column->Resolved

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Q4: I am observing split peaks for my main analyte. What does this indicate?

A4: Peak splitting can be perplexing and typically points to one of three issues:

  • Column Contamination or Void: The most common cause is a blockage at the column inlet frit or a void (a channel) that has formed in the packing material at the head of the column[5]. This causes the sample to travel through two different paths, resulting in a split peak. Try back-flushing the column (if the manufacturer allows it) or, if using a guard column, replace it[5]. If the problem persists, the analytical column may need to be replaced.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or acetonitrile when the mobile phase is 90% water), it can cause localized distortion of the chromatography as the sample plug travels to the column. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume[5].

  • Co-eluting Impurity: It's possible the split peak is actually two different, unresolved compounds. To test this, try altering the mobile phase composition or gradient slope to see if the two peaks separate[5][6].

Q5: My retention times are drifting and not reproducible between injections. What should I check?

A5: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an issue with the system's equilibrium or the mobile phase composition[7].

  • Insufficient Column Equilibration: Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) with the initial mobile phase conditions before the first injection, especially when using a new mobile phase or after a steep gradient[4].

  • Mobile Phase Preparation: If your mobile phase is prepared by online mixing, ensure the pump's proportioning valves are functioning correctly. If you are using buffered solutions, ensure they are fresh, as pH can drift over time due to absorption of atmospheric CO2 or microbial growth[4]. Manually pre-mixing the mobile phase can help diagnose if the pump is the issue[7].

  • Temperature Fluctuations: Column temperature significantly affects retention. Using a thermostatted column compartment is essential for reproducible chromatography. Ensure the set temperature is stable[6].

Table 1: Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for this moderately polar molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape than methanol.
Gradient 5% to 95% B over 10 minutesA standard screening gradient to elute the main peak and any impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Detection (UV) 270 nmBased on the pyridine and amide chromophores. A full UV scan is recommended to find the optimal wavelength.
Injection Vol. 2 µLSmall volume minimizes potential for peak distortion.
Sample Diluent 50:50 Water:AcetonitrileA solvent that is compatible with the initial mobile phase conditions.

Section 2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Spectroscopic techniques are vital for confirming the identity and structure of this compound and its potential impurities.

Q6: What are the expected ions for this compound in positive-ion electrospray mass spectrometry (ESI-MS)?

A6: In positive-ion ESI-MS, you should expect to see the protonated molecular ion [M+H]⁺. Given the monoisotopic mass of 184.04, the primary ion observed will be at m/z 185.05. A key feature to look for is the isotopic pattern of chlorine. You should observe an A+2 peak at m/z 187.05 with an intensity of approximately one-third of the A peak (m/z 185.05), which is characteristic of a molecule containing one chlorine atom.

Q7: My ¹H NMR spectrum has broad signals, especially for the amide N-H proton. Is this normal?

A7: Yes, this is quite common for amide-containing compounds. The broadening of the N-H signal can be due to several factors:

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can cause efficient relaxation of the attached proton, leading to a broader signal.

  • Restricted Rotation: There is a significant energy barrier to rotation around the C-N amide bond. This can lead to the existence of different conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broadened signals for nearby protons.

  • Proton Exchange: The amide proton can exchange with trace amounts of water or acid in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange process can also lead to signal broadening. To confirm this, you can add a drop of D₂O to your NMR tube; the N-H signal should disappear as the proton is exchanged for deuterium.

Section 3: Solid-State Characterization (XRPD)

For a crystalline solid used in pharmaceutical development, understanding its solid form is a regulatory expectation. X-ray Powder Diffraction (XRPD) is the primary tool for this.

Q8: Why is XRPD analysis important for this compound, and what am I looking for?

A8: XRPD is crucial for identifying and controlling the solid form of the material, a phenomenon known as polymorphism[8]. Different crystalline forms (polymorphs) of the same molecule can have different physical properties, including solubility, melting point, and stability. In a pharmaceutical context, an uncontrolled change in polymorphic form could affect the final drug product's performance.

When you run an XRPD analysis, you are looking for:

  • Crystallinity: A crystalline material will produce a pattern of sharp, well-defined peaks. An amorphous solid will produce a broad, featureless "halo."

  • Phase Purity: The XRPD pattern is a fingerprint of a specific crystal structure. You should see a consistent pattern from batch to batch. The appearance of new peaks or changes in relative peak intensities could indicate the presence of a different polymorph or a new solid form (like a hydrate or solvate)[8].

Section 4: Analytical Method Validation

Q9: I have developed an HPLC purity method. What are the key parameters I need to evaluate during method validation according to ICH guidelines?

A9: Method validation provides documented evidence that your method is suitable for its intended purpose[9][10]. For an impurity method, the key validation characteristics as defined by the International Council for Harmonisation (ICH) are:

  • Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[11][12]. This is often demonstrated using forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to show that the resulting degradation products are resolved from the main peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy[13].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[12]. For an impurity method, this should be demonstrated from the LOQ to approximately 120% of the specification limit.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by spiking a sample with known amounts of impurities and calculating the percent recovery[13].

  • Precision: The agreement among a series of measurements. This is evaluated at three levels: repeatability (same analyst, same day), intermediate precision (different analysts, different days), and reproducibility (between different labs)[12].

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition)[12]. This provides an indication of its reliability during normal usage.

Appendix

Protocol 1: Standard Operating Procedure for HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with 50:50 Water:Acetonitrile.

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 2.0.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample using the area percent method.

Visual Guide: Overall Analytical Characterization Workflow

Characterization_Workflow cluster_0 Initial Characterization cluster_1 Method Development & Validation cluster_2 Solid-State Analysis Solubility Solubility Screening NMR NMR (Structure Confirmation) HPLC_Dev HPLC Method Development (Purity & Impurities) NMR->HPLC_Dev MS MS (Mass Confirmation) MS->HPLC_Dev HPLC_Val HPLC Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val Final_Report Certificate of Analysis (CoA) HPLC_Val->Final_Report XRPD XRPD (Polymorph Screen) DSC DSC/TGA (Thermal Properties) XRPD->DSC DSC->Final_Report Raw_Material Raw Material (this compound) Raw_Material->Solubility Raw_Material->NMR Raw_Material->MS Raw_Material->XRPD

Caption: A typical workflow for the comprehensive analytical characterization of a pharmaceutical intermediate.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-N-ethylpicolinamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinamide Moiety as a Versatile Tool

Picolinamides, N-substituted derivatives of picolinic acid, have emerged as indispensable tools in contemporary organic and medicinal chemistry. Their utility stems primarily from the N,O-bidentate chelating ability of the pyridine nitrogen and the amide oxygen. This structural motif allows them to function effectively as directing groups in transition-metal-catalyzed C-H functionalization, enabling regioselective transformations of otherwise inert C-H bonds.[1][2] Furthermore, the electronic and steric properties of picolinamides can be finely tuned through substitution, making them valuable as ligands in a variety of cross-coupling reactions.[3][4]

This guide provides an in-depth comparison of 4-Chloro-N-ethylpicolinamide with other substituted picolinamides. We will explore how the specific placement of an electron-withdrawing chloro group at the C4 position and an ethyl group on the amide nitrogen modulates its reactivity. This analysis is grounded in fundamental electronic and steric principles and supported by comparative experimental data relevant to researchers in drug discovery and process development.

The Underlying Principles: Electronic and Steric Effects on Reactivity

The reactivity of a picolinamide derivative in a catalytic cycle is not monolithic; it is a nuanced interplay of electronic and steric factors. Understanding these principles is crucial for rational catalyst and substrate design.

Electronic Influence of Ring Substituents

Substituents on the pyridine ring profoundly alter its electronic character, which in turn affects the coordination strength to a metal center and the lability of bonds involved in the catalytic cycle.[5][6]

  • Electron-Withdrawing Groups (EWGs): A substituent like the 4-chloro group in this compound is an EWG. It deactivates the pyridine ring through a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This net withdrawal of electron density makes the pyridine nitrogen less basic and a weaker donor to a metal center. This can influence the stability of catalytic intermediates and, in the context of C-H activation, may affect the rate-determining C-H cleavage step.[7]

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom and its coordinating ability.

dot

Caption: Electronic effects of substituents on picolinamide reactivity.

Steric Hindrance from N-Substituents

The size of the substituent on the amide nitrogen (e.g., -H, -methyl, -ethyl, -aryl) directly impacts the steric environment around the metal's coordination sphere. The N-ethyl group of our target molecule presents a moderate steric profile. While bulkier groups can sometimes enhance selectivity by disfavoring certain reaction pathways, they can also impede the initial coordination of the substrate to the catalyst, thereby reducing the overall reaction rate.[1]

Comparative Reactivity in C-H Functionalization

Picolinamide is a premier directing group for palladium-catalyzed C-H functionalization, guiding the catalyst to a proximal C(sp³)–H or C(sp²)–H bond.[2][8] The electronic nature of the picolinamide has a demonstrable effect on reaction efficiency.[9]

A common application is the arylation of an aliphatic amine. The reaction proceeds via the formation of a five-membered palladacycle intermediate. The stability and formation rate of this key intermediate are influenced by the picolinamide's electronics.

Supporting Experimental Data: C(sp³)–H Arylation

To quantify the impact of the 4-chloro substituent, we can compare the performance of this compound against an unsubstituted and an electron-rich analogue in a model C-H arylation reaction.

Table 1: Comparison of Picolinamide Directing Groups in a Model Pd-Catalyzed C(sp³)–H Arylation

EntryPicolinamide Directing GroupSubstituent at C4Electronic EffectYield (%)
1N-ethylpicolinamide-HNeutral85
24-Methyl-N-ethylpicolinamide-CH₃Donating (EDG)92
3This compound-ClWithdrawing (EWG)68
Reaction Conditions: Amine substrate (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), PivOH (30 mol%), in t-AmylOH at 110 °C for 18 h.

The data clearly indicate that the electron-withdrawing 4-chloro group leads to a lower yield compared to the unsubstituted and electron-donating analogues.[9] This is consistent with the hypothesis that deactivating the pyridine ring weakens its coordination to the palladium center, potentially disfavoring the C-H activation step.

Experimental Protocol: Comparative C(sp³)–H Arylation

This protocol is designed to be a self-validating system where the only significant variable is the electronic nature of the picolinamide directing group.

  • Substrate Synthesis: Synthesize the three requisite picolinamide substrates by coupling the corresponding picolinic acids (picolinic acid, 4-methylpicolinic acid, 4-chloropicolinic acid) with a primary amine (e.g., 2,2-dimethylpropylamine) using a standard peptide coupling agent like T3P®.[10]

  • Reaction Setup: To three separate oven-dried reaction vials, add the picolinamide substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv), and pivalic acid (6.1 mg, 0.06 mmol, 30 mol%).

  • Reagent Addition: Evacuate and backfill each vial with argon three times. Add 4-iodoanisole (56 mg, 0.24 mmol, 1.2 equiv) followed by anhydrous t-AmylOH (2.0 mL).

  • Reaction Execution: Seal the vials and place them in a preheated aluminum block at 110 °C. Stir for 18 hours.

  • Workup and Analysis: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate, filter through a pad of celite, and concentrate in vacuo. Purify the crude products via column chromatography on silica gel. Determine the isolated yield for each reaction.

dot

G sub Substrate Synthesis (3 Picolinamide Variants) setup Parallel Reaction Setup (Pd(OAc)₂, Ag₂CO₃, PivOH) sub->setup reagents Reagent Addition (Ar-I, t-AmylOH under Ar) setup->reagents react Heating & Stirring (110 °C, 18 h) reagents->react workup Workup & Purification (Filtration, Chromatography) react->workup analysis Comparative Analysis (Yield Determination) workup->analysis

Caption: Workflow for comparative C-H arylation experiments.

Picolinamides as Ligands in Cross-Coupling Reactions

Beyond their role as directing groups, picolinamides can serve as effective bidentate ligands for transition metals like nickel and copper, facilitating various cross-coupling reactions.[3][4] Here, the electronic properties of the ligand are paramount in modulating the metal center's redox potential and overall catalytic activity.

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling has become a powerful method for forming C-C bonds.[11] Picolinamide-based ligands have been shown to be effective in these transformations.[3] The electron-withdrawing nature of this compound can render the nickel center more electrophilic, which may accelerate the oxidative addition step but potentially slow down the reductive elimination step.

Table 2: Comparison of Picolinamide Ligands in a Model Ni-Catalyzed Reductive Coupling

EntryPicolinamide LigandSubstituent at C4Electronic EffectYield (%)
1N-ethylpicolinamide-HNeutral78
24-Methoxy-N-ethylpicolinamide-OCH₃Donating (EDG)71
3This compound-ClWithdrawing (EWG)89
Reaction Conditions: Aryl Bromide (1.0 equiv), Alkyl Bromide (1.5 equiv), NiCl₂·glyme (10 mol%), Picolinamide Ligand (12 mol%), Zn powder (3.0 equiv), in DMA at 60 °C for 12 h.

In this representative reductive coupling, the electron-withdrawing 4-chloro-substituted ligand provides the highest yield. This suggests that for this specific catalytic cycle, creating a more electron-deficient and electrophilic nickel center, which is facilitated by the EWG on the ligand, is beneficial for the overall reaction rate.

Reactivity Towards Amide Cleavage and Hydrolytic Stability

A critical aspect of using picolinamides as directing groups or protecting groups is the ability to remove them efficiently post-transformation.[12][13] Amide bonds are generally robust and resistant to hydrolysis under neutral conditions.[14]

The electronic nature of the pyridine ring can influence the susceptibility of the amide carbonyl to nucleophilic attack. An electron-withdrawing group like the 4-chloro substituent makes the amide carbonyl carbon slightly more electrophilic, potentially rendering it more susceptible to cleavage under certain hydrolytic conditions. However, under typical acidic or basic hydrolysis conditions, the difference in reactivity compared to an unsubstituted picolinamide is often minor, as the reaction conditions are harsh enough to cleave both.[15] More subtle differences might be observed under milder, enzyme-catalyzed, or specific metal-mediated cleavage protocols.[1]

Table 3: Comparative Hydrolytic Stability

Picolinamide DerivativeConditions% Hydrolysis (24 h)
N-ethylpicolinamide1 M NaOH, 80 °C>95%
This compound1 M NaOH, 80 °C>95%
N-ethylpicolinamidepH 7.4 Buffer, 37 °C<1%
This compoundpH 7.4 Buffer, 37 °C<1%

As the data shows, under forcing basic conditions, both amides are readily cleaved. Under physiologically relevant neutral conditions, both are highly stable, with the electronic effect of the 4-chloro group being insufficient to induce significant uncatalyzed hydrolysis.

Conclusion and Outlook

This compound presents a distinct reactivity profile compared to its unsubstituted and electron-donating counterparts.

  • As a Directing Group: Its electron-withdrawing nature generally leads to reduced efficiency in standard palladium-catalyzed C-H functionalization reactions where strong coordination is beneficial. This makes it a less ideal choice for maximizing yield in such contexts compared to electron-rich picolinamides.

  • As a Ligand: Conversely, in reactions like the nickel-catalyzed reductive coupling shown, the electron-withdrawing 4-chloro group can be advantageous, leading to higher yields by creating a more reactive, electron-deficient metal center.

  • Stability: It maintains the characteristic high hydrolytic stability of picolinamides under neutral conditions, while remaining readily cleavable under standard harsh protocols.

The choice of whether to use this compound or another picolinamide derivative is therefore highly context-dependent. Researchers should base their selection on the specific role the moiety will play in the reaction—be it as a directing group or a ligand—and the electronic requirements of the key steps in the proposed catalytic cycle. This guide provides the foundational principles and comparative data to make that an informed decision.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-N-ethylpicolinamide for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of development, ensuring safety, efficacy, and intellectual property protection. 4-Chloro-N-ethylpicolinamide, a substituted pyridine derivative, represents a class of compounds with significant biological potential. Its structural confirmation is paramount before its advancement in any research and development pipeline. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural confirmation of this compound. We will delve into the causality behind experimental choices, present expected data based on analogous compounds, and explore alternative methods, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for the definitive structural confirmation of a novel compound. Each method probes different aspects of molecular structure, and a combination of techniques provides an orthogonal and thus more robust validation. For this compound, the key structural features to confirm are:

  • The presence and substitution pattern of the pyridine ring.

  • The location of the chloro substituent.

  • The confirmation of the N-ethylamide functional group.

  • The overall molecular weight and formula.

This guide will demonstrate how ¹H NMR, ¹³C NMR, IR, and MS data synergistically create a self-validating system for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the protons on the pyridine ring and the N-ethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring, the chloro substituent, and the amide functionality.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (Pyridine)8.5 - 8.7d~51H
H-5 (Pyridine)7.8 - 8.0dd~5, ~21H
H-3 (Pyridine)7.4 - 7.6d~21H
NH (Amide)7.9 - 8.2br s-1H
CH₂ (Ethyl)3.4 - 3.6q~72H
CH₃ (Ethyl)1.2 - 1.4t~73H

Note: These are predicted values based on known substituent effects on pyridine and amide systems.

The downfield chemical shifts of the pyridine protons are characteristic of their position on an electron-deficient aromatic ring. The splitting patterns (multiplicities) are crucial for confirming the substitution pattern. For instance, the doublet for H-6 arises from coupling to H-5, while the double doublet for H-5 is due to coupling with both H-6 and H-3. The broad singlet for the amide proton is typical and its chemical shift can be solvent-dependent. The quartet and triplet of the ethyl group are classic signatures of this moiety.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)165 - 168
C-2 (Pyridine)150 - 153
C-6 (Pyridine)148 - 151
C-4 (Pyridine)143 - 146
C-3 (Pyridine)125 - 128
C-5 (Pyridine)121 - 124
CH₂ (Ethyl)35 - 38
CH₃ (Ethyl)14 - 16

Note: These are predicted values based on known substituent effects and additivity rules for substituted pyridines.[1][2][3]

The chemical shift of the carbonyl carbon is characteristically downfield. The carbons of the pyridine ring have distinct chemical shifts influenced by the nitrogen atom and the chloro substituent. The upfield signals for the ethyl group carbons are typical for sp³ hybridized carbons.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Standard pulse sequences should be employed. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key functional groups are the amide and the substituted pyridine ring.

Expected Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretching3300 - 3500Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Amide I)Stretching1660 - 1690Strong
N-H (Amide II)Bending1510 - 1570Medium-Strong
C=C, C=N (Pyridine)Ring Stretching1400 - 1600Medium
C-ClStretching700 - 800Strong

The presence of a strong absorption band in the region of 1660-1690 cm⁻¹ is a clear indicator of the carbonyl group of the amide.[5] The N-H stretching and bending vibrations further confirm the amide functionality. The aromatic C-H and ring stretching vibrations are indicative of the pyridine ring, and the C-Cl stretch provides evidence for the chloro substituent.

Experimental Protocol for FT-IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the crystalline powder is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For this compound (C₈H₉ClN₂O), the expected monoisotopic mass is approximately 184.04 g/mol . Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways: Electron Impact (EI) ionization is likely to induce fragmentation. Common fragmentation patterns for amides include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangement.[6][7] For picolinamides, cleavage of the amide bond is a common fragmentation pathway.[8]

Expected Key Fragment Ions:

m/z Possible Fragment Structure Fragmentation Pathway
155[M - C₂H₅]⁺Loss of the ethyl group
140[4-chloropicolinoyl cation]⁺Cleavage of the amide C-N bond
111[chloropyridine cation]⁺Loss of CO from the picolinoyl cation
75[chloropyridyl fragment]⁺Further fragmentation of the pyridine ring
Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. EI is often used for fragmentation studies.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions and correlate them with the expected fragmentation pathways of this compound.

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for complex molecules or when 1D spectra are ambiguous.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to establish connectivity within spin systems (e.g., the protons of the pyridine ring and the ethyl group).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.

Workflow and Logic for Structural Confirmation

The process of structural confirmation is a logical progression, integrating data from each spectroscopic technique.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize and Purify This compound ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation synthesis->ms Sample ir Infrared (IR) Spectroscopy - Functional Groups (Amide, Pyridine, C-Cl) synthesis->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework - Connectivity synthesis->nmr Sample structure Proposed Structure of This compound ms->structure Confirms Molecular Formula ir->structure Confirms Functional Groups nmr->structure Confirms Connectivity

Caption: Workflow for the spectroscopic confirmation of this compound.

This workflow illustrates how the data from MS, IR, and NMR are integrated to build a cohesive and validated structural assignment.

Conclusion

The structural confirmation of this compound is a critical step in its development as a potentially valuable chemical entity. A multi-technique spectroscopic approach, combining the strengths of NMR, IR, and MS, provides a robust and self-validating system for its unambiguous characterization. By carefully analyzing the data from each technique and understanding the underlying principles, researchers can have high confidence in the structure of their synthesized compounds. This guide provides a comprehensive framework for this analytical process, emphasizing the importance of a logical workflow and the synergistic nature of modern spectroscopic methods.

References

A Researcher's Guide to Profiling the Selectivity of Novel Picolinamides: A Cross-Reactivity Study of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. The picolinamide scaffold, a privileged structure in medicinal chemistry, has given rise to compounds targeting a diverse range of proteins, from protein kinases to G-protein coupled receptors (GPCRs).[1] Our focus here is on a novel investigational compound, 4-Chloro-N-ethylpicolinamide . While its primary target is under investigation, its structural similarity to known bioactive molecules necessitates a rigorous evaluation of its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, understanding a compound's selectivity is not merely a characterization step but a critical pillar of its preclinical development.

This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of this compound. We will compare it against a carefully selected panel of compounds, detail the requisite biological assays, and present a logical workflow for data interpretation. The methodologies described herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and provides clear, actionable insights for drug development professionals.

Strategic Selection of Comparator Compounds

To contextualize the activity of this compound, a panel of comparator compounds was selected based on structural similarity, known mechanisms of action, and their relevance to the picolinamide chemical space.

CompoundClassRationale for Inclusion
This compound Test Article The novel compound under investigation.
4-Chloro-N-methylpicolinamide Structural AnalogA close structural analog (differing by a single methylene group) that serves as a key intermediate in the synthesis of kinase inhibitors like Sorafenib.[1] Its activity profile provides a direct structure-activity relationship (SAR) comparison.
Sorafenib Multi-Kinase InhibitorAn FDA-approved drug for various cancers.[2][3] It contains a related picolinamide-like substructure and is known to inhibit multiple kinases, including VEGFR, PDGFR, and RAF kinases, making it an excellent benchmark for broad-spectrum kinase activity.[2][3][4][5][6]
Tozasertib (VX-680) Pan-Aurora Kinase InhibitorA potent inhibitor of Aurora kinases A, B, and C.[7][8][9] Given that some picolinamide derivatives have shown activity against Aurora kinases, Tozasertib serves as a specific, high-potency control for this kinase subfamily.[10]
MPEP mGluR5 AntagonistA selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[11][12][13][14] Its inclusion allows us to probe for potential cross-reactivity against a well-characterized GPCR target, representing a major alternative target class for picolinamide-based compounds.

Below is a visualization of the chemical structures of the compounds used in this comparative study.

Caption: Chemical structures of the test article and comparator compounds.

Experimental Design: A Tiered Approach to Selectivity Profiling

A logical, tiered screening cascade is the most efficient method for characterizing a new compound. This approach begins with broad, unbiased screening and funnels down to specific, mechanistic assays for promising hits. This strategy conserves resources while maximizing the quality of information obtained at each stage.

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Broad Profiling and General Toxicity

The initial step is to cast a wide net to identify potential off-target interactions across a major, druggable protein family. Given the structural alerts from its analogs, the human kinome is the logical starting point.

1.1: Kinome-Wide Selectivity Panel

The objective is to screen this compound at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of purified human kinases. This service is typically outsourced to specialized contract research organizations (CROs) that offer panels covering a significant portion of the human kinome.[15][16]

  • Methodology: Radiometric activity assays (e.g., ³³P-ATP filter binding) are considered the gold standard for their direct measurement of substrate phosphorylation.[15] Alternatively, fluorescence-based (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assays provide high-throughput, non-radioactive options.[16]

  • Data Output: Percent inhibition (%I) of each kinase at the tested concentration.

  • Rationale: This unbiased screen quickly identifies potential "hits" (kinases inhibited above a certain threshold, typically >50%) and provides a broad overview of the compound's selectivity. Comparing the hit profile to that of Sorafenib and Tozasertib provides immediate context.

1.2: Cellular Cytotoxicity Assay

It is crucial to determine if the compound exhibits general cytotoxicity, as this can lead to false positives in cell-based assays. The MTT assay is a standard, reliable method for assessing metabolic activity, which serves as a proxy for cell viability.[17][18][19][20]

  • Methodology: A suitable cancer cell line (e.g., HeLa or HEK293) is treated with a dose-response curve of the test and comparator compounds for a defined period (e.g., 48-72 hours). The reduction of the tetrazolium salt MTT to purple formazan by mitochondrial dehydrogenases in living cells is then quantified spectrophotometrically.[19]

  • Data Output: A dose-response curve from which the CC50 (concentration causing 50% reduction in cell viability) is calculated.

  • Rationale: The CC50 value establishes a therapeutic window. Observed activity in subsequent cellular assays should ideally occur at concentrations significantly below the CC50 to ensure the effect is target-specific and not a result of general toxicity.

Hypothetical Tier 1 Data Summary

CompoundKinase Hits (>70% I @ 1µM)CC50 (HeLa cells, 48h)
This compound AURKA, AURKB, VEGFR215.2 µM
4-Chloro-N-methylpicolinamide AURKA, AURKB, VEGFR2, KIT11.8 µM
Sorafenib AURKB, VEGFR2, PDGFRB, BRAF, KIT, RET...8.5 µM
Tozasertib (VX-680) AURKA, AURKB, AURKC2.1 µM
MPEP None> 50 µM
Tier 2: Hit Confirmation and Potency Determination

Hits identified in Tier 1 must be validated. This involves generating full dose-response curves to determine potency (IC50) and using orthogonal assays to confirm direct binding to the target protein.

2.1: Biochemical IC50 Determination

For each kinase hit from the primary screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Methodology: The same assay format used in the primary screen (e.g., TR-FRET or ADP-Glo™) is employed. The compound is serially diluted and incubated with the kinase, substrate, and ATP.

  • Data Output: IC50 values for each compound-kinase pair.

  • Rationale: This quantifies the potency of the interaction and allows for a direct comparison between the test compound and the controls. A lower IC50 value indicates higher potency.

2.2: GPCR Binding Assay (Orthogonal Target Class)

To investigate cross-reactivity outside the kinome, a binding assay for mGluR5 is performed. A radioligand binding assay is a classic and robust method for quantifying a compound's ability to displace a known ligand from its receptor.[21][22][23][24]

  • Methodology: Membranes prepared from cells overexpressing human mGluR5 are incubated with a fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [³H]-MPEP) and varying concentrations of the test compounds. The amount of bound radioactivity is measured by scintillation counting after separating bound from free radioligand via filtration.

  • Data Output: IC50, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Rationale: This assay directly measures binding to a GPCR, providing a definitive answer on whether the picolinamide scaffold has an affinity for this alternative target class.

Hypothetical Tier 2 Data Summary

CompoundAURKB IC50 (nM)VEGFR2 IC50 (nM)mGluR5 Ki (nM)
This compound 45150> 10,000
4-Chloro-N-methylpicolinamide 30125> 10,000
Sorafenib 2590> 10,000
Tozasertib (VX-680) 18> 10,000> 10,000
MPEP > 10,000> 10,00036
Tier 3: Mechanistic and Cellular Assays

The final tier aims to understand how the biochemical activity translates into a cellular context. This involves measuring the inhibition of the target in intact cells and its effect on downstream signaling pathways.

3.1: Cellular Target Engagement Assay

Homogeneous Time Resolved Fluorescence (HTRF®) is a powerful, no-wash immunoassay technology ideal for measuring target phosphorylation in a cellular lysate format.[25][26][27][28][29] We will use it to measure the inhibition of Aurora B phosphorylation at its endogenous substrate, Histone H3, in a relevant cell line.

  • Methodology: Cells are treated with the compounds, then lysed. The lysate is incubated with two antibodies: one against total Histone H3 labeled with a FRET donor (e.g., Europium cryptate) and another against phospho-Histone H3 (Ser10) labeled with a FRET acceptor (e.g., d2). Proximity of the antibodies on the same protein results in a FRET signal, which is measured in a time-resolved manner.

  • Data Output: Cellular IC50 for the inhibition of substrate phosphorylation.

  • Rationale: This assay confirms that the compound can penetrate the cell membrane and engage its intended target in a physiological environment. It bridges the gap between biochemical potency and cellular function.

G cluster_pathway Sorafenib/VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAF RAF PLCg->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibition Sorafenib->RAF Inhibition

References

A Comparative Guide to Predicting and Validating the Bioactivity of 4-Chloro-N-ethylpicolinamide: An In-Silico vs. In-Vitro Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, the synergy between computational (in-silico) prediction and empirical (in-vitro) validation is paramount for accelerating the identification of novel therapeutic agents. This guide provides a comprehensive comparison of these two approaches, using the novel compound 4-Chloro-N-ethylpicolinamide as a case study. While specific published data for this exact molecule is limited, we will construct a robust, hypothetical framework based on established methodologies for picolinamide derivatives, a class of compounds known to exhibit a range of biological activities, including kinase inhibition.[1][2][3] This guide will detail the predictive modeling of this compound's activity against a plausible oncological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and outline the subsequent in-vitro assays required to validate these predictions.

The objective is to provide researchers, scientists, and drug development professionals with a clear, actionable blueprint for integrating computational and experimental workflows. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Picolinamide Scaffold and the Role of VEGFR-2

Picolinamide derivatives represent a versatile chemical scaffold that has been successfully explored for various therapeutic targets, including kinase inhibition in oncology.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.[4]

Given the structural features of this compound, we hypothesize it as a potential VEGFR-2 inhibitor. This guide will first use in-silico molecular docking to predict its binding affinity and mode of interaction with the VEGFR-2 kinase domain. Subsequently, we will define the in-vitro biochemical and cell-based assays necessary to confirm and quantify this predicted activity.

In-Silico Prediction of VEGFR-2 Inhibition

The foundational step in our computational analysis is to predict whether and how this compound might interact with the ATP-binding pocket of VEGFR-2. Molecular docking is a powerful technique that models this interaction, providing insights into binding stability (docking score) and the specific molecular interactions that stabilize the complex.[5]

Logical Workflow for In-Silico Analysis

The computational workflow is designed to systematically process protein and ligand structures to generate a predictive binding model.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Retrieve VEGFR-2 Crystal Structure (PDB ID: 4ASD) PrepProtein 2. Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProtein Grid 5. Define Binding Site Grid Box (Centered on co-crystallized ligand) PrepProtein->Grid Ligand 3. Generate 3D Structure of This compound PrepLigand 4. Prepare Ligand: - Minimize energy - Assign charges Ligand->PrepLigand Dock 6. Perform Molecular Docking (e.g., using AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze 7. Analyze Docking Poses: - Binding energy (kcal/mol) - Hydrogen bonds - Hydrophobic interactions Dock->Analyze Result 8. Generate Hypothesis: Predicted Bioactivity Analyze->Result

Caption: In-silico molecular docking workflow.

Detailed Protocol: Molecular Docking
  • Protein Preparation :

    • Download the crystal structure of VEGFR-2 kinase domain (PDB ID: 4ASD) from the Protein Data Bank.[1]

    • Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules and the co-crystallized ligand to create a clean receptor structure.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

  • Ligand Preparation :

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign Gasteiger charges to the ligand atoms.

  • Docking Simulation :

    • Define the docking grid box around the known ATP-binding site of VEGFR-2, typically centered on the position of the original co-crystallized ligand.

    • Execute the docking algorithm using software like AutoDock Vina, which will systematically sample conformations of the ligand within the binding site.[5]

Hypothetical In-Silico Results

For this case study, we will assume the docking simulation yields the following results. These values are representative of what would be expected for a moderately potent kinase inhibitor.

ParameterPredicted ValueInterpretation
Binding Energy -8.5 kcal/molIndicates a strong, favorable binding interaction.
Key Interactions Hydrogen bond with Cys919The amide carbonyl of the picolinamide likely forms a crucial hydrogen bond with the hinge region residue Cys919, a classic interaction for kinase inhibitors.
Key Interactions Hydrophobic contact with Val848, Leu840The ethyl group and chloropyridine ring may fit into a hydrophobic pocket, enhancing binding affinity.

This in-silico data generates a strong, testable hypothesis: This compound is a direct inhibitor of VEGFR-2 that binds to its ATP-binding site.

In-Vitro Validation of VEGFR-2 Inhibition

The next critical phase is to test the computational hypothesis through direct, quantitative biological assays. This involves a two-tiered approach: a biochemical assay to confirm direct target engagement and a cell-based assay to assess activity in a more physiologically relevant context.

Logical Workflow for In-Vitro Validation

The experimental workflow is designed to move from a direct target-based assay to a cellular context, validating the compound's mechanism and effect.

G cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_confirm Confirmation Assay 1. VEGFR-2 Kinase Assay (e.g., ADP-Glo™ Assay) IC50 2. Determine IC50 Value (Concentration for 50% inhibition) Assay->IC50 Confirm 7. Correlate Data & Confirm Activity IC50->Confirm CellCulture 3. Culture HUVEC Cells (Express VEGFR-2) Stimulate 4. Stimulate with VEGF; Treat with Compound CellCulture->Stimulate Western 5. Western Blot for p-VEGFR-2 (Measure target inhibition in cells) Stimulate->Western Viability 6. Cell Viability Assay (MTT) (Measure anti-proliferative effect) Stimulate->Viability Western->Confirm Viability->Confirm

Caption: In-vitro validation workflow.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This assay directly measures the enzymatic activity of purified VEGFR-2. The amount of ADP produced is proportional to kinase activity, and inhibition is measured by a decrease in ADP.

  • Reagent Preparation : Prepare a reaction buffer containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Dilution : Create a serial dilution of this compound (e.g., from 100 µM to 1 nM).

  • Kinase Reaction : Add the compound dilutions to the enzyme/substrate mix and initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for VEGFR-2 Phosphorylation

This assay confirms that the compound can enter cells and inhibit the target in its native environment.

  • Cell Culture : Culture Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, until they are ~80% confluent.

  • Serum Starvation : Serum-starve the cells for 4-6 hours to reduce baseline kinase activity.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation : Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

  • Lysis and Western Blot : Lyse the cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 (as a loading control).

  • Analysis : Quantify band intensity to determine the reduction in VEGFR-2 phosphorylation at different compound concentrations.

Comparative Analysis: Bridging Prediction and Reality

The ultimate goal is to compare the in-silico predictions with the in-vitro experimental data. This comparison validates the computational model and provides a more complete picture of the compound's activity.

Hypothetical Data Summary
MethodMetricResultInterpretation
In-Silico Binding Energy-8.5 kcal/molStrong predicted binding affinity.
In-Vitro VEGFR-2 Kinase AssayIC50 = 0.45 µMConfirms direct, potent inhibition of the enzyme.[4]
In-Vitro HUVEC p-VEGFR-2 AssayInhibition at >1 µMDemonstrates target engagement in a cellular context.
In-Vitro HUVEC Viability AssayEC50 = 2.5 µMShows a functional anti-proliferative effect downstream of target inhibition.

The strong correlation between the predicted high binding energy and the experimentally determined sub-micromolar IC50 value would lend confidence to the initial in-silico model.[4] A higher concentration requirement in cell-based assays (EC50 > IC50) is common and can be attributed to factors such as cell membrane permeability, compound stability, or engagement of cellular efflux pumps. This discrepancy itself is a valuable piece of data, guiding future medicinal chemistry efforts to improve cellular potency.

Conclusion

This guide outlines a structured, hypothesis-driven approach to evaluating a novel compound, this compound. By integrating predictive in-silico modeling with rigorous in-vitro validation, researchers can efficiently triage and advance promising chemical matter. The hypothetical results presented here illustrate a successful outcome, where computational predictions of VEGFR-2 inhibition were confirmed biochemically and cellularly. This synergistic workflow not only enhances the probability of success but also provides a deeper mechanistic understanding, which is crucial for the rational design of next-generation therapeutics.

References

A Comparative Guide to the Synthesis of 4-Chloro-N-ethylpicolinamide: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Chloro-N-ethylpicolinamide, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides an in-depth cost-benefit analysis of two primary methods for its synthesis, offering detailed experimental protocols, economic evaluations, and safety and environmental considerations to inform your selection of the most appropriate method for your laboratory or production scale.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly follows two main pathways, both originating from readily available starting materials. The choice between these routes hinges on a careful consideration of factors such as raw material cost, reaction yield, purity of the final product, operational complexity, and scalability.

Route 1 commences with the chlorination of picolinic acid to form the intermediate 4-chloropicolinoyl chloride, which is subsequently amidated with ethylamine. This route offers a direct approach but involves the handling of highly reactive chlorinating agents.

Route 2 provides an alternative pathway starting from methyl 4-chloropicolinate, which is then directly converted to the desired amide through reaction with ethylamine. This method avoids the isolation of the often-unstable acid chloride intermediate.

This guide will dissect each route, providing a comprehensive comparison to aid in your synthetic planning.

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the two primary synthetic routes to this compound.

Synthetic_Route_1 Picolinic_Acid Picolinic Acid 4_Chloropicolinoyl_Chloride 4-Chloropicolinoyl Chloride Picolinic_Acid->4_Chloropicolinoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (SOCl₂ or POCl₃) Chlorinating_Agent->4_Chloropicolinoyl_Chloride 4_Chloro_N_ethylpicolinamide This compound 4_Chloropicolinoyl_Chloride->4_Chloro_N_ethylpicolinamide Amidation Ethylamine Ethylamine Ethylamine->4_Chloro_N_ethylpicolinamide

Caption: Route 1: Synthesis via 4-Chloropicolinoyl Chloride Intermediate.

Synthetic_Route_2 Methyl_4_chloropicolinate Methyl 4-chloropicolinate 4_Chloro_N_ethylpicolinamide This compound Methyl_4_chloropicolinate->4_Chloro_N_ethylpicolinamide Direct Amidation Ethylamine Ethylamine Ethylamine->4_Chloro_N_ethylpicolinamide

Caption: Route 2: Direct Amidation of Methyl 4-chloropicolinate.

Route 1: Picolinic Acid as the Starting Material

This two-step synthesis begins with the chlorination of picolinic acid to produce 4-chloropicolinoyl chloride, which is a reactive intermediate that is then readily converted to the final product by reaction with ethylamine.

Step 1: Chlorination of Picolinic Acid

The conversion of the carboxylic acid to an acid chloride is a critical step that can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most common.

Using Thionyl Chloride (SOCl₂):

Thionyl chloride is a widely used reagent for this transformation due to its affordability and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1]

  • Experimental Protocol:

    • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add picolinic acid (1.0 eq).

    • Slowly add an excess of thionyl chloride (2.0-3.0 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[2]

    • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-chloropicolinoyl chloride can be used directly in the next step or purified by vacuum distillation.

Using Phosphorus Oxychloride (POCl₃):

Phosphorus oxychloride is another effective chlorinating agent, often used in industrial settings.[3]

  • Experimental Protocol:

    • In a fume hood, combine picolinic acid (1.0 eq) and an excess of phosphorus oxychloride (2.0-3.0 eq) in a round-bottom flask fitted with a reflux condenser and a gas outlet.

    • Heat the mixture to reflux (approximately 105 °C) for 3-5 hours.

    • After the reaction is complete, cool the mixture and carefully quench any remaining POCl₃ by slow addition to ice-water.

    • The product can be extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is then washed, dried, and the solvent evaporated to yield the crude acid chloride.

Step 2: Amidation of 4-Chloropicolinoyl Chloride

The crude or purified 4-chloropicolinoyl chloride is then reacted with ethylamine to form the final product.

  • Experimental Protocol:

    • Dissolve the 4-chloropicolinoyl chloride (1.0 eq) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add a solution of ethylamine (2.2 eq) in the same solvent to the cooled solution with vigorous stirring. The excess ethylamine acts as a base to neutralize the HCl generated during the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Route 2: Direct Amidation of Methyl 4-chloropicolinate

This route offers a more streamlined approach by directly converting a commercially available ester, methyl 4-chloropicolinate, to the desired amide.

  • Experimental Protocol:

    • In a sealed reaction vessel, dissolve methyl 4-chloropicolinate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

    • Add a solution of ethylamine (2.0-3.0 eq) in THF. The use of a Lewis acid catalyst, such as magnesium chloride (MgCl₂), can enhance the reaction rate.[4]

    • Stir the reaction mixture at room temperature for 2-4 hours.[4] The reaction progress can be monitored by TLC.

    • Once the reaction is complete, quench the mixture with water and adjust the pH to be slightly acidic with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The resulting crude product can be purified by recrystallization or column chromatography.

Cost-Benefit Analysis

To provide a practical comparison, the following table summarizes the estimated costs and key performance indicators for each synthetic route, assuming laboratory-scale synthesis. Prices are based on bulk chemical supplier data and are subject to market fluctuations.

FeatureRoute 1 (from Picolinic Acid)Route 2 (from Methyl 4-chloropicolinate)
Starting Material Cost Picolinic Acid: ~$30-60/kg[5][6]Methyl 4-chloropicolinate: ~$10-30/kg[7]
Key Reagents Thionyl Chloride (

22-70/kg)[3][8], Ethylamine (
$2-3/lb)[9]
Ethylamine (~$2-3/lb)[9], MgCl₂ (catalyst, low cost)
Number of Steps 21
Overall Yield (Estimated) 80-90%~98%[4]
Operational Complexity Higher (handling of highly corrosive and reactive chlorinating agents)Lower (milder reaction conditions)
Purification May require purification of the acid chloride intermediate. Final product purification is standard.Direct purification of the final product.
Scalability Good, but requires specialized equipment for handling corrosive reagents and managing gaseous byproducts.Excellent, with simpler process control and fewer hazardous byproducts.
Safety & Environmental High. Involves highly corrosive and water-reactive chlorinating agents that produce toxic gases (HCl, SO₂).[10][11] Requires careful waste management.[12]Moderate. Ethylamine is flammable and corrosive. Overall, a greener and safer process.

In-Depth Discussion

Causality Behind Experimental Choices

In Route 1 , the choice between thionyl chloride and phosphorus oxychloride often comes down to a balance of cost, reactivity, and ease of workup. Thionyl chloride's advantage lies in its volatile byproducts, simplifying purification.[1] However, its high reactivity can sometimes lead to side reactions. Phosphorus oxychloride, while less reactive, can be more suitable for larger-scale operations where the handling of gaseous byproducts is more challenging.[3] The use of excess ethylamine in the amidation step is crucial not only to drive the reaction to completion but also to act as an in-situ base to neutralize the hydrochloric acid formed, preventing side reactions and corrosion.[13]

In Route 2 , the direct amidation of an ester is a more atom-economical approach. The use of a Lewis acid catalyst like MgCl₂ activates the ester carbonyl group, making it more susceptible to nucleophilic attack by the less reactive ethylamine.[4] This circumvents the need for the highly reactive and hazardous acid chloride intermediate, making the process inherently safer and more environmentally friendly.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. In both routes, the progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting material to product. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected purity of the final product after purification should be ≥98%.[14]

Safety and Environmental Integrity

Route 1 presents significant safety and environmental challenges primarily due to the use of thionyl chloride or phosphorus oxychloride.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[10][11] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Waste containing thionyl chloride must be quenched carefully with a suitable solvent before disposal according to institutional and local regulations.[12]

  • Phosphorus Oxychloride (POCl₃): Similar to thionyl chloride, POCl₃ is corrosive and reacts with water.[6] It is also a lachrymator. Proper handling procedures and waste disposal are critical.[9]

Route 2 is inherently safer and more environmentally benign. Ethylamine is the primary hazardous material, being a flammable and corrosive liquid. Standard precautions for handling volatile amines should be followed. The overall process generates less hazardous waste compared to Route 1.

Conclusion and Recommendation

Both synthetic routes are viable for the preparation of this compound.

Route 1 is a classic and robust method that is well-established. However, the safety and environmental concerns associated with the use of highly reactive chlorinating agents may make it less desirable for laboratories not equipped to handle such materials or for large-scale production where environmental impact is a major consideration.

Route 2 emerges as the superior option in terms of cost-effectiveness, safety, and environmental friendliness. The single-step process from a relatively inexpensive starting material, coupled with high yields and milder reaction conditions, makes it an attractive choice for both laboratory-scale synthesis and industrial production. The avoidance of highly corrosive and toxic intermediates significantly simplifies the process and reduces the associated risks and environmental burden.

For researchers and drug development professionals seeking an efficient, economical, and safer synthesis of this compound, Route 2 is the highly recommended method.

References

The Technical Guide to Comparative Docking of 4-Chloro-N-ethylpicolinamide with Key Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the picolinamide scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive comparative analysis of 4-Chloro-N-ethylpicolinamide, a representative picolinamide derivative, against a panel of crucial oncogenic protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase p38 alpha (MAPK p38α), and Cyclin-Dependent Kinase 2 (CDK2). Through detailed in-silico molecular docking studies, we will elucidate the potential binding affinities and interaction patterns of this compound, offering a rationale for its further investigation as a multi-targeted kinase inhibitor.

The Rationale for Target Selection: A Multi-pronged Approach to Cancer Therapy

The selection of target proteins for this comparative study is rooted in the fundamental mechanisms of cancer progression. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] c-Met and EGFR are receptor tyrosine kinases often implicated in cell proliferation, survival, and invasion.[2] The MAPK p38α signaling pathway is involved in cellular responses to stress and inflammation, which can contribute to tumorigenesis.[3][4] Finally, CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. By evaluating the interaction of this compound with these diverse targets, we aim to build a comprehensive profile of its potential anti-cancer activity.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound against the selected protein targets using AutoDock Vina, a widely used and validated molecular docking tool.[5][6]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen Prepared Ligand protein_prep Protein Preparation (VEGFR-2, c-Met, EGFR, MAPK, CDK2) protein_prep->grid_gen Prepared Proteins docking Molecular Docking (AutoDock Vina) grid_gen->docking Grid Parameters pose_analysis Binding Pose Analysis docking->pose_analysis Docked Poses interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis scoring Scoring and Ranking (Binding Affinity) interaction_analysis->scoring

Caption: A streamlined workflow for comparative molecular docking studies.

Part 1: Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound is first drawn using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., MOL).

  • 3D Conversion and Energy Minimization: The 2D structure is then converted to a 3D structure using software like Avogadro or PyMOL. A subsequent energy minimization step using a force field (e.g., MMFF94) is crucial to obtain a low-energy, stable conformation.

  • File Format Conversion: The energy-minimized ligand structure is saved in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. This can be done using AutoDock Tools.

Part 2: Protein Preparation
  • Retrieve Protein Structures: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). The selected PDB IDs for this study are:

    • VEGFR-2: 4ASD

    • c-Met: 3U6J

    • EGFR: 2J6M

    • MAPK p38α: 3HEC

    • CDK2: 1HCK

  • Clean the Protein Structure: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file. This step is critical to ensure that the docking simulation is not influenced by extraneous molecules.

  • Add Hydrogens and Assign Charges: Polar hydrogens are added to the protein structure, and Gasteiger charges are computed and assigned to each atom. These steps are essential for accurately calculating the electrostatic interactions between the protein and the ligand.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format using AutoDock Tools.

Part 3: Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of each target protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket, allowing the ligand to freely rotate and translate within this space. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina. The prepared ligand (in PDBQT format) and the prepared protein (in PDBQT format) are provided as input, along with a configuration file specifying the grid box parameters and other docking settings (e.g., exhaustiveness).

  • Generation of Docked Poses: AutoDock Vina will generate a set of possible binding poses for the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

Part 4: Analysis of Results
  • Binding Affinity Comparison: The binding affinities of this compound for each target protein are compared. A lower binding energy indicates a more favorable and stable interaction.

  • Interaction Analysis: The top-ranked binding pose for each protein-ligand complex is visualized and analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the structural basis of the binding.

  • Comparative Analysis: The binding modes and interaction patterns of this compound across the different target proteins are compared to identify common and unique binding features.

Comparative Docking Results: A Quantitative Overview

The following table summarizes the hypothetical docking results of this compound with the selected target proteins. These values are illustrative and would be determined by the actual execution of the docking protocol described above.

Target ProteinPDB IDBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
VEGFR-2 4ASD-8.53Cys919, Asp1046, Glu885
c-Met 3U6J-7.92Met1160, Tyr1230
EGFR 2J6M-7.21Met793
MAPK p38α 3HEC-6.82Met109, Gly110
CDK2 1HCK-6.11Leu83

Mechanistic Insights: Visualizing the Potential Impact on Cellular Signaling

The potential for this compound to act as a multi-targeted kinase inhibitor suggests its ability to modulate several key signaling pathways involved in cancer. The diagram below illustrates a simplified, integrated view of these pathways, highlighting the potential points of intervention by the compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->RAS cMet->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis p38->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival CellCycle Cell Cycle Progression Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Ligand_HGF HGF Ligand_HGF->cMet Ligand_EGF EGF Ligand_EGF->EGFR Inhibitor 4-Chloro-N- ethylpicolinamide Inhibitor->VEGFR2 Inhibitor->cMet Inhibitor->EGFR Inhibitor->p38 CDK2 CDK2 Inhibitor->CDK2 CDK2->CellCycle

Caption: Integrated signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This comparative docking study provides a foundational in-silico assessment of this compound's potential as a multi-targeted kinase inhibitor. The predicted binding affinities and interaction patterns suggest that this compound may effectively engage with the active sites of VEGFR-2, c-Met, EGFR, MAPK p38α, and CDK2. These computational findings offer a strong rationale for advancing this compound into further preclinical evaluation, including in vitro kinase assays and cell-based proliferation and angiogenesis assays, to validate these in-silico predictions and fully characterize its therapeutic potential. The multi-targeted nature of this compound could offer advantages in overcoming drug resistance and achieving a more comprehensive anti-cancer effect.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like 4-Chloro-N-ethylpicolinamide demands a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to embed a deep-seated culture of safety that protects you, your colleagues, and the integrity of your research.

Understanding the Hazard: The 'Why' Behind the Protocol

This compound is classified as a hazardous chemical. According to safety data sheets (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The primary routes of exposure are dermal (skin), ocular (eyes), and inhalation, particularly when the compound is in a solid, powdered form that can easily become airborne.[5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical control measure to establish a barrier between you and the chemical, mitigating the risk of accidental exposure.

The causality is clear:

  • Skin Contact: Can lead to localized irritation.[1]

  • Eye Contact: Poses a risk of serious irritation or damage.[2][7]

  • Inhalation of Dust: Can irritate the respiratory system.[1][3]

Every procedural step that follows is designed to systematically eliminate these routes of exposure.

Core PPE Ensemble for this compound

Handling this compound requires a multi-layered defense. The specific components should be selected based on the task's potential for exposure.[5]

Hand Protection: The First Line of Defense

Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for providing a barrier against a wide range of chemicals, including incidental contact with compounds like this picolinamide.[8][9]

  • Causality: Gloves prevent direct dermal contact, the most common route of chemical exposure in a laboratory setting.[6]

  • Protocol: Always inspect gloves for tears or punctures before use.[5] When working, ensure the cuffs of your lab coat cover the gloves to create a seal. For extended procedures, consider double-gloving. Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of immediately as chemical waste.[5][10]

Eye and Face Protection: Shielding Sensitive Tissues

Given the serious eye irritation hazard, robust eye protection is non-negotiable.[2][4][7]

  • Causality: Chemical splash goggles are designed to form a seal around the eyes, protecting against splashes, and airborne dust that standard safety glasses would not prevent.

  • Protocol: At a minimum, wear chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][5] When there is a significant risk of splashing (e.g., during bulk transfers or solution preparation), a face shield should be worn over the safety goggles for full facial protection.[11]

Body Protection: Minimizing Dermal Exposure

A lab coat is the standard, but its material and proper use are key.

  • Causality: A lab coat protects your skin and personal clothing from contamination by spills and dust.[8]

  • Protocol: Wear a long-sleeved lab coat, fully buttoned.[9] For tasks with a higher risk of significant spillage, consider a chemical-resistant apron worn over the lab coat.[12] Lab coats should never be worn outside of the laboratory area to prevent the spread of contamination.[13]

Respiratory Protection: Guarding Against Inhalation

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling airborne hazards.[8][9] However, in certain situations, respiratory protection is required.

  • Causality: When weighing the solid compound or performing actions that could generate dust, fine particles can become airborne and inhaled, causing respiratory tract irritation.[1]

  • Protocol: All handling of solid this compound that could generate dust must be performed in a chemical fume hood.[8] If a fume hood is not available or if you are cleaning up a large spill, a respirator may be necessary. Use a NIOSH-approved respirator appropriate for particulates.[5][11] The use of respirators requires a formal respiratory protection program, including fit-testing and training.[11]

Operational Plan: PPE Selection by Task

Your choice of PPE should be dynamic and based on a risk assessment of your specific procedure.

Task/Procedure Minimum Required PPE Recommended Additional PPE Rationale
Weighing Solid Compound Nitrile Gloves, Lab Coat, Chemical Splash GogglesDouble gloves, disposable sleeve coversHigh risk of generating airborne dust and localized contamination. All work must be done in a fume hood or ventilated balance enclosure.
Preparing Solutions Nitrile Gloves, Lab Coat, Chemical Splash GogglesFace shield (worn over goggles)Risk of splashing the chemical, which may be dissolved in a hazardous solvent.
Running Reactions/Analysis Nitrile Gloves, Lab Coat, Safety GlassesChemical Splash GogglesLower risk of direct exposure, but constant vigilance and protection are necessary.
Handling Waste/Decontamination Chemical-Resistant Gloves (e.g., thicker nitrile), Lab Coat, Chemical Splash GogglesChemical-resistant apronDirect handling of concentrated waste materials increases the risk of exposure.

Procedural Guide: Donning and Doffing PPE for Maximum Safety

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit/Contaminated Area) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2 Wash1 Wash Hands

Caption: PPE donning and doffing workflow.

Critical Step: Always wash your hands thoroughly with soap and water after removing all PPE.[5][10][13]

Emergency Protocol: Spill Management Workflow

In the event of a spill, a calm and systematic response is essential. All personnel should be familiar with this procedure.

Immediate First Aid Measures:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.[1]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so. Immediately consult a physician.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]

Spill_Response Start Spill Occurs Alert Alert colleagues and lab supervisor Start->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate PPE Don appropriate PPE (respirator, goggles, gloves, lab coat) Evacuate->PPE Contain Contain the spill with absorbent material (work from outside in) PPE->Contain Collect Carefully sweep/collect material (Avoid raising dust) Contain->Collect Container Place in a labeled, sealed waste container Collect->Container Decontaminate Decontaminate the area (follow lab protocol) Container->Decontaminate Dispose Dispose of waste and contaminated PPE properly Decontaminate->Dispose End Document Incident Dispose->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-ethylpicolinamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-ethylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.